molecular formula C10H6FNO2S B1341634 4-(4-Fluorophenyl)thiazole-2-carboxylic acid CAS No. 886366-96-7

4-(4-Fluorophenyl)thiazole-2-carboxylic acid

Cat. No.: B1341634
CAS No.: 886366-96-7
M. Wt: 223.23 g/mol
InChI Key: ADTZSCPHZARMBS-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)thiazole-2-carboxylic acid (CAS 886366-96-7) is a fluorinated thiazole derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical building block for the synthesis of more complex molecules. Its significant research value is highlighted by its role as a core structural component in the development of novel putative atypical antipsychotic agents . Specifically, it is a key precursor in the synthesis of NRA0562, a compound that has demonstrated high in vitro affinities for a range of neurotransmitter receptors, including the dopamine D2 receptor family and the 5-HT2A serotonin receptor, which are primary targets for treating schizophrenia . Beyond its application in neuroscience, the thiazole scaffold is widely investigated for its diverse pharmacological potential. Thiazole derivatives are recognized for their anti-inflammatory properties, acting through mechanisms such as inhibition of enzymes like COX and LOX, and modulation of signaling pathways like MAPK and JAK-STAT . Researchers utilize this compound to explore new therapeutic agents in these areas. The compound is characterized by its molecular formula C 10 H 6 FNO 2 S and a molecular weight of 223.22 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . Safety Note: This product is intended for research purposes only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for detailed handling information.

Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTZSCPHZARMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589588
Record name 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-96-7
Record name 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-Fluorophenyl)thiazole-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Fluorophenyl)thiazole-2-carboxylic acid: A Core Scaffold in Modern Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the thiazole nucleus is a "privileged scaffold," a term we use for molecular frameworks that are capable of binding to multiple biological targets. This compound is a prime exemplar of such a scaffold. Its intrinsic chemical properties and versatile reactivity make it a crucial starting material for the synthesis of targeted therapeutics, particularly in oncology.

This guide provides an in-depth technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of data, focusing instead on the causality behind its synthesis, the rationale for its use in drug design, and the practical methodologies for its characterization and application.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the starting point for any successful research campaign. These parameters dictate storage conditions, solvent selection, and reaction setup.

The presence of the fluorophenyl group is a deliberate design choice in medicinal chemistry. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidation, and increase cell membrane permeability, all of which are desirable pharmacokinetic properties. The carboxylic acid at the 2-position of the thiazole ring is the primary reactive handle, allowing for straightforward chemical modification, most commonly through amide bond formation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 886366-96-7[1]
Molecular Formula C₁₀H₆FNO₂S[1]
Molecular Weight 223.22 g/mol [1]
Appearance White solid[2]
Melting Point 110–112 °C[2]
SMILES O=C(O)C1=NC(C2=CC=C(F)C=C2)=CS1[1]
InChI Key ADTZSCPHZARMBS-UHFFFAOYSA-N[1]

PART 2: Synthesis and Mechanistic Rationale

The construction of the 4-(4-fluorophenyl)thiazole core is typically achieved via the Hantzsch thiazole synthesis, a classic and reliable method for forming this heterocyclic system. The process involves the condensation of an α-haloketone with a thioamide. In the case of our target molecule, the synthesis is a well-documented three-step process.[2]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Saponification Ketone 4'-Fluoroacetophenone Bromoketone 2-Bromo-1-(4-fluorophenyl)ethan-1-one (Intermediate 44) Ketone->Bromoketone NBS, p-TsOH CH3CN, 50°C ThiazoleEster Ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate (Intermediate 45) Bromoketone->ThiazoleEster Thiooxamate Ethyl thiooxamate Thiooxamate->ThiazoleEster Ethanol, reflux FinalProduct This compound (Target Compound) ThiazoleEster->FinalProduct aq. LiOH, MeOH

Caption: Synthetic pathway to this compound.

Detailed Synthesis Protocol and Rationale

This protocol is adapted from methodologies reported in the literature for preparing intermediates for c-Met kinase inhibitors.[2]

Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethan-1-one (α-Bromoketone)

  • Reactants: To a solution of 4'-fluoroacetophenone (8 mmol) in acetonitrile (CH₃CN, 4 mL), add N-Bromosuccinimide (NBS, 1.5 g, 8.4 mmol) and p-toluenesulfonic acid (p-TsOH, 1.38 g, 8 mmol).

    • Rationale: NBS is a convenient and selective source of electrophilic bromine for the α-bromination of ketones. The reaction is acid-catalyzed (p-TsOH) to promote the formation of the enol or enolate intermediate, which is the nucleophile that attacks the bromine. Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Reaction: Heat the mixture to 50 °C and stir for 24 hours.

  • Workup: Evaporate the solvent under reduced pressure. Add saturated sodium bicarbonate (NaHCO₃, 30 mL) to neutralize the acid and quench any remaining NBS.

  • Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂, 3 x 20 mL). The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane-ethyl acetate eluent) to yield the pure α-bromoketone.

Step 2: Synthesis of Ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate

  • Reactants: Add the α-bromoketone (5 mmol) to a solution of ethyl thiooxamate (692 mg, 5.2 mmol) in ethanol (20 mL).

    • Rationale: This is the core Hantzsch thiazole synthesis. The nucleophilic sulfur of the ethyl thiooxamate attacks the electrophilic carbon of the α-bromoketone. This is followed by an intramolecular condensation and dehydration to form the stable aromatic thiazole ring. Ethanol serves as a protic solvent that facilitates the reaction and dissolves the reactants.

  • Reaction: Heat the mixture to reflux for 6 hours.

  • Workup: Concentrate the reaction mixture in vacuo. Dilute with ethyl acetate (30 mL) and wash with 1 N NaHCO₃ (3 x 20 mL) and brine (2 x 20 mL) to remove any unreacted starting materials and inorganic byproducts.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to obtain the crude thiazole ester.

Step 3: Synthesis of this compound

  • Reactants: The crude ester from the previous step is dissolved in a mixture of methanol (MeOH) and aqueous lithium hydroxide (LiOH).

    • Rationale: This is a standard saponification (ester hydrolysis) reaction. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then collapses to yield the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to give the final carboxylic acid.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry to afford the final this compound as a white solid.[2]

PART 3: Spectroscopic Characterization

Structural confirmation is non-negotiable. A combination of NMR and IR spectroscopy provides a definitive fingerprint of the molecule.

Table 2: Key Spectroscopic Data

TechniqueObserved Data (as reported in DMSO-d₆)[2]Interpretation
¹H NMR δ 8.43 (s, 1H)This singlet corresponds to the proton at the C5 position of the thiazole ring. Its chemical shift is characteristic of a proton on an electron-deficient aromatic ring.
IR (KBr) ν_max 3424, 3112, 1727, 1602, 1218 cm⁻¹3424 cm⁻¹: Broad O-H stretch of the carboxylic acid. 3112 cm⁻¹: Aromatic C-H stretch. 1727 cm⁻¹: Strong C=O stretch of the carboxylic acid. 1602 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings. 1218 cm⁻¹: C-F stretching vibration.

For a full, unambiguous characterization, we strongly recommend obtaining ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) data. These analyses will confirm the carbon skeleton, the presence of the fluorine atom, and the exact mass, respectively.

PART 4: Application in Medicinal Chemistry as a Kinase Inhibitor Scaffold

The primary value of this compound lies in its role as a key intermediate for creating more complex, biologically active molecules. It has been notably utilized in the synthesis of c-Met kinase inhibitors.[2] The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers, making it a high-value target for therapeutic intervention.

The carboxylic acid group is the key point of diversification. It is typically activated and then coupled with various amines to generate a library of amide derivatives. This strategy allows for the systematic exploration of the chemical space around the core scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties.

Conceptual Workflow for Drug Development

Drug_Development Scaffold 4-(4-Fluorophenyl)thiazole- 2-carboxylic acid Activation Carboxylic Acid Activation (e.g., with oxalyl chloride) Scaffold->Activation Coupling Amide Coupling Reaction Activation->Coupling Amine Diverse Amine Building Blocks (R-NH2) Amine->Coupling Library Library of Thiazole Carboxamide Derivatives Coupling->Library Screening Biological Screening (e.g., c-Met Kinase Assay) Library->Screening Hit Hit Compound (IC50 = 41.53 nM for a derivative)[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHSu8zxkE86sBn-IuxT5zs0U2IGzytRAVtguvRE9GFwlyRfcW4zoblWk24yu1fjqGDarqEqWqfzDexpx89sDxAY471I9m6DYzSNAgxhgs_DjbHLxuMl6w9BeHGP4meVrTRRubMBrch6kKFbauY%3D)] Screening->Hit

Sources

4-(4-Fluorophenyl)thiazole-2-carboxylic acid CAS number 886366-96-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Fluorophenyl)thiazole-2-carboxylic acid (CAS 886366-96-7): A Privileged Scaffold for Modern Drug Discovery

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block in medicinal chemistry. We will move beyond basic data to explore the causality behind its synthetic routes and its strategic application in the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their programs.

This compound is a solid organic compound whose significance lies in its unique structural features: a thiazole ring, a carboxylic acid functional group, and a fluorophenyl moiety. This combination makes it an exceptionally valuable starting material for library synthesis and lead optimization.

The thiazole core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous clinically approved drugs.[1][2] Its five-membered aromatic ring is rich in heteroatoms, providing multiple points for hydrogen bonding and other non-covalent interactions with biological targets. The carboxylic acid at the 2-position is a versatile chemical handle, readily converted into amides, esters, and other functional groups, enabling systematic structure-activity relationship (SAR) studies.[3] The 4-fluorophenyl group at the 4-position often enhances metabolic stability and can improve binding affinity through favorable interactions, such as halogen bonding, with target proteins.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 886366-96-7
Molecular Formula C₁₀H₆FNO₂S[4]
Molecular Weight 223.22 g/mol
Appearance White Solid[3]
Melting Point 110–112 °C[3]
SMILES O=C(O)C1=NC(C2=CC=C(F)C=C2)=CS1
InChI Key ADTZSCPHZARMBS-UHFFFAOYSA-N

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is typically achieved via a multi-step sequence based on the Hantzsch thiazole synthesis. The protocol described below is adapted from a validated method used in the development of c-Met kinase inhibitors, demonstrating a reliable pathway to the target molecule with a reported overall yield of 45% over three steps.[3]

Synthetic Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Saponification A 4'-Fluoroacetophenone (Ketone 43) B α-Bromo-4'-fluoroacetophenone (Intermediate 44) A->B NBS, p-TSA CH3CN, 50°C, 24h D Ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate (Ester 45) B->D Reflux in Ethanol, 6h C Ethyl Thiooxamate C->D E This compound (Target 46b) D->E aq. LiOH, MeOH Room Temp

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Materials:

  • 4'-Fluoroacetophenone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TSA)

  • Acetonitrile (CH₃CN)

  • Ethyl thiooxamate

  • Ethanol (EtOH)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Standard workup and purification reagents (NaHCO₃, CH₂Cl₂, Na₂SO₄, silica gel)

Protocol:

  • Synthesis of α-Bromo-4'-fluoroacetophenone (Intermediate 44):

    • To a solution of 4'-fluoroacetophenone (8 mmol) in acetonitrile (4 mL), add NBS (1.5 g, 8.4 mmol) and p-toluenesulfonic acid (1.38 g, 8 mmol).

    • Heat the reaction mixture to 50 °C and stir for 24 hours.

    • Causality Insight: p-TSA catalyzes the enolization of the ketone, which is the reactive species for electrophilic bromination by NBS. The controlled temperature prevents side reactions.

    • Evaporate the solvent under reduced pressure. Add saturated NaHCO₃ solution (30 mL) to the residue to neutralize the acid.

    • Extract the mixture with dichloromethane (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, and evaporate in vacuum.

    • Purify the crude product by flash column chromatography on silica gel (hexane-ethyl acetate eluent) to afford the α-bromoketone intermediate.

  • Synthesis of Ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate (Ester 45):

    • To a solution of ethyl thiooxamate (692 mg, 5.2 mmol) in ethanol (20 mL), add the α-bromoketone intermediate 44 (5 mmol).

    • Heat the resulting mixture to reflux for 6 hours.

    • Causality Insight: This is the critical Hantzsch thiazole synthesis step. The thioamide nitrogen of ethyl thiooxamate attacks the electrophilic carbonyl carbon of the bromoketone, and the sulfur attacks the carbon bearing the bromine, leading to cyclization and formation of the thiazole ring.

    • Concentrate the reaction mixture in vacuum, dilute with ethyl acetate (30 mL), and wash with 1 N NaHCO₃ (3 x 20 mL) and brine (2 x 20 mL).

    • Dry the organic layer over Na₂SO₄, filter, and evaporate under vacuum to obtain the crude ester 45, which can be used in the next step without further purification.

  • Synthesis of this compound (Target 46b):

    • Dissolve the crude ester 45 in a mixture of methanol and aqueous lithium hydroxide solution.

    • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Causality Insight: Saponification (base-catalyzed hydrolysis) of the ethyl ester yields the corresponding carboxylate salt.

    • Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry to afford the final compound.

Characterization Data

The final product should be characterized to confirm its identity and purity. Key analytical data reported in the literature include:[3]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.43 (s, 1H), and other aromatic protons.

  • IR (KBr) νₘₐₓ/cm⁻¹: 3424, 3112, 1727 (C=O), 1602, 1523, 1218.

Application in Drug Discovery: A Case Study in c-Met Kinase Inhibition

The primary utility of this compound is as a strategic intermediate for creating more complex, biologically active molecules. Its derivatives have shown promise as potent inhibitors of various therapeutic targets.[1][3] A prominent example is its use in the synthesis of c-Met kinase inhibitors for cancer treatment.[3]

The c-Met Signaling Pathway: A Key Oncogenic Driver

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and migration. Aberrant c-Met signaling is a known driver in numerous human cancers, making it a high-value target for therapeutic intervention.

G cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P1 Dimerization & Autophosphorylation cMet->P1 Activates RAS_RAF RAS/RAF/MEK/ERK Pathway P1->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway P1->PI3K_AKT STAT STAT Pathway P1->STAT Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion/ Metastasis STAT->Invasion Inhibitor Derivative of 886366-96-7 Inhibitor->cMet Inhibits Phosphorylation

Caption: Simplified c-Met signaling pathway and point of therapeutic intervention.

Protocol: Synthesis of a Thiazole Carboxamide c-Met Inhibitor

This protocol outlines the conversion of the title carboxylic acid into a biologically active amide, a common final step in synthesizing kinase inhibitors.

Materials:

  • This compound

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM, anhydrous)

  • Target amine (e.g., a substituted aniline core from a drug discovery program)

  • Triethylamine (TEA) or other non-nucleophilic base

Protocol:

  • Activation of the Carboxylic Acid:

    • Suspend this compound (1 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic drop of DMF.

    • Slowly add oxalyl chloride (1.2 mmol) to the suspension. Stir at room temperature for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

    • Causality Insight: The carboxylic acid is converted to a highly reactive acyl chloride intermediate. DMF catalyzes this reaction via the formation of a Vilsmeier reagent. This "activation" step is crucial for efficient amide bond formation with the amine.

    • Remove the excess oxalyl chloride and solvent under reduced pressure.

  • Amide Coupling:

    • Dissolve the resulting crude acyl chloride in anhydrous DCM (10 mL).

    • In a separate flask, dissolve the target amine (1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL).

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride solution dropwise to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Trustworthiness Check: Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting amine.

    • Upon completion, wash the reaction mixture with water, 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the final compound via column chromatography or recrystallization.

Protocol: In Vitro Kinase Inhibition Assay (General Workflow)

To evaluate the efficacy of the newly synthesized derivatives, a biochemical kinase assay is essential.

G A Prepare Reagents: - Recombinant c-Met Kinase - Kinase Buffer - ATP - Substrate Peptide C Add Kinase and Inhibitor to 384-well Plate (Pre-incubation) A->C B Prepare Serial Dilution of Test Compound (Inhibitor) B->C D Initiate Reaction: Add ATP/Substrate Mix C->D E Incubate at RT (e.g., 60 minutes) D->E F Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) E->F G Measure Signal (Luminescence) F->G H Data Analysis: Plot Dose-Response Curve Calculate IC₅₀ Value G->H

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Conclusion and Future Outlook

This compound (CAS 886366-96-7) is more than a chemical reagent; it is a validated and versatile platform for the discovery of novel therapeutics. Its robust synthesis and the strategic value of its constituent parts—the privileged thiazole core, the versatile carboxylic acid handle, and the beneficial fluorophenyl group—make it an indispensable tool for medicinal chemists. The successful application of its derivatives as potent c-Met kinase inhibitors underscores its potential.[3] Future research will likely see this scaffold employed in the development of inhibitors for other kinases, as well as agents targeting a broader range of diseases, including inflammatory and infectious conditions.[5]

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment . Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 38, no. 1, 2023. National Institutes of Health (NIH). [Link][3]

  • 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid [886366-96-7] . Chemsigma. [Link][4]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . Molecules, vol. 26, no. 5, 2021, p. 1436. MDPI. [Link][6]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR . International Journal of Molecular Sciences, vol. 26, no. 10, 2025, p. 5589. National Institutes of Health (NIH). [Link][1]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management . ACS Omega, vol. 8, no. 12, 2023, pp. 11370–82. National Institutes of Health (NIH). [Link][7]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management . ACS Omega, vol. 8, no. 12, 2023, pp. 11370-11382. ACS Publications. [Link][8]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . Molecules, vol. 27, no. 19, 2022, p. 6423. MDPI. [Link][2]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives . Molecules, vol. 16, no. 12, 2011, pp. 9941-9952. MDPI. [Link][9]

  • The pharmacology of basic esters of thiazole carboxylic acids . British Journal of Pharmacology and Chemotherapy, vol. 1, no. 3, 1946, pp. 153-161. SciSpace. [Link][10]

Sources

Synthesis of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Starting Materials for 4-(4-Fluorophenyl)thiazole-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal structural motif in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its synthesis is a subject of significant interest for researchers in drug discovery and development. This technical guide provides an in-depth exploration of the prevalent synthetic strategies for obtaining this target molecule, with a primary focus on the practical preparation of its essential starting materials. We will delve into the mechanistic underpinnings of the key reactions, offer field-proven experimental protocols, and present the information in a clear, accessible format for laboratory scientists.

Introduction: The Strategic Importance of the 4-Arylthiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1] When substituted with an aryl group at the 4-position and a carboxylic acid at the 2-position, the resulting molecule becomes a versatile building block for constructing complex molecular architectures. The 4-fluorophenyl group, in particular, is often introduced to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, enhancing metabolic stability or improving binding interactions. This guide will focus on the most reliable and widely adopted method for the synthesis of the thiazole core: the Hantzsch Thiazole Synthesis.[1][2][3]

The Hantzsch Thiazole Synthesis: A Cornerstone of Heterocyclic Chemistry

First described by Arthur Hantzsch in 1887, this reaction remains a robust and versatile method for constructing the thiazole ring.[1][2] The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[2][3] The reaction proceeds via an initial S-alkylation of the thioamide with the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4]

The overall strategy for synthesizing this compound via the Hantzsch methodology is depicted below. It necessitates two key starting materials: an α-haloketone bearing the 4-fluorophenyl moiety and a thioamide component that will ultimately provide the C2-carboxylic acid functionality.

Hantzsch_Strategy cluster_SM Starting Materials SM1 2-Bromo-1-(4-fluorophenyl)ethanone Reaction Hantzsch Thiazole Synthesis SM1->Reaction SM2 Thiooxalamide Derivative (e.g., Ethyl Thiooxamate) SM2->Reaction Intermediate Ethyl 4-(4-Fluorophenyl)thiazole-2-carboxylate Reaction->Intermediate Final_Step Ester Hydrolysis Intermediate->Final_Step Product This compound Final_Step->Product

Caption: Overall synthetic strategy for this compound.

Synthesis of Key Starting Material 1: 2-Bromo-1-(4-fluorophenyl)ethanone

This α-haloketone, also known as 4-fluorophenacyl bromide, is a crucial building block.[5][6][7] It is most commonly prepared by the bromination of commercially available 4-fluoroacetophenone.

Mechanistic Insight: α-Bromination of Ketones

The α-bromination of ketones can proceed via either an acid-catalyzed or base-catalyzed pathway. In an industrial or research setting, acid-catalyzed bromination is often preferred as it allows for better control and avoids the potential side reactions associated with base-mediated processes, such as the haloform reaction. The reaction proceeds through an enol intermediate, which then attacks molecular bromine.

Bromination_Mechanism cluster_KetoEnol Keto-Enol Tautomerism (Acid-Catalyzed) cluster_Bromination Electrophilic Attack Keto 4-Fluoroacetophenone (Keto form) ProtonatedKeto Protonated Ketone Keto->ProtonatedKeto H+ Enol Enol Intermediate ProtonatedKeto->Enol -H+ Br2 Br-Br Enol->Br2 Nucleophilic attack on Br2 BrominatedIntermediate Brominated Cationic Intermediate Br2->BrominatedIntermediate Forms Br- Product 2-Bromo-1-(4-fluorophenyl)ethanone BrominatedIntermediate->Product -H+

Caption: Simplified mechanism of acid-catalyzed α-bromination of a ketone.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone

This protocol is adapted from established procedures for the α-bromination of aryl ketones.[8]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Fluoroacetophenone138.1413.8 g0.1
Bromine (Br₂)159.8116.0 g (5.1 mL)0.1
Acetic Acid (glacial)-100 mL-
Sodium Bicarbonate (sat. aq. solution)-As needed-
Dichloromethane-200 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroacetophenone (13.8 g, 0.1 mol) in 100 mL of glacial acetic acid.

  • Bromine Addition: From the dropping funnel, add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid dropwise to the stirred solution at room temperature. The addition should be controlled to maintain a gentle reaction and prevent a rapid buildup of HBr gas. The characteristic red-brown color of bromine should fade as it is consumed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture into 500 mL of ice-cold water. The product may precipitate as a solid.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid and any remaining HBr. Be cautious as this will cause effervescence (CO₂ evolution).

  • Extraction: Extract the aqueous mixture with dichloromethane (2 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-bromo-1-(4-fluorophenyl)ethanone, is often obtained as a solid and can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.[5] Expected yield is typically in the range of 80-90%.

Safety Precautions: Bromine is highly corrosive and toxic. This experiment must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Synthesis of Key Starting Material 2: Thioamide Precursors

The choice of the thioamide determines the substituent at the C2 position of the thiazole ring. To obtain a carboxylic acid, a common and effective strategy is to use a thioamide that contains an ester group, which can be subsequently hydrolyzed. Ethyl thiooxamate is an excellent candidate for this purpose.

Preparation of Ethyl Thiooxamate

Ethyl thiooxamate can be synthesized from ethyl cyanoformate and hydrogen sulfide. A more accessible laboratory preparation involves the thionation of ethyl oxamate using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Procedure Outline (Thionation of Ethyl Oxamate):

  • Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyl oxamate and Lawesson's reagent (0.5 equivalents) in a dry, high-boiling solvent like toluene or dioxane.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Workup: After cooling, the reaction mixture is typically filtered to remove insoluble byproducts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude ethyl thiooxamate can be purified by column chromatography on silica gel.

The Hantzsch Condensation and Final Hydrolysis

With both key starting materials in hand, the final steps involve the condensation to form the thiazole ester, followed by hydrolysis to yield the target carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 4-(4-Fluorophenyl)thiazole-2-carboxylate

This protocol describes the core Hantzsch condensation.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Bromo-1-(4-fluorophenyl)ethanone217.0421.7 g0.1
Ethyl Thiooxamate133.1813.3 g0.1
Ethanol-250 mL-
Sodium Bicarbonate84.018.4 g0.1

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve ethyl thiooxamate (13.3 g, 0.1 mol) in 250 mL of ethanol.

  • Addition of α-Haloketone: Add a solution of 2-bromo-1-(4-fluorophenyl)ethanone (21.7 g, 0.1 mol) in a small amount of ethanol to the stirred thioamide solution.

  • Heating: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Isolation: Filter the resulting solid and wash with cold ethanol to obtain the crude ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate.

Final Step: Ester Hydrolysis

The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid.

Procedure Outline:

  • Saponification: Suspend the ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate in a mixture of ethanol and an aqueous solution of a base (e.g., NaOH or KOH).

  • Heating: Heat the mixture to reflux until the ester is fully consumed (monitor by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • Isolation: The this compound will precipitate as a solid. Collect the product by filtration, wash with cold water, and dry under vacuum. A white solid with a melting point of 110–112 °C can be expected.[9]

Conclusion

The synthesis of this compound is readily achievable through the robust and reliable Hantzsch thiazole synthesis. The successful outcome of this synthesis is contingent upon the efficient preparation of the key starting materials: 2-bromo-1-(4-fluorophenyl)ethanone and a suitable thioamide precursor like ethyl thiooxamate. The protocols and mechanistic insights provided in this guide offer researchers a comprehensive framework for the practical synthesis of these valuable compounds, facilitating further research and development in medicinal chemistry.

References

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A new synthesis of 5-amino- and 5-mercapto-thiazoles. Journal of the Chemical Society (Resumed), 1594-1598. (Note: While not a direct protocol for the target, this is a foundational reference for thiazole synthesis mentioned in the search results).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. (General reference for named reactions in heterocyclic chemistry).
  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chemex. (2025). 2-Bromo-1-(4-fluorophenyl)ethanone: Comprehensive Overview and Applications. Retrieved from [Link]

  • Ma, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1731-1747. [Link]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Malūkaitė, D., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(19), 6265. [Link]

  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11359–11371. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10001, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • Rammurthy, B., et al. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. New Journal of Chemistry, 41(10), 3768-3772. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorothiobenzamide. Retrieved from [Link]

  • Ottokemi. (n.d.). 4-Fluorophenacyl bromide, 97%. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Ye, N., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

  • PubChem. (n.d.). 4-Fluoro-thiobenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate.... Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • Wang, Y., et al. (2022). Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 27(15), 4995. [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Google Patents. (n.d.). US5659088A - Process for the preparation of 4-fluorothiophenol.
  • Google Patents. (n.d.). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
  • Al-Ghorbani, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(11), 3537. [Link]

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A Spectroscopic Guide to 4-(4-Fluorophenyl)thiazole-2-carboxylic acid: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(4-Fluorophenyl)thiazole-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural characterization of this compound. We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and provide a detailed interpretation of the spectral data.

Molecular Identity and Physicochemical Properties

Before delving into the spectroscopic analysis, it is essential to establish the fundamental properties of the target molecule.

  • Chemical Name: this compound

  • CAS Number: 886366-96-7

  • Molecular Formula: C₁₀H₆FNO₂S

  • Molecular Weight: 223.22 g/mol

  • Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: A Self-Validating Approach

The following protocol for acquiring NMR spectra is designed to ensure data integrity and reproducibility.

Sample Preparation:

  • Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will introduce extraneous signals and complicate spectral interpretation. Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or melting point determination.

  • Solvent Selection: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the compound's solubility and the ability of DMSO-d₆ to exchange with the acidic carboxylic acid proton, allowing for its observation.

  • Internal Standard: The use of an internal standard, such as tetramethylsilane (TMS), is crucial for referencing the chemical shift scale to 0 ppm. Modern NMR instruments can often reference the spectrum to the residual solvent peak, providing a self-contained calibration.

Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Employ a relaxation delay (e.g., 1-2 seconds) to ensure complete relaxation of the protons between scans, which is essential for accurate integration.

  • ¹³C NMR Parameters:

    • Obtain a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer acquisition time are required.

    • A relaxation delay of 2-5 seconds is recommended for quantitative analysis, although shorter delays are often used for routine qualitative spectra.

Workflow for NMR Data Acquisition:

Caption: Workflow for acquiring NMR spectra.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a quantitative count of the different types of protons and their neighboring protons.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5 (broad s)Singlet (broad)1H-COOH
8.43Singlet1HH-5 (thiazole)
8.05-8.01Multiplet2HH-2', H-6' (phenyl)
7.37-7.32Multiplet2HH-3', H-5' (phenyl)

Data obtained from a 400 MHz spectrometer in DMSO-d₆.[2]

Interpretation:

  • Carboxylic Acid Proton (-COOH): The highly deshielded broad singlet observed at approximately 13.5 ppm is characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the DMSO-d₆ solvent.

  • Thiazole Proton (H-5): The singlet at 8.43 ppm corresponds to the proton at the 5-position of the thiazole ring.[2] It appears as a singlet because it has no adjacent protons to couple with. Its downfield shift is attributed to the electron-withdrawing nature of the adjacent sulfur atom and the aromatic character of the thiazole ring.

  • Fluorophenyl Protons (H-2', H-6', H-3', H-5'): The aromatic region of the spectrum displays two multiplets. The downfield multiplet at 8.05-8.01 ppm, integrating to two protons, is assigned to the protons ortho to the thiazole ring (H-2' and H-6').[2] Their deshielding is due to the anisotropic effect of the thiazole ring. The upfield multiplet at 7.37-7.32 ppm, also integrating to two protons, is assigned to the protons meta to the thiazole ring and ortho to the fluorine atom (H-3' and H-5').[2] The multiplet patterns arise from both proton-proton and proton-fluorine couplings.

¹³C NMR Data and Interpretation (Predicted)

Due to the unavailability of experimental ¹³C NMR data in the reviewed literature, the following chemical shifts are predicted based on known values for similar 4-arylthiazole derivatives and general principles of ¹³C NMR spectroscopy.[3][4]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~162.5 (d, ¹JCF ≈ 245 Hz)C-4' (phenyl)The carbon directly attached to fluorine exhibits a large one-bond coupling constant.
~161.0C-2 (thiazole)The carbon of the carboxylic acid-bearing position in the thiazole ring is significantly deshielded.
~150.0C-4 (thiazole)The carbon attached to the phenyl ring is deshielded due to its position in the aromatic thiazole ring.
~130.5 (d, ³JCF ≈ 8 Hz)C-2', C-6' (phenyl)These carbons are ortho to the thiazole and meta to the fluorine.
~129.0C-1' (phenyl)The ipso-carbon of the phenyl ring attached to the thiazole.
~116.0 (d, ²JCF ≈ 22 Hz)C-3', C-5' (phenyl)These carbons are ortho to the fluorine and exhibit a two-bond coupling.
~115.0C-5 (thiazole)The protonated carbon of the thiazole ring.
~170.0-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Solid Sample Analysis

Attenuated Total Reflectance (ATR):

  • Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the IR spectrum. The number of scans can be varied to optimize the signal-to-noise ratio.

Workflow for FT-IR Data Acquisition (ATR):

Caption: Workflow for acquiring FT-IR spectra using ATR.

IR Data and Interpretation

The IR spectrum of this compound exhibits several characteristic absorption bands.

Table 3: IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3424BroadO-H stretch (carboxylic acid)
3112MediumC-H stretch (aromatic)
1727StrongC=O stretch (carboxylic acid)
1670, 1602, 1523MediumC=C and C=N stretches (aromatic and thiazole rings)
1445MediumC-H in-plane bend
1325, 1218, 1202StrongC-O stretch and O-H bend
1164StrongC-F stretch
843, 805, 771StrongC-H out-of-plane bend

Data obtained from a KBr pellet.[2]

Interpretation:

  • O-H Stretch: The very broad absorption centered around 3424 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to strong intermolecular hydrogen bonding.[2]

  • C-H Stretch: The peak at 3112 cm⁻¹ is characteristic of the C-H stretching of the aromatic rings (phenyl and thiazole).[2]

  • C=O Stretch: The intense absorption at 1727 cm⁻¹ is assigned to the carbonyl (C=O) stretching of the carboxylic acid.[2]

  • Aromatic and Thiazole Ring Stretches: The absorptions in the 1670-1523 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the phenyl and thiazole rings.[2]

  • C-O Stretch and O-H Bend: The strong peaks between 1325 cm⁻¹ and 1202 cm⁻¹ are attributed to the C-O stretching and O-H bending vibrations of the carboxylic acid group.[2]

  • C-F Stretch: The strong absorption at 1164 cm⁻¹ is characteristic of the C-F stretching vibration of the fluorophenyl group.[2]

  • C-H Bends: The strong absorptions in the lower wavenumber region (843-771 cm⁻¹) are due to out-of-plane C-H bending vibrations of the aromatic rings.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)

Sample Preparation:

  • Solution Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be volatile and compatible with the ESI source.

  • Filtration: Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter that could clog the instrument.

Data Acquisition:

  • Ionization Mode: Electrospray ionization can be performed in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • MS/MS Analysis: To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The [M-H]⁻ ion is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Workflow for ESI-MS Data Acquisition:

Caption: Workflow for acquiring ESI-MS data.

Mass Spectrometry Data and Fragmentation Analysis (Predicted)

As experimental mass spectrometry data for this compound was not found in the surveyed literature, the following is a prediction of the expected mass spectrum and fragmentation pattern.

Predicted Mass Spectrum:

  • Molecular Ion: In negative ion mode ESI-MS, the most prominent ion is expected to be the deprotonated molecule, [M-H]⁻, at an m/z of 222.00. The accurate mass would confirm the elemental composition of C₁₀H₅FNO₂S⁻.

  • Isotope Pattern: The presence of a sulfur atom will result in a characteristic isotope pattern, with a smaller peak at m/z 224.00 ([M+2-H]⁻) with an abundance of approximately 4.4% relative to the [M-H]⁻ peak.

Predicted Fragmentation Pattern:

The fragmentation of the [M-H]⁻ ion is likely to proceed through the following pathways:

  • Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate anion is a common fragmentation pathway for carboxylic acids, leading to a fragment ion at m/z 178.02.

  • Thiazole Ring Cleavage: Subsequent fragmentation of the thiazole ring could occur, leading to smaller fragment ions.

Proposed Fragmentation of [M-H]⁻:

Summary of Spectroscopic Data

The following table summarizes the key experimental and predicted spectroscopic data for this compound.

Table 4: Summary of Spectroscopic Data

TechniqueParameterValueSource
¹H NMR -COOH~13.5 ppm (broad s, 1H)Experimental[2]
H-58.43 ppm (s, 1H)Experimental[2]
H-2', H-6'8.05-8.01 ppm (m, 2H)Experimental[2]
H-3', H-5'7.37-7.32 ppm (m, 2H)Experimental[2]
¹³C NMR C-4'~162.5 ppm (d)Predicted
C-2~161.0 ppmPredicted
C-4~150.0 ppmPredicted
C-2', C-6'~130.5 ppm (d)Predicted
C-1'~129.0 ppmPredicted
C-3', C-5'~116.0 ppm (d)Predicted
C-5~115.0 ppmPredicted
-COOH~170.0 ppmPredicted
IR O-H stretch3424 cm⁻¹Experimental[2]
C=O stretch1727 cm⁻¹Experimental[2]
C-F stretch1164 cm⁻¹Experimental[2]
MS (ESI-) [M-H]⁻m/z 222.00Predicted
Fragmentm/z 178.02 ([M-H-CO₂]⁻)Predicted

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound. Through the detailed analysis of experimental ¹H NMR and IR data, along with predicted ¹³C NMR and mass spectrometry data, a clear and consistent structural elucidation has been presented. The provided experimental protocols and interpretation rationale offer a robust framework for the analysis of this and similar compounds, ensuring scientific integrity and reproducibility in research and development settings.

References

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 2023.

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 2021.

  • 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 2005.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 2020.

  • Possible mass fragmentation pattern of compound 3. ResearchGate, 2018.

  • This compound. Sigma-Aldrich.

  • Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry, 2005.

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The Therapeutic Potential of 4-(4-Fluorophenyl)thiazole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 4-(4-Fluorophenyl)thiazole-2-carboxylic Acid

In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties, including the ability of the nitrogen atom to form crucial hydrogen bonds with biological targets, make it an attractive starting point for drug design.[1] This guide focuses on a specific, highly promising class of thiazole derivatives: those built upon the this compound core. The incorporation of a 4-fluorophenyl group at the C4 position of the thiazole ring often enhances biological activity and selectivity, a common strategy in modern drug discovery.[4]

This technical document provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics. We will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, and other pharmacological effects, supported by detailed experimental protocols and data-driven insights.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the this compound scaffold and its derivatives typically follows established synthetic routes for thiazoles, most notably the Hantzsch thiazole synthesis.[5][6] This method involves the condensation of a thiosemicarbazone or thioamide with an α-haloketone.

A general synthetic pathway to obtain the core structure and its subsequent amide derivatives is outlined below. The synthesis of the key intermediate, this compound, has been described in the literature as a multi-step process.[7]

Synthesis_Workflow cluster_0 Step 1: Formation of α-bromoketone cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Saponification cluster_3 Step 4: Amide Coupling A 4-Fluoroacetophenone C 2-Bromo-1-(4-fluorophenyl)ethan-1-one A->C Bromination B NBS, p-TsOH D Ethyl thiooxamate E Ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate C->E Condensation F LiOH or NaOH G This compound E->G Hydrolysis H Amine (R-NH2) J 4-(4-Fluorophenyl)thiazole-2-carboxamide Derivative G->J Acylation I EDCI, HOBt

Caption: General synthetic workflow for this compound and its amide derivatives.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Thiazole derivatives are well-documented for their potent anticancer activities, acting through a variety of mechanisms.[1][4][8][9][10] Derivatives of the this compound scaffold are no exception and have shown promise in targeting key pathways involved in cancer progression.

Mechanism of Action: Inhibition of Key Signaling Pathways

A primary mechanism of action for many thiazole-based anticancer agents is the inhibition of protein kinases that are crucial for tumor growth and survival.[1] For instance, derivatives of this scaffold have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a significant role in cell proliferation, motility, and invasion.

Furthermore, thiazole derivatives have been shown to induce apoptosis (programmed cell death) and disrupt tubulin assembly, a critical process for cell division.[8][9] They can also modulate pathways such as the NF-κB, PI3K/Akt/mTOR, and topoisomerase signaling cascades.[8][9]

Anticancer_Mechanism cluster_pathways Key Cancer Pathways cluster_outcomes Cellular Outcomes Derivative This compound Derivative Kinase Protein Kinases (e.g., c-Met) Derivative->Kinase Inhibition Apoptosis Apoptosis Induction Derivative->Apoptosis Activation Tubulin Tubulin Polymerization Derivative->Tubulin Disruption Signaling Signaling Cascades (PI3K/Akt, NF-κB) Derivative->Signaling Modulation Proliferation Decreased Cell Proliferation Kinase->Proliferation CellDeath Increased Apoptotic Cell Death Apoptosis->CellDeath Tubulin->Proliferation Metastasis Reduced Invasion & Metastasis Signaling->Metastasis

Sources

The 4-(4-Fluorophenyl)thiazole-2-carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a wide array of biological targets. The thiazole ring is a quintessential example of such a scaffold, forming the backbone of numerous clinically approved drugs.[1] This guide focuses on a particularly fruitful derivative: 4-(4-Fluorophenyl)thiazole-2-carboxylic acid . This scaffold masterfully combines three key pharmacophoric features: the heterocyclic, electron-rich thiazole nucleus, a synthetically versatile carboxylic acid handle at the 2-position, and a 4-fluorophenyl group at the 4-position, which often enhances binding affinity and improves metabolic stability. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antidiabetic, and antimicrobial effects.[2][3][4] This document serves as a technical guide for researchers and drug development professionals, elucidating the synthesis, key applications, and structure-activity relationship (SAR) insights that make this scaffold a cornerstone of contemporary drug design.

Core Synthesis: The Hantzsch Pathway

The most reliable and widely adopted method for constructing the 4-arylthiazole core is the Hantzsch thiazole synthesis. The synthesis of this compound typically begins with the reaction of an α-haloketone with a thioamide-containing compound, followed by hydrolysis.

The general synthetic workflow involves two primary stages:

  • Cyclocondensation: 2-Bromo-1-(4-fluorophenyl)ethan-1-one is reacted with ethyl thiooxamate. This reaction forms the thiazole ring, yielding the ethyl ester intermediate.

  • Hydrolysis: The resulting ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate is then subjected to basic hydrolysis (e.g., using LiOH or NaOH) to yield the final carboxylic acid product.[2]

Synthesis_Workflow A 2-Bromo-1-(4-fluorophenyl)ethan-1-one C Ethyl 4-(4-fluorophenyl) thiazole-2-carboxylate A->C Hantzsch Synthesis (Reflux in Ethanol) B Ethyl Thiooxamate B->C Hantzsch Synthesis (Reflux in Ethanol) D 4-(4-Fluorophenyl)thiazole -2-carboxylic acid C->D Basic Hydrolysis (e.g., LiOH, MeOH/H2O)

Caption: General workflow for the synthesis of the core scaffold.

A Versatile Scaffold for Diverse Therapeutic Targets

The true power of the this compound scaffold lies in its adaptability. The carboxylic acid at the C2 position serves as a perfect synthetic handle for creating extensive libraries of amides, esters, and other derivatives, enabling chemists to probe interactions with a multitude of biological targets.

Anticancer Agents

The scaffold has been extensively explored in oncology, leading to the discovery of potent inhibitors of key cancer-related targets.

  • c-Met Kinase Inhibitors: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase often dysregulated in various cancers. Derivatives of this scaffold, particularly thiazole carboxamides, have been developed as potent c-Met inhibitors. The amide functionality derived from the carboxylic acid is crucial, forming key hydrogen-bonding interactions within the kinase hinge region.[2] In one study, a derivative demonstrated an IC₅₀ of 29.05 nM against c-Met, highlighting the suitability of the thiazole carboxamide moiety for this target.[2]

  • Tubulin Polymerization Inhibitors: Disrupting microtubule dynamics is a clinically validated anticancer strategy. A series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), derived from a related thiazolidine lead, showed potent antiproliferative activity against melanoma and prostate cancer cells by inhibiting tubulin polymerization.[5] This demonstrates that while the carboxylic acid is a key handle, modifications that replace it entirely can also lead to potent compounds with different mechanisms of action.

  • Broad Antiproliferative Activity: Beyond specific targets, derivatives have shown potent growth inhibition across a range of human cancer cell lines, including lung (A549), gastric (MKN-45), and breast (MDA-MB-231) cancer cells, with IC₅₀ values often in the low micromolar to nanomolar range.[1][2][6]

Antidiabetic Agents

Diabetes management is another area where this scaffold has shown promise.

  • α-Amylase Inhibitors: α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia. A series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, synthesized from a related thiazole precursor, were identified as effective α-amylase inhibitors. Several compounds in this series exhibited IC₅₀ values comparable or superior to the standard drug, acarbose.[3][7]

Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of new chemical entities to combat bacterial infections.

  • Inhibitors of Drug-Resistant Bacteria: Novel thiazole aminoguanidines built upon this core structure have demonstrated strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The flexibility introduced by linking the aromatic group to the thiazole ring was beneficial for activity against Gram-negative bacteria like E. coli. The most potent compounds exhibited a minimum inhibitory concentration (MIC) as low as 4 μg/mL against MRSA.[4]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for biological activity.

  • The C2-Carboxylic Acid/Amide: This position is the primary point of diversification. Converting the carboxylic acid to a carboxamide is a common and highly effective strategy. The nature of the amine used for amide formation dramatically influences target specificity and potency. For instance, in c-Met inhibitors, specific aniline derivatives are required to occupy the binding pocket effectively.[2]

  • The C4-Fluorophenyl Group: The 4-fluorophenyl moiety is a critical component. The fluorine substitution often enhances binding affinity through favorable interactions (like halogen bonding) and can improve metabolic stability by blocking a potential site of oxidative metabolism. In studies of antibacterial thiazole aminoguanidines, the fluorine-substituted phenyl group was shown to be superior to hydroxyl-substituted or unsubstituted phenyl groups.[4]

  • The C5-Position: While the parent scaffold is unsubstituted at C5, modifications at this position can be used to modulate activity. The proton at C5 is a key spectroscopic handle in NMR for confirming structure.[7]

Caption: Key structure-activity relationship points of the scaffold.

Data Summary: Biological Activities of Representative Derivatives

Compound ClassTarget/AssayModification at C2-PositionActivity (IC₅₀ / MIC)Reference
c-Met Inhibitorc-Met KinaseAmide (linked to a substituted aniline)29.05 nM[2]
AnticancerA549 Cell ViabilityPropanoic acid derivative5.42 µM[1]
Antidiabeticα-AmylaseHydrazinylidene derivative5.88 µM[3]
AntibacterialMRSAAminoguanidine derivative4 µg/mL[4]
Anti-Alzheimer'sAcetylcholinesterase (AChE)Thiazolylhydrazone derivative0.028 µM[8]
Skin-WhiteningTyrosinaseCarboxamide derivative1.51 µM[9]

Experimental Protocols

Protocol 1: Synthesis of this compound (46b)[2]
  • Step 1: Synthesis of α-bromoketone (44): To a solution of 4'-fluoroacetophenone (8 mmol) in acetonitrile (4 mL), add N-bromosuccinimide (NBS, 1.5 g, 8.4 mmol) and p-toluenesulfonic acid (1.38 g, 8 mmol). Heat the reaction mixture to 50 °C and stir for 24 hours. Evaporate the solvent under reduced pressure. Add saturated NaHCO₃ solution (30 mL) to the residue and extract with CH₂Cl₂ (3 x 20 mL). Dry the combined organic layers over Na₂SO₄ and evaporate in vacuum. Purify the crude product by flash column chromatography to afford 2-bromo-1-(4-fluorophenyl)ethan-1-one.

  • Step 2: Synthesis of Ethyl Ester (45): Add the α-bromoketone (5 mmol) from Step 1 to a solution of ethyl thiooxamate (692 mg, 5.2 mmol) in ethanol (20 mL). Heat the resulting mixture to reflux for 6 hours. Concentrate the reaction mixture in vacuum, dilute with ethyl acetate (30 mL), and wash with 1 N NaHCO₃ (3 x 20 mL) and brine (2 x 20 mL). Dry the organic layer over Na₂SO₄, filter, and evaporate to obtain ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate.

  • Step 3: Hydrolysis to Carboxylic Acid (46b): To a solution of the ethyl ester from Step 2 in a mixture of methanol (MeOH) and water, add a stoichiometric excess of lithium hydroxide (LiOH). Stir the reaction at room temperature until TLC indicates complete consumption of the starting material. Acidify the mixture with 1 N HCl to a pH of ~3-4. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford this compound as a white solid.

Protocol 2: Representative Amide Coupling for Derivative Synthesis[2][10]
  • Step 1: Acid Chloride Formation: To a solution of this compound (1 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Cool the solution to 0 °C and add oxalyl chloride (1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC. Once complete, evaporate the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Step 2: Amide Formation: Dissolve the crude acid chloride in anhydrous DCM (10 mL). To this solution, add the desired aniline or amine (1.1 mmol) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 mmol). Stir the reaction at room temperature overnight. Upon completion, dilute the mixture with DCM, wash sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

Future Perspectives and Conclusion

The this compound scaffold is firmly established as a highly versatile and productive starting point for drug discovery. Its synthetic tractability and proven success across multiple therapeutic areas ensure its continued relevance. Future efforts will likely focus on several key areas:

  • Bioisosteric Replacement: The carboxylic acid group, while a useful synthetic handle, can sometimes lead to poor pharmacokinetic properties.[10] Replacing it with known bioisosteres such as tetrazoles, hydroxamic acids, or acylsulfonamides could lead to derivatives with improved cell permeability, metabolic stability, and oral bioavailability.[11]

  • Exploring New Chemical Space: While amide formation is the dominant modification, exploring other chemistries at the C2 position could unlock novel biological activities.

  • Structure-Based Design: As more crystal structures of derivatives bound to their targets become available, structure-based design will enable more rational and efficient optimization of lead compounds, improving both potency and selectivity.

References

  • Morigi R, Locatelli A, Leoni A, Rambaldi M. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, L., et al. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Molecules. Available at: [Link]

  • Shahzadi, I., et al. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]

  • Li, Y., et al. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Shahzadi, I., et al. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]

  • Kumar, R., et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Li, B., et al. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. Available at: [Link]

  • Aguilar, A., et al. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Available at: [Link]

  • Ayati, A., et al. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

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  • Hawash, M., et al. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

  • Gontijo, T. B., et al. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences. Available at: [Link]

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The 4-Phenylthiazole Core: A Bastion of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Therapeutic Application of 4-Phenylthiazole Compounds

Introduction: The Emergence of a Privileged Scaffold

In the vast and ever-expanding universe of heterocyclic chemistry, certain molecular frameworks consistently reappear as cornerstones of successful therapeutic agents. The 4-phenylthiazole moiety is a quintessential example of such a "privileged scaffold." Its story is not one of a sudden, serendipitous discovery, but rather a gradual ascent, built upon the foundational principles of organic synthesis and fueled by the relentless pursuit of novel therapeutics. This guide provides an in-depth exploration of the 4-phenylthiazole core, from its historical roots in classical organic reactions to its current standing as a versatile platform for the development of targeted therapies. We will delve into the synthetic intricacies, explore its diverse biological activities, and illuminate the key signaling pathways modulated by this remarkable class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the enduring legacy and future potential of 4-phenylthiazole derivatives.

I. Historical Perspective: From Hantzsch's Synthesis to a Pillar of Drug Discovery

The journey of the 4-phenylthiazole scaffold begins with the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a novel method for the synthesis of thiazoles by reacting α-haloketones with thioamides.[1] This reaction, now famously known as the Hantzsch thiazole synthesis, laid the fundamental groundwork for accessing a wide array of thiazole derivatives. The synthesis of 2-amino-4-phenylthiazole, a key building block, is a classic example of this reaction, typically involving the condensation of 2-bromoacetophenone with thiourea.[2]

For much of the late 19th and early 20th centuries, the chemistry of thiazoles, including 4-phenylthiazole, was primarily of academic interest. However, as the field of medicinal chemistry began to blossom, the unique electronic and steric properties of the 4-phenylthiazole core caught the attention of researchers. Its rigid, planar structure, coupled with the presence of nitrogen and sulfur heteroatoms, provides an ideal framework for creating molecules that can engage in a variety of interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The true ascent of 4-phenylthiazole as a privileged scaffold in drug discovery began in the latter half of the 20th century and has accelerated in the 21st. Researchers have successfully incorporated this moiety into a diverse range of biologically active compounds, targeting everything from kinases and enzymes to adaptor proteins involved in inflammatory signaling. This versatility has cemented the 4-phenylthiazole core as a valuable tool in the medicinal chemist's armamentarium.

II. The Art of Synthesis: Constructing the 4-Phenylthiazole Core

The Hantzsch thiazole synthesis remains the most prevalent and versatile method for constructing the 4-phenylthiazole ring system. The general mechanism involves an initial SN2 reaction between the sulfur of the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

A. The Classic Hantzsch Thiazole Synthesis: A Step-by-Step Protocol

The synthesis of the foundational compound, 2-amino-4-phenylthiazole, serves as an excellent exemplar of the conventional Hantzsch methodology.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).

  • Reaction Execution: Reflux the mixture for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine. The crude product is then treated with a solution of ammonium hydroxide and recrystallized from methanol to yield 2-amino-4-phenylthiazole as a crystalline solid.[3]

B. Modern Innovations: Microwave-Assisted Synthesis

While the conventional Hantzsch synthesis is robust, it often requires long reaction times and elevated temperatures. The advent of microwave-assisted organic synthesis has provided a rapid and efficient alternative. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products.

Experimental Protocol: Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines

  • Reaction Setup: In a microwave-safe vessel, a mixture of the appropriate 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 equivalent) and substituted thiourea (1.2 equivalents) is prepared in a suitable solvent such as methanol.

  • Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 90°C) for a short duration (e.g., 30 minutes).[4]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration and purified by recrystallization or column chromatography. Comparative studies have shown that microwave-assisted methods can provide significantly higher yields in a fraction of the time compared to conventional refluxing.[4]

Diagram: Generalized Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis Start_Conv α-Haloketone + Thioamide + Iodine Reflux Reflux (e.g., 12 hours) Start_Conv->Reflux Workup_Conv Aqueous Workup & Recrystallization Reflux->Workup_Conv Product_Conv 4-Phenylthiazole Derivative Workup_Conv->Product_Conv Start_MW α-Haloketone + Thioamide Microwave Microwave Irradiation (e.g., 30 minutes) Start_MW->Microwave Workup_MW Filtration & Purification Microwave->Workup_MW Product_MW 4-Phenylthiazole Derivative Workup_MW->Product_MW

Caption: A comparison of conventional and microwave-assisted Hantzsch synthesis workflows.

III. Therapeutic Landscape: The Diverse Biological Activities of 4-Phenylthiazole Compounds

The true measure of a privileged scaffold lies in its ability to serve as a foundation for compounds with diverse and potent biological activities. The 4-phenylthiazole core has proven its mettle in this regard, with derivatives demonstrating efficacy in a wide range of therapeutic areas.

A. Oncology: Targeting Kinases and Beyond

Cancer remains a primary focus for the application of 4-phenylthiazole derivatives. These compounds have shown promise as inhibitors of key signaling proteins that drive tumor growth and proliferation.

  • IGF1R Inhibition: The Insulin-like Growth Factor 1 Receptor (IGF1R) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the PI3K-Akt and MAPK pathways, promoting cell proliferation and survival.[1][5] Researchers have developed ureido-substituted 4-phenylthiazole analogs that act as potent IGF1R inhibitors. For instance, certain compounds have demonstrated significantly greater cytotoxicity against hepatocellular carcinoma (HCC) cell lines (e.g., HepG2) than the multi-kinase inhibitor Sorafenib.[6]

Diagram: The IGF-1R Signaling Pathway

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects IGF1R IGF-1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc IGF1 IGF-1 IGF1->IGF1R Binding & Activation PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Activation Grb2_SOS Grb2/SOS Shc->Grb2_SOS RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Activation Block 4-Phenylthiazole Inhibitor Block->IGF1R Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

Caption: Inhibition of the IGF-1R signaling pathway by 4-phenylthiazole derivatives.

  • Antiproliferative Activity: A variety of 4-phenylthiazole derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl ring play a crucial role in determining their anticancer potency. For example, some N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives have shown notable cytotoxicity against neuroblastoma (SKNMC) and hepatocellular carcinoma (Hep-G2) cell lines.[7]

Table 1: Antiproliferative Activity of Selected 4-Phenylthiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 27 HepG2 (Liver)0.62 ± 0.34[6]
Sorafenib HepG2 (Liver)1.62 ± 0.27[6]
Compound 4c SKNMC (Neuroblastoma)10.8 ± 0.08[7]
Compound 4d Hep-G2 (Liver)11.6 ± 0.12[7]
Compound 22 A549 (Lung)2.47[8]
Cisplatin A549 (Lung)11.71[8]
B. Anti-inflammatory and Analgesic Potential

Chronic inflammation and pain represent significant therapeutic challenges. The 4-phenylthiazole scaffold has been successfully employed to develop dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes implicated in the modulation of pain and inflammation.

  • Dual sEH/FAAH Inhibition: sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active diols. FAAH is responsible for the degradation of the endocannabinoid anandamide, which has analgesic properties. Simultaneous inhibition of both enzymes is a promising strategy for the treatment of pain and inflammation.[9][10] Extensive SAR studies have been conducted on 4-phenylthiazole-based dual inhibitors, revealing that substituents on the phenyl ring significantly influence potency and selectivity.[11]

Diagram: The sEH and FAAH Pro-inflammatory Pathways

sEH_FAAH_Pathway cluster_arachidonic Arachidonic Acid Metabolism cluster_degradation Degradation Pathways AA Arachidonic Acid EETs EETs (Anti-inflammatory) AA->EETs CYP450 Anandamide Anandamide (Analgesic) AA->Anandamide sEH sEH EETs->sEH FAAH FAAH Anandamide->FAAH DHETs DHETs (Pro-inflammatory) sEH->DHETs Inactive Inactive Metabolites FAAH->Inactive Block 4-Phenylthiazole Dual Inhibitor Block->sEH Block->FAAH

Caption: Dual inhibition of sEH and FAAH by 4-phenylthiazole compounds.

C. Modulation of the Innate Immune Response

The innate immune system is the body's first line of defense against pathogens. Toll-like receptors (TLRs) are key components of this system, and their signaling is mediated by adaptor proteins such as Myeloid differentiation primary response 88 (MyD88). Dysregulation of TLR/MyD88 signaling can lead to chronic inflammatory and autoimmune diseases.

  • MyD88 Inhibition: 2-Amino-4-phenylthiazole derivatives have been identified as inhibitors of MyD88 homodimerization, a critical step in the activation of downstream inflammatory signaling.[5] By preventing the formation of the MyD88 homodimer, these compounds can effectively block the production of pro-inflammatory cytokines, making them promising candidates for the treatment of conditions like acute lung injury.[5]

Diagram: The TLR/MyD88 Signaling Pathway

MyD88_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88_mono MyD88 Monomer TLR->MyD88_mono PAMP PAMP/DAMP PAMP->TLR Binding MyD88_dimer MyD88 Homodimer IRAKs IRAKs MyD88_dimer->IRAKs MyD88_mono->MyD88_dimer Dimerization NFkB NF-κB IRAKs->NFkB Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines Transcription Block 4-Phenylthiazole Inhibitor Block->MyD88_dimer

Caption: Inhibition of MyD88-mediated inflammatory signaling.

IV. The 4-Phenylthiazole Scaffold in Approved Drugs

While the 4-phenylthiazole core is a prolific scaffold in preclinical and clinical development, it is also present in approved therapeutic agents. For example, the antifungal drugs isavuconazole and fosravuconazole, which were approved by the FDA, contain a phenylthiazole structure and act as CYP51 inhibitors.[12] This demonstrates that the favorable physicochemical and pharmacological properties of this scaffold can be successfully translated into marketed drugs.

V. Conclusion and Future Directions

From its humble beginnings in the late 19th century with the discovery of the Hantzsch synthesis, the 4-phenylthiazole scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with its versatile and tunable structural features, has allowed for the development of a vast array of compounds with diverse biological activities. The ability of 4-phenylthiazole derivatives to potently and selectively modulate the activity of key biological targets in oncology, inflammation, and immunology underscores its status as a truly privileged scaffold.

The future of 4-phenylthiazole chemistry in drug discovery remains bright. As our understanding of disease biology deepens, new targets will undoubtedly emerge, and the 4-phenylthiazole core will continue to serve as a reliable and adaptable platform for the design of the next generation of targeted therapies. Further exploration of novel synthetic methodologies, coupled with advanced computational modeling and a deeper understanding of structure-activity relationships, will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.

VI. References

  • Hantzsch, A. R. (1887). Ueber die Synthese von Thiazolen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

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  • Tian, Y., et al. (2024). Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Molecules, 29(11), 2653.

  • Wang, X., et al. (2018). Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury. European Journal of Medicinal Chemistry, 161, 22-38.

  • Gier, M., et al. (2018). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 61(21), 9517-9535.

  • Al-Tel, T. H., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(7), 8492-8504.

  • Kandasamy, R., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Bioorganic & Medicinal Chemistry.

  • Ghavipanjeh, F., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 20(11), 1256-1262.

  • Olotu, F. A., et al. (2020). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Molecules, 25(18), 4248.

  • Wagner, K. M., et al. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega, 3(10), 13589-13602.

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  • Basnet, A., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 26(1), 123.

  • Gurevich, I., et al. (2022). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Building Blocks. ChemRxiv.

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048.

  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 15(1), 143-157.

  • Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913.

  • Basnet, A., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 26(1), 123.

  • Gier, M., et al. (2018). Further exploration of the structure-activity relationship of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. eScholarship, University of California.

  • Tian, Y., et al. (2024). Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Molecules, 29(11), 2653.

  • Ghavipanjeh, F., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 20(11), 1256-1262.

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  • Wang, X., et al. (2018). Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury. European Journal of Medicinal Chemistry, 161, 22-38.

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  • Tian, Y., et al. (2024). Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Molecules, 29(11), 2653.

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A Technical Guide to the Structural Characterization of Novel Fluorophenylthiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Scientific Imperative for Rigorous Characterization

In the landscape of modern drug discovery, thiazole derivatives, particularly those functionalized with fluorophenyl groups, have garnered significant attention due to their diverse biological activities.[1][2][3] These scaffolds are present in a number of therapeutically available anticancer medicines.[4] As researchers and drug development professionals, our ability to rationally design and optimize these molecules is contingent upon a deep and unambiguous understanding of their three-dimensional structure, purity, and physicochemical properties. This guide provides a comprehensive, technically-grounded framework for the structural elucidation of novel fluorophenylthiazole analogs, moving beyond rote protocol to instill a strategic, field-proven approach to characterization.

I. The Foundational Workflow: A Multi-Modal Approach to Structural Verification

The structural characterization of a novel chemical entity is not a linear process but rather an iterative and synergistic workflow. Each analytical technique provides a unique piece of the structural puzzle, and it is the convergence of this data that builds a robust and defensible characterization package. Our approach is predicated on a logical progression from initial purity assessment to definitive structural confirmation.

Characterization_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Purity & Identity Assessment cluster_2 Structural Elucidation cluster_3 Definitive Structure & Conformation Synthesis Novel Fluorophenylthiazole Analog Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification HPLC HPLC/UHPLC Analysis (Purity Assessment) Purification->HPLC MS Mass Spectrometry (MS) (Molecular Weight Confirmation) HPLC->MS NMR NMR Spectroscopy (1H, 13C, 19F, 2D-NMR) (Connectivity & Stereochemistry) MS->NMR FTIR FT-IR Spectroscopy (Functional Group Identification) NMR->FTIR XRay Single Crystal X-ray Diffraction (Unambiguous 3D Structure) FTIR->XRay Final_Report Comprehensive Characterization Report XRay->Final_Report

A logical workflow for the structural characterization of novel compounds.

II. Chromatographic Purity: The Gatekeeper of Quality Data

Before embarking on extensive spectroscopic analysis, it is imperative to establish the purity of the synthesized analog. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering high resolution and sensitivity for identifying and quantifying impurities.[5][6][7]

Experimental Protocol: Reverse-Phase HPLC for Purity Determination
  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: UV-Vis at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation:

    • Prepare a stock solution of the fluorophenylthiazole analog in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10 minutes.

    • Inject 10 µL of the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate the peak areas of all detected signals.

    • Calculate the purity of the main peak as a percentage of the total peak area. A purity of >95% is generally considered acceptable for subsequent characterization and biological screening.

III. Spectroscopic Characterization: Unveiling the Molecular Architecture

With purity established, a suite of spectroscopic techniques is employed to piece together the molecular structure.

A. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the novel analog, offering a critical first confirmation of a successful synthesis.[8][9][10] High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition of the molecule.[11]

Expected Fragmentation: In electron impact (EI) ionization, thiazole-containing compounds often exhibit stable molecular ions.[12] Fragmentation patterns can be influenced by the substituents on the rings.[13]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[14][15] For fluorophenylthiazole analogs, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of protons on the thiazole ring are characteristic and depend on the substitution pattern.[14][16]

¹³C NMR Spectroscopy: This provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thiazole ring are also diagnostic.[3][17]

¹⁹F NMR Spectroscopy: For fluorinated analogs, ¹⁹F NMR is crucial. It provides information on the number and chemical environment of the fluorine atoms.[11] The chemical shift and coupling patterns can reveal the position of the fluorine substituent on the phenyl ring.

Nucleus Typical Chemical Shift Range (ppm) for Thiazole Ring Notes
¹HH-2: 8.8 - 9.1H-4: 7.2 - 8.0H-5: 7.0 - 7.8Chemical shifts are highly dependent on the nature and position of substituents. Coupling between H-4 and H-5 is typically observed.[14]
¹³CC-2: 150 - 170C-4: 140 - 150C-5: 115 - 125The presence of electron-withdrawing or -donating groups can significantly shift these values.
¹⁹F-100 to -120For a fluorine atom on a phenyl ring. The precise shift depends on its position (ortho, meta, para) and the electronic nature of other substituents.
Experimental Protocol: 1D NMR Data Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified fluorophenylthiazole analog in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup (for a typical 400 MHz spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (typically 1024 or more).

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the internal standard (TMS at 0 ppm for ¹H and ¹³C).

2D NMR Techniques for Unambiguous Assignments: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for definitively assigning proton and carbon signals and establishing through-bond connectivities.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.[18][19][20][21]

Functional Group Characteristic Absorption Range (cm⁻¹)
C=N (thiazole ring)1600 - 1699
Aromatic C=C1436 - 1571
C-S (thiazole ring)692 - 1068
C-F (aryl fluoride)1000 - 1400
N-H (if present)3138 - 3278

IV. Single Crystal X-ray Diffraction: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[22][23][24] It reveals the precise atomic coordinates, bond lengths, bond angles, and torsional angles, providing an unparalleled level of structural detail.[4][25][26] This technique is particularly crucial for confirming stereochemistry and understanding intermolecular interactions in the crystal lattice.

V. Case Study: Hypothetical Characterization of a Novel Fluorophenylthiazole Analog

Let us consider a hypothetical novel analog, 2-(4-fluorophenyl)-4-methylthiazole . The expected characterization data would be as follows:

  • HPLC: A single major peak with >98% purity.

  • HRMS: A molecular ion peak corresponding to the exact mass of C₁₀H₈FNS.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.95-8.05 (m, 2H, Ar-H ortho to thiazole)

    • δ 7.10-7.20 (m, 2H, Ar-H meta to thiazole)

    • δ 6.95 (s, 1H, thiazole H-5)

    • δ 2.50 (s, 3H, -CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 168.0 (thiazole C-2)

    • δ 163.5 (d, J = 250 Hz, C-F)

    • δ 152.0 (thiazole C-4)

    • δ 130.0 (d, J = 8 Hz, Ar-C ortho to thiazole)

    • δ 129.5 (Ar-C ipso to thiazole)

    • δ 115.5 (d, J = 22 Hz, Ar-C meta to thiazole)

    • δ 115.0 (thiazole C-5)

    • δ 17.0 (-CH₃)

  • ¹⁹F NMR (CDCl₃, 376 MHz):

    • δ -112.0 (m)

  • FT-IR (KBr, cm⁻¹):

    • ~1610 (C=N), ~1500 (C=C), ~1220 (C-F), ~750 (C-S)

  • X-ray Crystallography: Would provide the definitive 3D structure, confirming the connectivity and planarity of the ring systems.

VI. Conclusion: A Commitment to Scientific Rigor

The structural characterization of novel fluorophenylthiazole analogs is a multi-faceted endeavor that demands a systematic and rigorous application of modern analytical techniques. By following the workflow and principles outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, defensible data. This, in turn, empowers the confident advancement of promising new chemical entities from the laboratory to preclinical and clinical development.

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A Technical Guide to the Physicochemical Properties of 4-Arylthiazole-2-Carboxylic Acids for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-arylthiazole-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active agents.[1][2][3] Its unique electronic and structural features allow for versatile interactions with various biological targets, making it a privileged structure in drug discovery.[4] Derivatives have shown a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] However, the successful progression of any compound series from a hit to a clinical candidate is fundamentally governed by its physicochemical properties. These properties dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[5]

This guide provides an in-depth analysis of the core physicochemical properties of 4-arylthiazole-2-carboxylic acids: acidity (pKa), lipophilicity (logP/D), and aqueous solubility. By understanding and meticulously measuring these parameters, researchers can make informed decisions, streamline the optimization process, and increase the probability of developing successful therapeutics. We will explore the causality behind experimental choices and provide validated, step-by-step protocols for their accurate determination.

Section 1: The Central Role of Acidity (pKa)

Expertise & Causality: The defining feature of the 4-arylthiazole-2-carboxylic acid series is, as the name implies, the carboxylic acid group. Its acidity, quantified by the pKa value, is arguably the most critical physicochemical parameter. The pKa is the pH at which the compound exists in a 50:50 equilibrium between its neutral (protonated) and anionic (deprotonated) forms.[6] This equilibrium is paramount as it directly controls:

  • Solubility: The ionized carboxylate form is significantly more water-soluble than the neutral form. Thus, pKa dictates how solubility changes with pH, a critical factor for dissolution in the gastrointestinal tract.[7][8]

  • Permeability: Generally, the neutral form of a molecule more readily crosses biological membranes.[5] The pKa, therefore, influences the fraction of the compound available for absorption in different physiological environments.

  • Target Binding: The ionization state can dramatically affect how a molecule interacts with its biological target. An anionic carboxylate may form crucial ionic bonds or hydrogen bonds within a receptor's binding pocket.

  • Plasma Protein Binding: Acidic drugs often bind to albumin in the bloodstream, and the extent of this binding can be influenced by the ionization state.[5]

For this class of compounds, the pKa is influenced by the electronic nature of the substituent on the 4-aryl ring. Electron-withdrawing groups tend to stabilize the carboxylate anion, resulting in a stronger acid (lower pKa), while electron-donating groups have the opposite effect.

Representative Data: pKa of 4-Arylthiazole-2-Carboxylic Acids
Substituent (Aryl Group)Typical pKa Range (in water)Rationale
4-Phenyl3.0 - 4.0Baseline reference for the series.
4-(4-methoxyphenyl)3.5 - 4.5The electron-donating methoxy group destabilizes the anion, making the acid weaker (higher pKa).
4-(4-chlorophenyl)2.8 - 3.8The electron-withdrawing chloro group stabilizes the anion, making the acid stronger (lower pKa).
4-(4-nitrophenyl)2.5 - 3.5The strongly electron-withdrawing nitro group significantly stabilizes the anion, resulting in a stronger acid.

Note: These are typical ranges; exact values depend on specific experimental conditions. Data is synthesized based on general chemical principles of substituent effects on carboxylic acid acidity.[5][9][10]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[11][12] It involves monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally.[13][14] The pKa is determined from the inflection point of the resulting titration curve.[11][14]

Methodology:

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[13][14]

  • Sample Preparation: Prepare a 1 mM solution of the 4-arylthiazole-2-carboxylic acid.[13][14] If solubility is limited, a co-solvent like methanol can be used, but it's crucial to note that this will yield an apparent pKa (pKaapp) specific to that solvent system.[12]

  • Titrant Preparation: Prepare standardized 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl) solutions.[13][14]

  • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by using a background electrolyte, such as 0.15 M potassium chloride (KCl).[13][14] This minimizes variations in activity coefficients.

  • Titration Setup:

    • Place 20 mL of the sample solution into a temperature-controlled reaction vessel with a magnetic stirrer.[13][14]

    • Purge the solution with nitrogen to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.[13][14]

    • Immerse the calibrated pH electrode into the solution.

  • Titration Process:

    • If necessary, acidify the sample solution to a pH of ~1.8-2.0 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[13][14]

    • Begin the titration by adding small, precise aliquots of the 0.1 M NaOH solution.

    • Record the pH reading after each addition, allowing the reading to stabilize.[13][14]

    • Continue the titration until the pH reaches ~12.0.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[13] This point can be precisely located by finding the inflection point of the curve (or the peak of the first derivative).

Diagram: Workflow for pKa Determination

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepSample Prepare 1 mM Sample Solution PrepTitrant Prepare 0.1 M NaOH & 0.1 M HCl Setup Setup Vessel: Add Sample, Stir, N2 Purge PrepTitrant->Setup Acidify Acidify to pH ~2 (0.1 M HCl) Titrate Titrate with 0.1 M NaOH Record pH vs. Volume Plot Plot pH vs. Volume NaOH Titrate->Plot FindIP Determine Inflection Point (Half-Equivalence) pKa Result: pKa = pH at Half-Equivalence

Caption: Workflow for pKa determination by potentiometric titration.

Section 2: Lipophilicity (logP/logD) and its Impact

Expertise & Causality: Lipophilicity, the "oil-loving" nature of a molecule, is a critical determinant of its ADME properties.[15][16] It is most commonly expressed as logP, the logarithm of the partition coefficient of a compound between n-octanol and water.[17] This measurement reflects the distribution of the neutral form of the molecule.

However, for ionizable molecules like carboxylic acids, the distribution coefficient (logD) is often more physiologically relevant.[18] LogD measures the partitioning of all species (neutral and ionized) at a specific pH. For an acid, logD will be equal to logP at low pH (when the molecule is neutral) and will decrease as pH increases and the molecule becomes more ionized and water-soluble. A compound's lipophilicity must be carefully balanced:

  • Too Low (Hydrophilic): May result in poor membrane permeability and limited absorption.

  • Too High (Lipophilic): Can lead to poor aqueous solubility, high plasma protein binding, rapid metabolism, and potential toxicity.[19]

Representative Data: Lipophilicity of 4-Arylthiazole-2-Carboxylic Acids
Substituent (Aryl Group)Typical logP RangeTypical logD at pH 7.4 RangeRationale
4-Phenyl2.0 - 3.00.0 - 1.0The phenyl group contributes significantly to lipophilicity. At pH 7.4, the compound is mostly ionized, drastically reducing its partitioning into the octanol phase.
4-(4-methoxyphenyl)2.2 - 3.20.2 - 1.2The methoxy group slightly increases lipophilicity compared to the unsubstituted phenyl ring.
4-(4-chlorophenyl)2.5 - 3.50.5 - 1.5The chloro substituent adds significant lipophilicity.
4-(4-trifluoromethylphenyl)3.0 - 4.01.0 - 2.0The CF3 group is highly lipophilic, leading to a higher logP and consequently a higher logD7.4.

Note: These are estimated ranges. logD is pH-dependent and will be significantly lower than logP for acids at physiological pH. Data is synthesized based on established principles of substituent hydrophobicity constants.

Experimental Protocol: logD Determination by the Shake-Flask Method

The shake-flask method is the "gold standard" for determining logP and logD values due to its direct measurement of partitioning.[17][18][20]

Methodology:

  • Phase Preparation:

    • Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4 for physiological relevance).[18][21]

    • Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[17][18] This is a critical step to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the test compound, typically in a solvent like DMSO.[18] The final concentration should be low enough to avoid solubility issues in either phase.

  • Partitioning:

    • In a suitable vessel (e.g., a glass vial), add a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer (e.g., 1:1 or other defined ratios).[21]

    • Add a small aliquot of the compound stock solution. The final DMSO concentration should be minimal (<1%).

    • Cap the vessel and shake or agitate it vigorously until equilibrium is reached (typically for several hours).[20][22]

  • Phase Separation:

    • Centrifuge the vessel at low speed to ensure a clean separation of the n-octanol and aqueous phases.[17]

  • Quantification:

    • Carefully remove an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.[23] This requires creating a calibration curve.

  • Calculation:

    • The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logD = log10 ( [Compound]octanol / [Compound]aqueous )

Diagram: Shake-Flask logD Determination

G cluster_quantify Quantification Prep Prepare Pre-Saturated n-Octanol & Buffer (pH 7.4) Add Add Compound to Biphasic System Prep->Add Shake Shake to Reach Equilibrium Add->Shake Separate Separate Phases (Centrifugation) Shake->Separate Aq [C]aqueous Separate->Aq Oct [C]octanol Separate->Oct Analysis HPLC or LC-MS Analysis Aq->Analysis Oct->Analysis Calc Calculate: logD = log([C]octanol / [C]aqueous) Analysis->Calc

Caption: Conceptual workflow for the shake-flask logD determination.

Section 3: Aqueous Solubility

Expertise & Causality: Poor aqueous solubility is a major cause of failure for drug candidates.[24][25] It can lead to low and erratic oral bioavailability, hinder formulation development, and produce unreliable data in in vitro biological assays.[25] For 4-arylthiazole-2-carboxylic acids, solubility is a complex interplay between:

  • Crystal Lattice Energy: The energy holding the solid-state compound together. Stronger intermolecular interactions in the crystal lead to lower solubility.

  • Lipophilicity: As lipophilicity increases, aqueous solubility generally decreases.

  • pKa and pH: As established, solubility is highly pH-dependent. At a pH well above the pKa, the compound exists as the more soluble carboxylate salt.[7]

It is essential to measure thermodynamic solubility , which represents the true equilibrium solubility of the most stable solid form of the compound.[24][26] This is distinct from kinetic solubility, which is often higher but can lead to precipitation over time from supersaturated solutions.[7][26]

Representative Data: Aqueous Solubility
Substituent (Aryl Group)Typical Thermodynamic Solubility at pH 7.4Rationale
4-Phenyl100 - 500 µMModerate solubility, driven by the ionized carboxylate at this pH.
4-(4-methoxyphenyl)80 - 400 µMSlightly lower solubility due to increased lipophilicity.
4-(4-chlorophenyl)50 - 250 µMThe increased lipophilicity of the chloro group reduces aqueous solubility.
4-(4-trifluoromethylphenyl)< 50 µMHigh lipophilicity often leads to poor aqueous solubility, a common challenge in drug development.

Note: These are estimated ranges and are highly dependent on the solid form (polymorph) of the compound.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This method determines the equilibrium solubility by allowing an excess of the solid compound to equilibrate with the aqueous medium.[7]

Methodology:

  • Medium Preparation: Prepare the desired aqueous medium (e.g., phosphate-buffered saline (PBS) at pH 7.4).[23]

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium. It is crucial that solid material remains visible to ensure a saturated solution is achieved.[7]

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Allow the suspension to shake for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the solid and the solution.[26]

  • Separation of Undissolved Solid:

    • After equilibration, separate the saturated solution (supernatant) from the excess solid. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter plate.[23][26]

  • Quantification:

    • Dilute the clear supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.[23][25]

  • Reporting: The final result is reported as the solubility in units such as µg/mL or µM.[23] It is also good practice to measure the final pH of the saturated solution, as it can sometimes change from the starting pH.[7]

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Equilibration cluster_sep Separation cluster_analysis Analysis Add Add Excess Solid to Buffer (pH 7.4) Shake Shake for 24-48h at Constant Temp. Filter Filter or Centrifuge to Remove Solid Shake->Filter Collect Collect Saturated Supernatant Quantify Quantify Concentration (HPLC / LC-MS) Collect->Quantify Result Result: Solubility (µM)

Caption: Workflow for thermodynamic solubility determination.

Section 4: Interplay of Properties and Conclusion

The physicochemical properties of pKa, logD, and solubility are not independent variables; they are deeply interconnected. The pKa directly influences the logD at any given pH, and both properties, along with the compound's solid-state characteristics, govern its aqueous solubility.

Diagram: Interconnectivity of Physicochemical Properties

G pKa Acidity (pKa) Sol Solubility pKa->Sol influences logD logD @ pH 7.4 pKa->logD influences Dist Distribution & Target Engagement pKa->Dist logP Lipophilicity (logP) logP->Sol influences logP->logD influences Abs Absorption & Permeability Sol->Abs Form Formulation Potential Sol->Form logD->Abs logD->Dist

Caption: The interplay of core properties and their impact on drug development.

For researchers and scientists in drug development, a thorough and early characterization of the physicochemical properties of 4-arylthiazole-2-carboxylic acids is not merely a data collection exercise; it is a fundamental component of a rational design strategy. By employing robust, validated protocols as outlined in this guide, teams can build a comprehensive understanding of their chemical series. This knowledge enables the confident selection of compounds with the highest potential for success, the intelligent design of new analogs with improved ADME profiles, and the avoidance of costly late-stage failures. Mastering these principles is essential for transforming a promising chemical scaffold into a viable therapeutic agent.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Sousa, M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link]

  • Yildiz, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. Available from: [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. Available from: [Link]

  • van der Heide, E., et al. (2015). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]

  • Lin, M., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available from: [Link]

  • Savjani, K. T. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Farkas, E., & E. G. (2010). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Available from: [Link]

  • Kou, J., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • Kumar, S., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available from: [Link]

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  • A review on thiazole based compounds & it's pharmacological activities. (2024). Tuijin Jishu. Available from: [Link]

  • Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Shukla, A. P., et al. (2024). Thiazole Derivatives: Synthesis Strategies, Structural Characterization, and Evaluation of their Functional Properties. Library Progress International. Available from: [Link]

  • Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • González-La-Rosa, D., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega. Available from: [Link]

  • Sztanke, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available from: [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. University of Pennsylvania. Available from: [Link]

  • Stasiewicz, M., et al. (2022). Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. PubMed Central. Available from: [Link]

  • Găină, L. I., et al. (2017). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. MDPI. Available from: [Link]

  • Wang, H., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. Available from: [Link]

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  • Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available from: [Link]

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  • Zhang, M., et al. (2023). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. MDPI. Available from: [Link]

  • Bergeron, R. J., et al. (2006). (S)-4,5-dihydro-2-(2-hydroxy-4-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid polyethers: a solution to nephrotoxicity. PubMed. Available from: [Link]

  • 4-phenylthiazole-2-carboxylic acid (C10H7NO2S). PubChemLite. Available from: [Link]

Sources

A Technical Guide to the Therapeutic Target Landscape of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The thiazole ring system is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved drugs.[1][2][3] This guide focuses on a specific, synthetically accessible derivative, 4-(4-Fluorophenyl)thiazole-2-carboxylic acid, to explore its potential therapeutic applications by dissecting its putative molecular targets. While direct pharmacological data on this specific molecule is limited, its structural motifs and its documented role as a synthetic intermediate provide a robust foundation for hypothesizing its target landscape.[4] We will delve into three primary areas of opportunity: protein kinase inhibition in oncology, microbial enzyme inhibition for infectious diseases, and enzyme modulation in metabolic disorders. This document provides the theoretical framework and practical, detailed workflows required for researchers and drug development professionals to initiate a comprehensive investigation into this promising chemical entity.

Introduction: The Thiazole Scaffold and the Rationale for Investigation

The this compound molecule combines three key structural features that are of high interest in drug discovery: a thiazole core, a fluorophenyl group, and a carboxylic acid moiety.

  • The Thiazole Core: This five-membered heterocycle is a bioisostere for various functional groups and is adept at forming critical hydrogen bonds, hydrophobic, and van der Waals interactions with biological targets.[1] Its presence in drugs like the anticancer agent Ixabepilone and the antiretroviral Ritonavir underscores its pharmacological versatility.[2]

  • The 4-Fluorophenyl Group: The addition of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The fluorine atom can enhance binding by participating in hydrogen bonds or other electrostatic interactions.

  • The 2-Carboxylic Acid Moiety: This functional group is a strong hydrogen bond donor and acceptor, often serving as a key anchoring point to the amino acid residues within a protein's active site. It is a crucial feature for the activity of many enzyme inhibitors.[1]

Given these features, this compound represents a well-equipped scaffold for targeted drug discovery.

Primary Putative Target Class: Protein Kinases in Oncology

The most direct evidence for the therapeutic direction of this molecule comes from its use as a synthetic intermediate in the development of c-Met kinase inhibitors.[4]

Target Profile: c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is a known driver in numerous human cancers, making it a validated and highly attractive target for anticancer therapies.[4] Thiazole carboxamides derived from the core topic molecule have shown moderate to significant inhibitory activity against c-Met.[4]

Mechanistic Hypothesis and Signaling Pathway

We hypothesize that this compound or its simple amide derivatives can function as ATP-competitive inhibitors. The thiazole ring can mimic the adenine region of ATP, while the carboxylic acid (or a derivative) forms key hydrogen bonds within the kinase hinge region. The fluorophenyl group would likely occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor cMet->cMet GRB2_SOS GRB2/SOS cMet->GRB2_SOS Recruits PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binds & Dimerizes Compound 4-(4-Fluorophenyl)thiazole- 2-carboxylic acid (Putative Inhibitor) Compound->cMet Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis, Motility) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Workflow cluster_in_vitro In Vitro / Biochemical cluster_cell_based Cell-Based cluster_in_vivo In Vivo biochem_assay Biochemical Assays (e.g., KinaseGlo, Enzyme Kinetics) target_binding Target Binding Assays (e.g., SPR, ITC) biochem_assay->target_binding Confirm Direct Binding (Determine Kd) cell_prolif Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) target_binding->cell_prolif Determine EC50 target_engagement Target Engagement Assay (e.g., CETSA) cell_prolif->target_engagement Confirm Target Hit in Cells pathway_analysis Pathway Analysis (e.g., Western Blot) target_engagement->pathway_analysis Verify Mechanism animal_model Animal Disease Model (e.g., Xenograft, Mtb infection) pathway_analysis->animal_model Evaluate Efficacy start Compound Synthesis & QC start->biochem_assay Determine IC50

Caption: A general workflow for validating a putative drug target.

Protocol 1: In Vitro c-Met Kinase Inhibition Assay (Luminescent)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against c-Met kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition. The remaining ATP is quantified using a luciferase/luciferin reaction that generates a luminescent signal.

Materials:

  • Recombinant human c-Met kinase (active)

  • Poly(Glu,Tyr) 4:1 substrate

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution (prepare fresh)

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Crizotinib

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

Methodology:

  • Compound Plating: Prepare a 10-point serial dilution of the test compound and control (e.g., Crizotinib) in DMSO. Dispense 1 µL of each dilution into the assay plate. For 'no inhibitor' and 'no enzyme' controls, dispense 1 µL of DMSO.

  • Kinase Reaction Setup: Prepare a master mix containing kinase buffer, 25 µg/mL Poly(Glu,Tyr) substrate, and 25 µM ATP.

  • Enzyme Addition: Prepare a solution of c-Met kinase in kinase buffer (e.g., at 2.5 ng/µL). Add 5 µL of the kinase solution to all wells except the 'no enzyme' control.

  • Reaction Initiation: Add 5 µL of the ATP/substrate master mix to all wells to start the reaction. The final volume is 11 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • ATP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the 'no inhibitor' (0% inhibition) and 'no enzyme' (100% inhibition) controls. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation: The use of a known c-Met inhibitor (Crizotinib) as a positive control validates the assay's performance. The 'no enzyme' control confirms that the signal is dependent on kinase activity. A dose-response curve demonstrates a specific, not artifactual, inhibitory effect.

Protocol 2: Cell-Based Antiproliferative Assay (MTT)

Objective: To determine the half-maximal effective concentration (EC50) of the compound on the proliferation of a c-Met dependent cancer cell line (e.g., MKN-45 gastric cancer cells). [4] Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MKN-45 cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compound and positive control (Crizotinib) in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Seed MKN-45 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include 'vehicle control' (DMSO) and 'no cell' (medium only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance ('no cell' control). Normalize the data to the vehicle control (100% viability). Plot the percentage viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the EC50.

Quantitative Data and Structure-Activity Relationship (SAR) Insights

While data for the specific title compound is not available, we can compile data from related analogs to provide context for expected potency.

Table 1: Biological Activity of Thiazole-based Inhibitors

Compound Class Target Assay Type IC50 / EC50 Reference
Thiazole carboxamide derivative c-Met Kinase Biochemical 41.53 nM [4]
Thiazole carboxamide derivative MKN-45 cells Cytotoxicity Moderate activity [4]
Hydrazinyl-fluorophenyl-thiazole α-Amylase Biochemical 5.88 µM [5][6]
Pyrazole-thiazole-carboxylic acid BJAB Lymphoma cells Proliferation Potent activity [7]

| NU-6027 (Thiazole-related) | Mtb PknG | Biochemical | Potent activity | [8]|

SAR Insights:

  • For c-Met Inhibition: The conversion of the 2-carboxylic acid to various carboxamides is critical for activity, suggesting the need for specific interactions in the ATP binding pocket that the free acid cannot make. [4]* For α-Amylase Inhibition: The presence of a hydrazinyl linker at the 2-position of the thiazole ring appears to be a key feature for activity against α-amylase. [5][6]* General Anticancer Activity: A wide variety of substitutions on the thiazole ring can lead to potent anti-proliferative effects, indicating the scaffold's versatility. [2][7]

Conclusion and Future Directions

This compound is a promising chemical scaffold with a strong rationale for investigation against multiple therapeutic target classes. The most direct path forward lies in exploring its potential as a protein kinase inhibitor for oncology, leveraging the existing literature on its use as a precursor for c-Met inhibitors. Concurrently, its structural similarity to known antimicrobial and metabolic enzyme inhibitors warrants a broader screening approach.

Future research should focus on:

  • Library Synthesis: Synthesizing a small, focused library of amide derivatives from the 2-carboxylic acid to explore the SAR for kinase inhibition.

  • Broad-Panel Screening: Testing the parent compound and its derivatives against a panel of kinases, microbial enzymes (especially from Mtb), and metabolic enzymes like α-amylase.

  • Mechanism of Action Studies: For any confirmed hits, detailed mechanistic studies, including kinetics and structural biology (co-crystallization), will be crucial to understand the binding mode and guide further optimization.

This systematic approach will unlock the full therapeutic potential of this versatile and accessible chemical entity.

References

  • Lee, B. S., et al. (2019). Pyruvate Kinase Regulates the Pentose-Phosphate Pathway in Response to Hypoxia in Mycobacterium tuberculosis. Journal of Molecular Biology, 431(19), 3690-3705. [Link]

  • Caceres, R. A., et al. (2018). Allosteric regulation of pyruvate kinase from Mycobacterium tuberculosis by metabolites. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1866(12), 1269-1279. [Link]

  • Tiwari, D., et al. (2019). NU-6027 Inhibits Growth of Mycobacterium tuberculosis by Targeting Protein Kinase D and Protein Kinase G. Antimicrobial Agents and Chemotherapy, 63(9), e00996-19. [Link]

  • Wang, S., et al. (2020). High-Content Screening of Eukaryotic Kinase Inhibitors Identify CHK2 Inhibitor Activity Against Mycobacterium tuberculosis. Frontiers in Immunology, 11, 2038. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 14(6), 1145-1162. [Link]

  • Zool-kifli, R. M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(5), e0302830. [Link]

  • Noy, T., et al. (2016). Central Role of Pyruvate Kinase in Carbon Co-catabolism of Mycobacterium tuberculosis. The Journal of Biological Chemistry, 291(6), 2841-2851. [Link]

  • Hussain, A., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11257-11269. [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4575-4579. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6429. [Link]

  • Ali, A. A.-M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436. [Link]

  • Fesatidou, M., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 25(10), 5406. [Link]

  • Hussain, A., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11257-11269. [Link]

  • Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7350. [Link]

  • ResearchGate. (2024). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Chance, M. R. A., et al. (1946). The pharmacology of basic esters of thiazole carboxylic acids. British Journal of Pharmacology and Chemotherapy, 1(3), 153-161. [Link]

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Methodological & Application

Application Notes and Protocols: Hantzsch Synthesis of 4-(4-Fluorophenyl)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Thiazoles

Thiazole rings are a cornerstone of heterocyclic chemistry, frequently found as integral scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1][2] The incorporation of a fluorine atom into these structures can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced therapeutic efficacy and a more favorable pharmacokinetic profile. 4-(4-Fluorophenyl)thiazole-2-carboxylic acid is a key building block in the synthesis of various potential therapeutic agents, making a reliable and well-documented synthetic protocol highly valuable for the drug discovery and development community.

The Hantzsch thiazole synthesis, a classic and robust method first described in 1887, remains a widely used and efficient strategy for the construction of the thiazole nucleus.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide. This document provides a detailed, step-by-step protocol for the synthesis of this compound, leveraging the Hantzsch reaction. The protocol is designed to be a self-validating system, with explanations for key experimental choices and comprehensive characterization data for the final product.

Overall Synthetic Scheme

The synthesis of this compound is a two-step process commencing with the Hantzsch cyclization of 2-bromo-1-(4-fluorophenyl)ethan-1-one and ethyl thiooxamate to yield the corresponding ethyl ester. This intermediate is then subjected to hydrolysis to afford the final carboxylic acid product.

Hantzsch_Synthesis reagent1 2-bromo-1-(4-fluorophenyl)ethan-1-one intermediate Ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate reagent1->intermediate Hantzsch Cyclization reagent2 Ethyl thiooxamate reagent2->intermediate product This compound intermediate->product Hydrolysis

Figure 1: Overall synthetic workflow for this compound.

Materials and Equipment

Reagent/MaterialGradeSupplier
2-bromo-1-(4-fluorophenyl)ethan-1-one≥98%Commercially available
Ethyl thiooxamate≥97%Commercially available
EthanolAnhydrousCommercially available
Diethyl etherAnhydrousCommercially available
Sodium hydroxide (NaOH)Pellets, ≥97%Commercially available
Hydrochloric acid (HCl)Concentrated (37%)Commercially available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially available
Deuterated solvent for NMR (e.g., DMSO-d₆)NMR gradeCommercially available

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocols

Part 1: Synthesis of Ethyl 4-(4-Fluorophenyl)thiazole-2-carboxylate

This step involves the core Hantzsch thiazole synthesis. The sulfur atom of the ethyl thiooxamate acts as a nucleophile, attacking the α-carbon of the 2-bromo-1-(4-fluorophenyl)ethan-1-one. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][4]

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (10.0 g, 46.1 mmol) in 100 mL of anhydrous ethanol.

  • To this solution, add ethyl thiooxamate (6.14 g, 46.1 mmol).

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 150 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of a saturated aqueous solution of sodium bicarbonate and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate. The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Hydrolysis to this compound

The ethyl ester intermediate is hydrolyzed to the final carboxylic acid product. Basic hydrolysis is employed in this protocol.

Procedure:

  • Dissolve the crude ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate from the previous step in 100 mL of ethanol in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (3.69 g, 92.2 mmol) in 50 mL of water.

  • Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Hantzsch_Mechanism α-haloketone α-haloketone Thioamide Thioamide α-haloketone->Thioamide Nucleophilic Attack Intermediate Intermediate Thioamide->Intermediate Cyclization Cyclization Intermediate->Cyclization Intramolecular Attack Dehydration Dehydration Cyclization->Dehydration -H₂O Thiazole Thiazole Dehydration->Thiazole Aromatization

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Characterization and Expected Results

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Appearance White solid
Molecular Formula C₁₀H₆FNO₂S
Molecular Weight 223.22 g/mol [5]
Melting Point 110–112 °C[6]

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): A signal corresponding to the thiazole proton is expected, along with signals for the aromatic protons of the fluorophenyl group and a broad singlet for the carboxylic acid proton. The expected chemical shift for the thiazole proton is around δ 8.43 ppm.[6]

  • ¹³C NMR (100 MHz, DMSO-d₆): Signals for the carboxylic acid carbon, the carbons of the thiazole ring, and the carbons of the fluorophenyl ring are expected.

  • FT-IR (KBr): Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~3424 cm⁻¹), the C=O stretch of the carboxylic acid (~1727 cm⁻¹), and C=N and C=C stretching of the aromatic rings (~1670-1523 cm⁻¹).[6]

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

Safety Precautions

  • 2-bromo-1-(4-fluorophenyl)ethan-1-one is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl thiooxamate can cause skin, eye, and respiratory irritation. Handle in a fume hood and wear appropriate PPE.

  • Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care in a fume hood.

  • Always perform reactions in a well-ventilated area and follow standard laboratory safety procedures.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reactionExtend the reflux time and monitor by TLC. Ensure anhydrous conditions.
Impure starting materialsUse freshly purified or high-purity reagents.
Difficulty in precipitation in Step 2 Product is too solubleConcentrate the solution further or add a co-solvent in which the product is less soluble.
Incorrect pHEnsure the pH is adjusted to 2-3 for complete protonation of the carboxylate.
Product is impure Incomplete washingEnsure thorough washing of the organic layer in Step 1 and the final product in Step 2.
Co-precipitation of byproductsRecrystallize the final product from a suitable solvent system.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound via the Hantzsch thiazole synthesis. By following these procedures, researchers can efficiently produce this valuable building block for applications in medicinal chemistry and drug discovery. The provided characterization data will aid in the verification of the final product's identity and purity.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available at: [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Available at: [Link]

  • Supporting Information for. The Royal Society of Chemistry. Available at: [Link]

  • and four-armed pyridine-decorated thiazolo[5,4-d]thiazole fluorophores: synthesis, ph. AIR Unimi. Available at: [Link]

  • Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. Available at: [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH. Available at: [Link]

  • ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate. Ascendex Scientific, LLC. Available at: [Link]

  • Processes for preparing thiazole carboxylic acids. Google Patents.
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available at: [Link]

  • Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate. MySkinRecipes. Available at: [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available at: [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]

  • Thiazol-4-carboxylic acid, 2-(4-pyridyl)-, ethyl ester - Optional[13C NMR]. Chemical - SpectraBase. Available at: [Link]

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Application Note: High-Purity Isolation of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, step-by-step protocol for the purification of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid, a key building block in medicinal chemistry, using flash column chromatography. The methodology emphasizes the rationale behind experimental choices, from stationary and mobile phase selection to sample loading and fraction analysis, ensuring a reproducible and efficient purification process. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain this compound with high purity, a critical requirement for subsequent synthetic transformations and biological screening.

Introduction

This compound is a heterocyclic compound of significant interest in the field of drug discovery. Its structural motif is present in various biologically active molecules, including kinase inhibitors for cancer therapy.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, complicate structural elucidation of final compounds, and produce erroneous results in biological assays.

Flash column chromatography is a widely used and effective technique for the purification of organic compounds.[2] However, the purification of acidic compounds like this compound can present challenges, such as peak tailing and poor separation, due to interactions with the silica gel stationary phase.[3][4] This protocol outlines an optimized method that mitigates these issues through the use of an acidified mobile phase, ensuring a high-yield recovery of the target compound with excellent purity.

Materials and Equipment

Reagents and Consumables
Material Grade Supplier Purpose
Crude this compoundSynthesis GradeN/ASample to be purified
Silica GelFlash Chromatography Grade, 60 Å, 230-400 meshStandard SupplierStationary Phase
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierMobile Phase Component
HexaneACS GradeStandard SupplierMobile Phase Component
Acetic Acid (AcOH)GlacialStandard SupplierMobile Phase Modifier
Dichloromethane (DCM)ACS GradeStandard SupplierSample Loading Solvent
TLC PlatesSilica Gel 60 F254Standard SupplierReaction Monitoring
Bromocresol GreenReagent GradeStandard SupplierTLC Stain
EthanolAnhydrousStandard SupplierStain Preparation
Equipment
  • Glass chromatography column (Diameter and length appropriate for the scale of purification)

  • Air or nitrogen pressure source with regulator for flash chromatography

  • Fraction collector or test tubes

  • Rotary evaporator

  • TLC developing chambers

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Fume hood

Experimental Protocol

Mobile Phase Selection and Preparation

The choice of eluent is critical for successful separation. A common issue with purifying carboxylic acids on silica gel is the interaction between the acidic proton of the analyte and the silanol groups of the stationary phase, leading to band broadening and "streaking" on a TLC plate.[3] To suppress this interaction and ensure the carboxylic acid remains in its less polar, protonated form, a small amount of a volatile acid, such as acetic acid, is added to the mobile phase.

Protocol:

  • TLC Analysis: Develop a suitable mobile phase by testing various ratios of hexane and ethyl acetate on a TLC plate spotted with the crude material. The target Rf (retention factor) for the desired compound should be approximately 0.2-0.3 to ensure good separation on the column.[5]

  • Mobile Phase Preparation: Based on TLC analysis, prepare the mobile phase. A typical starting system for this compound is Hexane:Ethyl Acetate (7:3) + 0.5% Acetic Acid .

  • For a 1 L preparation, combine 700 mL of Hexane, 300 mL of Ethyl Acetate, and 5 mL of glacial Acetic Acid. Mix thoroughly.

Column Packing

A well-packed column is essential for achieving high resolution. The "slurry packing" method is recommended to create a homogenous and stable stationary phase bed, free of cracks or air bubbles.

Protocol:

  • Secure the chromatography column vertically in a fume hood.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., Hexane:EtOAc 9:1). The consistency should be that of a milkshake, easily pourable but not too dilute.

  • Pour the slurry into the column in a single, continuous motion.

  • Gently tap the side of the column to dislodge any air bubbles and help the silica settle evenly.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. As the silica bed forms, apply gentle air pressure to accelerate the packing process.

  • Crucially, do not allow the top of the silica bed to run dry . Always maintain a layer of solvent above the silica.

  • Once the silica bed is stable, add a thin protective layer of sand on top.

Sample Loading

For optimal separation, the sample should be introduced to the column in a concentrated, narrow band. Dry loading is the preferred method as it prevents disturbance of the packed silica bed.

Protocol:

  • Dissolve the crude this compound in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane or Acetone).

  • Add a small amount of silica gel (approximately 1-2 times the mass of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully drain the solvent from the packed column until it is level with the top layer of sand.

  • Gently and evenly apply the powdered sample-silica mixture to the top of the column.

  • Carefully add another thin layer of sand on top of the sample layer.

  • Slowly add the mobile phase to the column, taking care not to disturb the top layers.

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_Analysis 1. TLC Analysis (Determine Mobile Phase) Column_Packing 2. Column Packing (Slurry Method) TLC_Analysis->Column_Packing Sample_Loading 3. Sample Preparation (Dry Loading) Column_Packing->Sample_Loading Elution 4. Elution (Gradient or Isocratic) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection TLC_Fractions 6. TLC Analysis of Fractions Fraction_Collection->TLC_Fractions Pooling 7. Pool Pure Fractions TLC_Fractions->Pooling Evaporation 8. Solvent Evaporation Pooling->Evaporation Final_Product Pure Product Evaporation->Final_Product Separation_Principle cluster_column Column Cross-Section cluster_key Legend Column_Top Mobile Phase (Hexane/EtOAc + AcOH) Crude Mixture Band Separation Separation Impurity 1 (Less Polar) Product (Medium Polarity) Impurity 2 (More Polar) Separation:n->Separation:p Separation:p->Separation:s Separation:s->Separation:s Column_Bottom Silica Gel (Stationary Phase) Elution Imp1 Less Polar Impurity Prod Product Imp2 More Polar Impurity

Caption: Separation of compounds based on polarity on a silica gel column.

Troubleshooting

Problem Potential Cause Solution
Poor Separation (Overlapping Spots) Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC. Aim for a larger difference in Rf values between the product and impurities. [6]
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is 1-5% of the silica gel mass. [6]
Compound Streaking/Tailing on TLC/Column Analyte is interacting too strongly with the silica gel.Ensure sufficient acetic acid (0.5-1%) is present in the mobile phase to keep the carboxylic acid protonated. [3]
Compound Won't Elute from the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Compound may have decomposed on the silica.Test the stability of the compound on a silica TLC plate before running the column. If unstable, consider an alternative stationary phase like neutral alumina. [6]

Conclusion

The protocol described provides a robust and reliable method for the purification of this compound using flash column chromatography. By carefully selecting an acidified mobile phase and employing proper column packing and sample loading techniques, researchers can effectively overcome the common challenges associated with purifying acidic compounds on silica gel. The use of specific TLC visualization reagents ensures accurate identification of the product-containing fractions, leading to the isolation of the target compound in high purity, ready for use in subsequent research and development activities.

References

  • TLC Visualization Methods. Available at: [Link]. Accessed January 18, 2026.

  • TLC Visualization Reagents - EPFL. Available at: [Link]. Accessed January 18, 2026.

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. Available at: [Link]. Accessed January 18, 2026.

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]. Accessed January 18, 2026.

  • Column Chromatography - Organic Chemistry at CU Boulder. Available at: [Link]. Accessed January 18, 2026.

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes - ResearchGate. Available at: [Link]. Accessed January 18, 2026.

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. Available at: [Link]. Accessed January 18, 2026.

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. Available at: [Link]. Accessed January 18, 2026.

  • HPLC Separation of Carboxylic Acids - SIELC Technologies. Available at: [Link]. Accessed January 18, 2026.

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization - ResearchGate. Available at: [Link]. Accessed January 18, 2026.

  • The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc - ResearchGate. Available at: [Link]. Accessed January 18, 2026.

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. Available at: [Link]. Accessed January 18, 2026.

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents.
  • US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents.
  • Column chromatography of carboxylic acids? : r/chemistry - Reddit. Available at: [Link]. Accessed January 18, 2026.

Sources

Application Note: Comprehensive Analytical Characterization of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid, a key heterocyclic building block in pharmaceutical research and development. We present a multi-technique approach designed to ensure unambiguous structural confirmation, purity assessment, and physicochemical profiling. The protocols herein are grounded in established scientific principles and adhere to international regulatory standards, such as the ICH guidelines, providing researchers, quality control analysts, and drug development professionals with a robust framework for ensuring the identity, purity, and quality of this compound.

Introduction: The Analytical Imperative

This compound belongs to the thiazole class of heterocyclic compounds, which are integral scaffolds in medicinal chemistry, known for a wide range of biological activities.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical characterization is not merely a procedural step but a foundational requirement for scientific integrity and regulatory compliance. A comprehensive analytical profile ensures batch-to-batch consistency, informs stability studies, and provides the validated data necessary for successful drug development programs.

This guide moves beyond a simple listing of techniques. It delves into the causality behind methodological choices, offering field-proven insights to construct a self-validating analytical workflow. We will cover spectroscopic methods for structural elucidation, chromatographic techniques for purity and impurity determination, and thermal analysis for physicochemical assessment.

cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Impurities cluster_2 Phase 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Report Comprehensive Certificate of Analysis NMR->Report MS Mass Spectrometry (HRMS) MS->Report FTIR FTIR Spectroscopy FTIR->Report HPLC HPLC-DAD (Purity Assay) Validation Method Validation (ICH Q2(R2)) HPLC->Validation Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Validation->Report Thermal->Report XRC X-Ray Crystallography (Solid-State Structure) XRC->Report If crystal available Sample Test Sample: 4-(4-Fluorophenyl)thiazole- 2-carboxylic acid Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->XRC

Caption: Overall Analytical Characterization Workflow.

Structural Elucidation: Confirming Molecular Identity

Unambiguous confirmation of the molecular structure is the first critical step. A combination of NMR, Mass Spectrometry, and FTIR provides orthogonal data points that, together, leave no doubt as to the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework, connectivity, and the chemical environment of each atom. The choice of a deuterated polar aprotic solvent like DMSO-d₆ is deliberate; it is an excellent solvent for carboxylic acids and allows for the observation of the exchangeable acidic proton of the carboxyl group, which might be lost in solvents like D₂O or CD₃OD.

Expected Spectral Features:

NucleusRegion (ppm)MultiplicityAssignment & Rationale
¹H NMR ~13.5 - 14.0Broad Singlet-COOH : The acidic proton, typically broad due to hydrogen bonding and exchange.
~8.4 - 8.6SingletThiazole C5-H : The lone proton on the thiazole ring.
~8.0 - 8.2Doublet of DoubletsAromatic H (ortho to F) : Protons adjacent to the fluorine on the phenyl ring.
~7.3 - 7.5Doublet of DoubletsAromatic H (meta to F) : Protons meta to the fluorine on the phenyl ring.
¹³C NMR ~161 - 163Singlet-COOH : Carboxylic acid carbon.
~162 - 165 (d)DoubletC-F : Aromatic carbon directly bonded to fluorine, shows a large ¹JCF coupling constant.
~116 - 117 (d)DoubletAromatic C (ortho to F) : Shows a ²JCF coupling.
~129 - 131 (d)DoubletAromatic C (meta to F) : Shows a ³JCF coupling.
Other CSingletsThiazole and other aromatic carbons.
¹⁹F NMR ~ -110 to -112Singlet/MultipletAr-F : The single fluorine atom on the phenyl ring.[3]

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.

  • Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

    • For ¹³C NMR, use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectra to the residual solvent peak of DMSO (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry confirms the molecular weight of the analyte. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Electrospray Ionization (ESI) is the preferred technique for this molecule due to the presence of the ionizable carboxylic acid group. In negative ion mode (ESI-), the molecule will readily deprotonate to form the [M-H]⁻ ion.

Data Presentation:

ParameterTheoretical Value
Empirical FormulaC₁₀H₆FNO₂S[4]
Molecular Weight223.22 g/mol [4]
Exact Mass (Monoisotopic)223.0103
Expected Ion (ESI-) [M-H]⁻222.0025

Protocol 2: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this stock to a final concentration of ~1-10 µg/mL in the initial mobile phase.

  • Chromatography (Optional but Recommended): Use a short C18 column (e.g., 50 x 2.1 mm) with a simple gradient of water and acetonitrile (both with 0.1% formic acid) to introduce the sample into the mass spectrometer. This helps remove any non-volatile salts.

  • MS Acquisition:

    • Set the mass spectrometer to operate in ESI negative ion mode.

    • Acquire data over a mass range of m/z 50-500.

    • Ensure the instrument is properly calibrated to achieve a mass accuracy of < 5 ppm for HRMS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and effective technique for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint" and corroborates the structural information obtained from NMR and MS. For this molecule, the most telling signals will be the broad O-H stretch and the sharp C=O stretch from the carboxylic acid.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 2500 (broad)O-H stretchCarboxylic Acid
~1700 - 1725C=O stretchCarboxylic Acid
~1600, ~1500C=C stretchAromatic Ring
~1400 - 1500C=N stretchThiazole Ring
~1220 - 1240C-F stretchAryl-Fluoride

Protocol 3: FTIR-ATR Analysis

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC with UV detection is the definitive method for determining the purity of this compound and quantifying any related impurities. The choice of a C18 column provides excellent retention for this moderately polar molecule. The addition of an acid modifier like formic or phosphoric acid to the aqueous mobile phase is crucial.[5] It suppresses the ionization of the carboxylic acid functional group, ensuring a single, well-defined charge state. This leads to improved peak shape (less tailing), enhanced retention, and greater reproducibility. A Diode Array Detector (DAD) is superior to a simple UV detector as it allows for peak purity analysis by comparing spectra across the entire peak, helping to identify co-eluting impurities.

Protocol 4: HPLC Purity Method

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column offering good resolution and efficiency.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified aqueous phase to suppress analyte ionization.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 0-20 min: 30% to 90% BA broad gradient to ensure elution of the main peak and any potential impurities.
20-25 min: 90% BColumn wash step to remove strongly retained compounds.
25-30 min: 30% BRe-equilibration for the next injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
Detector DAD, 280 nmWavelength where the aromatic system has significant absorbance. Collect spectra from 200-400 nm for peak purity analysis.
Diluent Acetonitrile/Water (50:50)
Method Validation: Ensuring Trustworthiness

A method is only as reliable as its validation. The protocol described above must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose (e.g., as a release test for purity).[6]

Specificity Specificity (Analyte vs. Impurities, Matrix) Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability, Intermediate) Specificity->Precision Linearity Linearity (Concentration vs. Response) Range Range Linearity->Range Linearity->Accuracy Precision->Accuracy LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness (Small Method Variations)

Caption: Key Parameters for HPLC Method Validation.

Validation Acceptance Criteria Summary:

ParameterTestTypical Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples.Peak for the analyte is free from interference at its retention time.
Linearity Analyze ≥5 concentrations across the desired range.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze spiked samples at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (n=6), Intermediate (different day/analyst).RSD ≤ 2.0%.[7]
LOQ Signal-to-Noise ratio of ~10:1.Must be precise and accurate at this concentration.
Robustness Vary parameters like flow rate (±10%), column temp (±5°C).System suitability parameters remain within limits.

Physicochemical Characterization

Thermal Analysis (DSC/TGA)

Expertise & Experience: Thermal analysis provides critical information on the solid-state properties of the material. Differential Scanning Calorimetry (DSC) is used to determine the melting point, which is a key indicator of purity. A sharp melting endotherm suggests a highly crystalline and pure substance. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, which is useful for detecting residual solvents or determining the thermal decomposition profile.[8]

Protocol 5: DSC/TGA Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan (or ceramic TGA pan).

  • Instrument Setup: Place the pan in the instrument furnace.

  • Acquisition:

    • Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min.

    • For DSC, heat from ambient temperature to a point well past the melting endotherm (e.g., 25 °C to 250 °C).

    • For TGA, heat to a higher temperature to observe decomposition (e.g., 25 °C to 500 °C).

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm from the DSC thermogram. Analyze the TGA curve for any mass loss events prior to decomposition.

X-ray Crystallography

Expertise & Experience: Single-crystal X-ray diffraction is the most definitive technique for determining the three-dimensional atomic arrangement of a molecule in the solid state.[9][10] While it requires a suitable single crystal, the resulting structural data is unparalleled, confirming stereochemistry, conformation, and intermolecular interactions like hydrogen bonding. For thiazole derivatives, this technique has been instrumental in structure-based drug design.[1][11]

Protocol 6: General Crystallography Workflow

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often 100 K) using a monochromatic X-ray source.

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and atomic coordinates.

Conclusion

The analytical characterization of this compound requires a multi-faceted, evidence-based approach. The combination of spectroscopic, chromatographic, and thermal methods detailed in this application note provides a robust framework for ensuring the identity, purity, and quality of this important chemical entity. Adherence to these protocols and the principles of method validation will generate a reliable and comprehensive data package suitable for both research and regulatory purposes, ultimately supporting the advancement of pharmaceutical development programs.

References

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  • Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. PubMed. Available at: [Link]

  • Design, Synthesis, X‑ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. American Chemical Society. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). Available at: [Link]

  • Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Available at: [Link]

  • X-ray crystallographic drawing of molecule 3b. ResearchGate. Available at: [Link]

  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. NIH National Center for Biotechnology Information. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. NIH National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available at: [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. NIH National Center for Biotechnology Information. Available at: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. NIH National Center for Biotechnology Information. Available at: [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. Available at: [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.Google Patents.
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  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH National Center for Biotechnology Information. Available at: [Link]

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Application Notes and Protocols for In Vitro Anticancer Assays of 4-(4-Fluorophenyl)thiazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Thiazole derivatives, in particular, have garnered significant attention in oncology for their potential to interact with various cancer-related targets and modulate biological pathways implicated in tumorigenesis.[1][3] The approval of thiazole-containing drugs such as Dasatinib and Ixazomib for cancer therapy further underscores the therapeutic promise of this chemical class.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a panel of in vitro assays to evaluate the anticancer potential of novel 4-(4-fluorophenyl)thiazole-2-carboxylic acid derivatives.

The strategic incorporation of a fluorophenyl group can enhance the metabolic stability and binding affinity of the molecule to its target proteins. This guide outlines detailed, field-proven protocols for assessing cytotoxicity, and for beginning to elucidate the mechanism of action, including effects on the cell cycle and induction of apoptosis. The presented workflows are designed to be robust and reproducible, providing a solid foundation for the preclinical evaluation of this promising class of compounds.

I. Preliminary Cytotoxicity Screening

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on a panel of cancer cell lines. This is crucial for identifying active compounds and determining the concentration range for subsequent mechanistic studies. Two widely used and reliable methods for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures cell viability based on the metabolic activity of mitochondria.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow:

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate (24h) for Cell Adherence A->B C Treat with Thiazole Derivatives (Varying Concentrations) B->C D Incubate (e.g., 48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Figure 1: MTT Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

B. Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7][8] Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[9] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.[9]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After the 48 or 72-hour incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[7]

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and excess medium. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[9] Air dry the plates until no moisture is visible.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values as described for the MTT assay.

Data Presentation: Example IC50 Values

CompoundCell LineAssayIC50 (µM)
Derivative 1MCF-7MTT5.2 ± 0.4
Derivative 1A549MTT8.7 ± 0.9
Derivative 1HepG2MTT12.1 ± 1.5
Derivative 2MCF-7SRB3.8 ± 0.3
Derivative 2A549SRB6.5 ± 0.7
Derivative 2HepG2SRB9.9 ± 1.1
DoxorubicinMCF-7MTT0.8 ± 0.1

Note: The above data is for illustrative purposes only.

II. Mechanistic Studies: Unraveling the Mode of Action

Once promising cytotoxic compounds are identified, the next critical step is to investigate their mechanism of action. Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][3][10]

A. Cell Cycle Analysis by Flow Cytometry

Principle: Cell cycle analysis using flow cytometry with a DNA-binding dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11] The fluorescence intensity of the dye is directly proportional to the DNA content of the cells.[12] This technique can reveal if a compound induces cell cycle arrest at a specific checkpoint.

Experimental Workflow:

CellCycle_Workflow A Treat Cells with Thiazole Derivative (IC50 concentration) B Incubate (e.g., 24h) A->B C Harvest and Fix Cells (e.g., 70% Ethanol) B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze by Flow Cytometry E->F G Quantify Cell Cycle Phases F->G

Figure 2: Cell Cycle Analysis Workflow.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.[12] Store the fixed cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12] The RNase treatment is essential to prevent the staining of double-stranded RNA.[13]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Example Cell Cycle Distribution

Treatment% G0/G1% S% G2/M
Vehicle Control65.2 ± 3.120.5 ± 1.814.3 ± 1.5
Derivative 2 (IC50)40.8 ± 2.515.1 ± 1.244.1 ± 2.8

Note: The above data is for illustrative purposes only and suggests a G2/M arrest.

B. Apoptosis Assays

Principle: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells.[14][15] Several assays can be employed to detect the hallmark features of apoptosis.

  • Annexin V/PI Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to detect these early apoptotic cells by flow cytometry.[16] Propidium iodide is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis.[17] Assays are available to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using fluorescent or colorimetric substrates.

  • TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14]

Detailed Protocol for Annexin V/PI Staining:

  • Cell Treatment: Treat cells with the thiazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

C. Western Blot Analysis of Signaling Proteins

Principle: Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in key signaling pathways.[18] This can provide insights into the molecular targets of the this compound derivatives. Thiazole derivatives have been shown to modulate pathways such as PI3K/Akt/mTOR and the expression of Bcl-2 family proteins.[3][10]

Proposed Signaling Pathway for Investigation:

Signaling_Pathway cluster_0 Cell Survival Pathway cluster_1 Apoptosis Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits pro-apoptotic signals Bax Bax (Pro-apoptotic) Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Thiazole 4-(4-Fluorophenyl)thiazole-2- carboxylic acid derivative Thiazole->PI3K Inhibition? Thiazole->Bcl2 Downregulation? Thiazole->Bax Upregulation?

Figure 3: Hypothesized Signaling Pathway Modulation.

Detailed Protocol:

  • Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[19][20]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.[19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of this compound derivatives as potential anticancer agents. By systematically assessing cytotoxicity, effects on the cell cycle, and the induction of apoptosis, researchers can effectively identify promising lead compounds for further development. The subsequent investigation of key signaling pathways through techniques like Western blotting will be crucial in elucidating the molecular mechanisms underlying their anticancer activity. This multi-faceted approach is essential for building a comprehensive preclinical data package to support the advancement of novel thiazole-based therapeutics.

References

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  • Al-Ostoot, F. H., et al. (2025). Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. PubMed. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Amides from 4-(4-Fluorophenyl)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Amide Bonds in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Its remarkable stability, coupled with its ability to participate in hydrogen bonding, makes it a privileged functional group in the design of new therapeutic agents. The 4-(4-fluorophenyl)thiazole-2-carboxamide scaffold, in particular, is a recurring motif in compounds targeting a range of biological targets. The synthesis of amides from carboxylic acids and amines is therefore a fundamental and frequently performed transformation in any drug discovery program.

This application note provides a detailed guide to the synthesis of amides from 4-(4-fluorophenyl)thiazole-2-carboxylic acid, a heteroaromatic carboxylic acid that presents unique considerations due to the electronic nature of the thiazole ring. We will explore the underlying principles of amide bond formation, present robust and field-proven protocols using common coupling reagents, and offer insights into reaction optimization and troubleshooting.

Core Principles of Amide Bond Formation: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. The key to successful amide synthesis lies in the activation of the carboxylic acid , converting the hydroxyl group into a better leaving group. This is typically achieved using a "coupling reagent."

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt). This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a byproduct derived from the coupling reagent.

Amide Synthesis Workflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid 4-(4-Fluorophenyl)thiazole- 2-carboxylic acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Primary or Secondary Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA, Et3N) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Product Amide Product Coupling->Product Byproduct Coupling Reagent Byproduct Coupling->Byproduct

Caption: General workflow for amide synthesis.

Choosing Your Coupling Reagent: A Comparative Overview

The choice of coupling reagent is critical and depends on factors such as the reactivity of the carboxylic acid and amine, steric hindrance, and the potential for side reactions like racemization. For a heteroaromatic substrate like this compound, several classes of reagents have proven effective.

Coupling Reagent ClassExamplesKey Features & Considerations
Carbodiimides EDC, DCC- Cost-effective and widely used.- EDC and its urea byproduct are water-soluble, simplifying workup.[1] - Often used with additives like HOBt or HOAt to suppress racemization and improve efficiency.[2]
Uronium/Aminium Salts HATU, HBTU- Highly reactive and efficient, especially for challenging couplings.[3] - Faster reaction times compared to carbodiimides. - Can be more expensive.
Phosphonium Salts PyBOP, PyAOP- Effective for sterically hindered substrates. - Byproducts can sometimes complicate purification.

Expert Insight: The thiazole ring is electron-withdrawing, which can decrease the nucleophilicity of the carboxylate and make activation more challenging compared to simple alkyl or aryl carboxylic acids. For routine couplings with unhindered primary or secondary amines, an EDC/HOBt-based protocol is a reliable and economical starting point. For more challenging substrates, such as sterically hindered or electron-deficient amines, the higher reactivity of HATU is often necessary to achieve good yields.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of amides from this compound. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated intermediates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely applicable method for a broad range of amines. The addition of HOBt is crucial for generating a more stable active ester, which minimizes side reactions and racemization.[2]

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add HOBt (1.2 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC (1.2 eq) to the cooled solution.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding water. Dilute with an appropriate organic solvent such as ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.

EDC_HOBt_Protocol Start Dissolve Carboxylic Acid and HOBt in Anhydrous DMF Cool Cool to 0 °C Start->Cool Add_EDC Add EDC (Pre-activation for 15-30 min) Cool->Add_EDC Add_Amine_Base Add Amine and DIPEA Add_EDC->Add_Amine_Base React Warm to RT and Stir (Monitor by TLC/LC-MS) Add_Amine_Base->React Workup Aqueous Workup: Quench, Extract, Wash React->Workup Purify Purify by Column Chromatography Workup->Purify

Caption: Experimental workflow for EDC/HOBt coupling.

Protocol 2: HATU Mediated Amide Coupling

For challenging couplings, particularly with sterically hindered or electron-deficient amines, HATU is the reagent of choice due to its high reactivity and ability to minimize epimerization.[3]

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.5 M).

  • Add DIPEA (3.0 eq) to the mixture.

  • Stir the solution at room temperature for 10-20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 1-12 hours, monitoring the reaction progress by TLC or LC-MS. HATU-mediated reactions are often significantly faster than those with EDC.

  • Workup: Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate. Wash the combined organic layers with 10% aqueous LiCl (to remove DMF), followed by saturated aqueous NaHCO3 and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Ineffective activation of the carboxylic acid.- Presence of moisture, leading to hydrolysis of the activated intermediate.- Poor solubility of reactants.- Switch to a more powerful coupling reagent like HATU.[3] - Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[5] - Try a different solvent system (e.g., DCM, THF, or a mixture) to improve solubility.
Formation of Side Products - Rearrangement of the O-acylisourea intermediate (with carbodiimides).- Reaction of the amine with the coupling reagent (with uronium/aminium salts).- Always use an additive like HOBt with EDC to form a more stable active ester.[2] - Pre-activate the carboxylic acid with HATU and base before adding the amine.
Difficulty in Purification - Water-soluble byproducts (e.g., from EDC) remaining in the organic layer.- Co-elution of the product with starting materials or byproducts.- Perform thorough aqueous washes during workup to remove water-soluble impurities. - Optimize the mobile phase for column chromatography to achieve better separation.

Conclusion

The synthesis of amides from this compound is a readily achievable transformation with the appropriate choice of coupling reagents and reaction conditions. For routine applications, the EDC/HOBt protocol offers a reliable and cost-effective solution. For more challenging substrates where steric hindrance or electronic deactivation is a concern, the use of a more potent coupling reagent such as HATU is recommended. Careful attention to anhydrous conditions and a systematic approach to workup and purification are key to obtaining high yields of pure amide products, facilitating the advancement of drug discovery and development programs.

References

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Evaluating the Cytotoxicity of Fluorophenylthiazole Derivatives Using MCF-7 and A549 Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Rationale for Cytotoxicity Profiling

Thiazole derivatives, particularly those functionalized with fluorophenyl groups, represent a promising class of heterocyclic compounds in modern medicinal chemistry.[1] Their structural scaffold is a recurring motif in the design of novel anticancer agents, owing to its ability to interact with various biological targets.[1][2] The inclusion of fluorine can enhance metabolic stability and binding affinity, making these derivatives particularly compelling for drug development.[2] Preliminary studies suggest that their mechanisms of action are diverse, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that drive tumor progression.[1][2][3]

This guide provides a comprehensive framework for assessing the cytotoxic potential of novel fluorophenylthiazole derivatives. We will focus on two of the most widely used and well-characterized human cancer cell lines:

  • MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line. It is a cornerstone model for studying hormone-responsive breast cancers.[4]

  • A549: A human lung adenocarcinoma cell line. It is a standard model for in vitro studies of non-small cell lung cancer.[5]

By testing compounds on both cell lines, researchers can gain initial insights into a derivative's spectrum of activity and potential selectivity towards different cancer subtypes. This document outlines the fundamental principles, detailed step-by-step protocols for cell culture and cytotoxicity assays, and guidelines for data analysis and interpretation.

Scientific Principles: From Cell Health to Quantifiable Data

The primary goal of a cytotoxicity assay is to measure the degree to which a compound is toxic to cells. The most common and reliable methods are colorimetric assays that quantify the metabolic activity of a cell population. A reduction in metabolic activity is directly proportional to a decrease in cell viability, whether through cell death (cytotoxicity) or inhibition of proliferation (cytostatic effects).

Choice of Cell Lines: A Tale of Two Cancers

  • MCF-7 cells are valuable because they express estrogen receptors, making them a critical tool for evaluating compounds that may interfere with hormone-dependent pathways.[4] Some fluorophenyl-substituted thiadiazole derivatives have been shown to act as aromatase inhibitors, a key enzyme in estrogen biosynthesis, making MCF-7 an ideal line for testing such mechanisms.[6][7]

  • A549 cells represent a different, yet equally important, cancer type. As a model for lung cancer, they allow for the evaluation of cytotoxic effects in a non-hormone-dependent context, helping to determine if a compound has broad-spectrum anticancer activity.[8]

Assay Principles: Measuring Metabolic Vigor This guide will detail the use of the MTT assay, a gold standard for cytotoxicity screening.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the ability of mitochondrial dehydrogenase enzymes within living, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5][9] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[9]

Experimental Workflow: A Visual Guide

The overall process, from cell culture to data analysis, follows a standardized workflow to ensure reproducibility and accuracy.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis Culture Maintain & Expand MCF-7 and A549 Cells Harvest Harvest & Count Cells (Trypsinization) Culture->Harvest Seed Seed Cells into 96-Well Plates Harvest->Seed Treat Add Compounds to Cells (Incubate 24-72h) Seed->Treat Compound Prepare Serial Dilutions of Fluorophenylthiazole Derivatives Compound->Treat Assay Perform MTT Assay (Add Reagent, Solubilize) Treat->Assay Read Measure Absorbance (Spectrophotometer) Assay->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze Apoptosis_Pathway cluster_pro Pro-Apoptotic cluster_anti Anti-Apoptotic Compound Fluorophenylthiazole Derivative BAX BAX / BAK Compound->BAX Activation Bcl2 Bcl-2 Compound->Bcl2 Inhibition Mito Mitochondrial Disruption BAX->Mito Bcl2->BAX CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp37 Caspase-3, 7 Casp9->Casp37 Activates PARP PARP Cleavage Casp37->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis

Sources

In vivo mouse model for evaluating 4-(4-Fluorophenyl)thiazole-2-carboxylic acid efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: In Vivo Mouse Model for Evaluating the Efficacy of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid in Acute Inflammation

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for establishing and utilizing an in vivo mouse model of lipopolysaccharide (LPS)-induced acute lung injury (ALI) to evaluate the therapeutic efficacy of this compound. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory properties.[1][2] This application note details the scientific rationale for model selection, a step-by-step protocol for disease induction, compound formulation and administration, and methodologies for assessing key inflammatory endpoints. The protocols are designed with self-validating controls to ensure data integrity and reproducibility, adhering to the highest ethical standards for animal research.

Introduction and Scientific Rationale

The 1,3-thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antidiabetic, and anti-inflammatory effects.[1][2][3] The specific compound, this compound, combines this active moiety with a fluorophenyl group, a common substitution known to enhance metabolic stability and binding affinity, and a carboxylic acid group, which can influence pharmacokinetic properties and target interactions.[4][5]

Model Selection: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)

To robustly assess the anti-inflammatory potential of this compound, the LPS-induced acute lung injury (ALI) model in mice is proposed. This model is highly relevant and widely used for several key reasons:

  • Reproducibility and Robustness: Intratracheal or intranasal administration of LPS, a component of the outer membrane of Gram-negative bacteria, elicits a strong, acute, and highly reproducible inflammatory response.[6][7]

  • Translational Relevance: The pathophysiology of LPS-induced ALI in mice shares key features with human Acute Respiratory Distress Syndrome (ARDS), including neutrophil infiltration, pro-inflammatory cytokine release (TNF-α, IL-6, IL-1β), and disruption of the alveolar-capillary barrier.[6][7]

  • Clear and Quantifiable Endpoints: The inflammatory cascade in this model can be precisely quantified through bronchoalveolar lavage (BAL) fluid analysis, lung histology, and tissue biomarker assays, providing a clear measure of therapeutic efficacy.

This guide will walk researchers through the entire workflow, from compound preparation to data interpretation, providing a validated framework for preclinical efficacy testing.

Pre-experimental Preparations

Ethical Considerations

All animal experiments must be conducted in strict accordance with institutional and national guidelines.[8][9] Prior approval must be obtained from an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[10] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be implemented throughout the study to minimize animal use and suffering.[8][11][12]

Materials and Reagents
Item Description/Vendor Example
Test Compound This compound
Animals Male C57BL/6 mice, 8-10 weeks old
LPS Lipopolysaccharide from E. coli O111:B4 (Sigma-Aldrich)
Vehicle Components DMSO, Tween® 80, Sterile Saline (0.9% NaCl)
Anesthetics Isoflurane or Ketamine/Xylazine cocktail
Reagents for BAL Sterile Phosphate-Buffered Saline (PBS)
Analysis Kits Mouse TNF-α, IL-6, IL-1β ELISA Kits
Histology 10% Neutral Buffered Formalin, Paraffin, H&E Stains
MPO Assay Myeloperoxidase (MPO) Assay Kit
Protein Assay BCA Protein Assay Kit
Compound Formulation and Preparation

Rationale: this compound is predicted to have low aqueous solubility. A vehicle containing a solubilizing agent is necessary for effective in vivo administration.[13] Dimethyl sulfoxide (DMSO) is an effective solvent for many organic compounds but can have its own biological effects.[14] Therefore, its final concentration in the administered dose should be minimized (typically ≤5%). Tween® 80 is used as a surfactant to maintain the compound in suspension/solution when diluted in an aqueous carrier like saline.

Vehicle Preparation Protocol:

  • Prepare the vehicle solution by mixing DMSO, Tween® 80, and Sterile Saline in a 5:5:90 (v/v/v) ratio.

  • Vortex thoroughly until a clear, homogenous solution is formed.

Test Compound Formulation:

  • Weigh the required amount of this compound.

  • Dissolve the compound first in the DMSO portion of the vehicle.

  • Add the Tween® 80 and vortex.

  • Gradually add the sterile saline while vortexing to reach the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse administered at 10 mL/kg).

  • Prepare fresh on the day of dosing.

Experimental Design and Workflow

Rationale: A multi-group design is essential to validate the model and isolate the specific effect of the test compound. This includes a negative control (Vehicle), a disease model control (LPS + Vehicle), and one or more treatment groups.

Experimental Groups
Group N (Mice) Treatment (i.p. or p.o.) Challenge (i.t.) Purpose
18-10VehicleSterile SalineNegative Control
28-10VehicleLPS (e.g., 5 mg/kg)Disease Model Control
38-10Compound (e.g., 10 mg/kg)LPS (e.g., 5 mg/kg)Low-Dose Efficacy Test
48-10Compound (e.g., 30 mg/kg)LPS (e.g., 5 mg/kg)High-Dose Efficacy Test
5(Optional)Dexamethasone (Positive Control)LPS (e.g., 5 mg/kg)Positive Control

Note: Doses and sample sizes should be optimized based on preliminary studies and power analysis.

Experimental Workflow Diagram

A clear, timed workflow is critical for reproducibility.

G cluster_prep Preparation Phase cluster_exp Experimental Phase (24 Hours) cluster_analysis Analysis Phase acclimatize Animal Acclimatization (7 Days) grouping Randomization & Group Assignment acclimatize->grouping dosing Compound/Vehicle Admin (Time = -1h) grouping->dosing lps LPS/Saline Challenge (Time = 0h) dosing->lps monitor Monitor Animals lps->monitor euthanasia Euthanasia & Sample Collection (Time = 24h) monitor->euthanasia bal BAL Fluid Analysis (Cell Counts, Protein) euthanasia->bal lung Lung Tissue Analysis (Histology, MPO, Cytokines) euthanasia->lung data Data Analysis & Interpretation bal->data lung->data

Caption: Experimental workflow for the LPS-induced ALI mouse model.

Detailed Experimental Protocols

Protocol: LPS-Induced Acute Lung Injury

Rationale: Direct intratracheal (i.t.) instillation ensures accurate delivery of LPS to the lungs, initiating a robust inflammatory response.[6][7] Anesthesia is required to perform this procedure humanely and effectively.

Procedure:

  • Anesthetize the mouse using isoflurane (3-5% for induction, 1.5-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Place the mouse in a supine position on a surgical board, tilted at a 45-degree angle.

  • Expose the trachea via a small midline incision in the neck. Carefully dissect away the surrounding tissue to visualize the trachea.

  • Prepare a syringe with the appropriate dose of LPS (e.g., 5 mg/kg in 50 µL of sterile saline).

  • Gently insert a 22-24 gauge catheter or needle between the tracheal cartilage rings.

  • Instill the 50 µL of LPS solution, followed by a 100-150 µL bolus of air to ensure distribution into the distal airways.[15]

  • Remove the needle and close the incision with a surgical clip or suture.

  • Allow the mouse to recover on a warming pad until ambulatory. Monitor for signs of distress.

Protocol: Compound Administration

Procedure (Intraperitoneal - i.p. Injection):

  • Administer the formulated test compound or vehicle 1 hour prior to LPS challenge.

  • Gently restrain the mouse, exposing the abdomen.

  • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the appropriate volume (typically 10 mL/kg).

Efficacy Evaluation and Endpoint Analysis

Rationale: A multi-pronged approach to endpoint analysis provides a comprehensive picture of the compound's anti-inflammatory effect.

Bronchoalveolar Lavage (BAL) Fluid Analysis
  • Procedure: 24 hours post-LPS challenge, euthanize the mouse. Expose the trachea and insert a catheter. Perform lavage by instilling and aspirating 0.5-1.0 mL of ice-cold sterile PBS three times.[7] Pool the collected fluid.

  • Total and Differential Cell Counts: Centrifuge the BAL fluid. Resuspend the cell pellet and count total cells using a hemocytometer. Prepare cytospin slides and stain with Diff-Quik to determine the percentage of neutrophils and macrophages.

  • Protein Concentration: Use the supernatant from the centrifuged BAL fluid to measure total protein concentration (e.g., via BCA assay) as an indicator of alveolar-capillary barrier permeability.

Lung Tissue Analysis
  • Histopathology: Perfuse the lungs with PBS and inflate with 10% neutral buffered formalin. Excise the left lung lobe, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining. Score lung injury based on edema, inflammation, and alveolar damage.

  • Myeloperoxidase (MPO) Assay: Homogenize a portion of the right lung lobe and measure MPO activity using a commercial kit. MPO is an enzyme abundant in neutrophils, and its activity serves as a quantitative measure of neutrophil infiltration.

  • Cytokine Analysis: Homogenize a portion of the right lung lobe. Measure levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the lung homogenate supernatant using specific ELISA kits.

Data Presentation and Interpretation

Data should be presented as mean ± SEM. Statistical significance can be determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is typically considered significant.

Example Data Table
Endpoint Vehicle + Saline Vehicle + LPS Compound (10 mg/kg) + LPS Compound (30 mg/kg) + LPS
BAL Total Cells (x10⁵) 0.5 ± 0.125.0 ± 3.515.0 ± 2.19.5 ± 1.8
BAL Neutrophils (%) < 1%85 ± 5%60 ± 7%45 ± 6%
BAL Protein (µg/mL) 150 ± 20800 ± 75550 ± 60350 ± 45
Lung MPO (U/g tissue) 1.2 ± 0.315.5 ± 2.09.1 ± 1.55.8 ± 1.1
Lung TNF-α (pg/mg protein) 50 ± 101200 ± 150700 ± 90400 ± 65

*p < 0.05 compared to Vehicle + LPS group.

Interpretation: A statistically significant reduction in BAL cell counts (especially neutrophils), BAL protein concentration, lung MPO activity, and pro-inflammatory cytokine levels in the compound-treated groups compared to the Vehicle + LPS group would indicate potent anti-inflammatory efficacy of this compound.

Mechanistic Context: LPS Signaling Pathway

The efficacy of the test compound is likely mediated by its interference with the canonical LPS-induced inflammatory signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD-2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB_bound NF-κB IkB->NFkB_bound Inhibition NFkB_free NF-κB NFkB_bound->NFkB_free Release Gene Pro-inflammatory Gene Transcription NFkB_free->Gene Translocates & Activates Cytokines TNF-α, IL-6, IL-1β (Inflammation) Gene->Cytokines

Caption: Simplified TLR4-NF-κB signaling pathway activated by LPS.

References

  • Matute-Bello, G., et al. (2019). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Journal of Visualized Experiments. [Link]

  • Kisel, V. E., et al. (2022). A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice. Bulletin of Experimental Biology and Medicine. [Link]

  • Diabetic Complications Consortium. (2015). Low-Dose Streptozotocin Induction Protocol (Mouse). DiaComp. [Link]

  • Diabetic Complications Consortium. (2019). Low-Dose Streptozotocin Induction Protocol (mouse). DiaComp. [Link]

  • Deeds, M. C., et al. (2021). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current Protocols. [Link]

  • Niisato, M., et al. (2022). Experimental protocol for lipopolysaccharide (LPS)-induced lung injury mice. ResearchGate. [Link]

  • NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. NDI Neuroscience. [Link]

  • Zemans, R. L., et al. (2019). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Journal of Visualized Experiments. [Link]

  • Luan, Y., et al. (2020). LPS-induced acute lung injury mouse model. Bio-protocol. [Link]

  • Medical and Pharmaceutical Journal. (n.d.). Ethical Statement on Experimental Animal Research. Medical and Pharmaceutical Journal. [Link]

  • Würbel, H. (2011). Ethical Considerations in Mouse Experiments. Current Protocols in Mouse Biology. [Link]

  • STRONG-UR. (n.d.). An ethical approach to in vivo research. STRONG-UR. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]

  • International Journal of One Health. (n.d.). Ethical Guidelines. International Journal of One Health. [Link]

  • Briner, W. (2012). What are the preferable iv vehicle system for in vivo study? ResearchGate. [Link]

  • Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Suzuki, H., et al. (1993). Acidic drug transport in vivo through the blood-brain barrier. A role of the transport carrier for monocarboxylic acids. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Shafiee, A., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Abdel-Aziz, M., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. ScienceOpen. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Hameed, A., et al. (2019). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules. [Link]

Sources

Molecular Docking of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid: A Protocol for In Silico Target Interaction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid with a therapeutically relevant protein target. The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer and antimicrobial effects.[1][2][3][4][5] Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and interaction patterns that guide drug design and optimization. This guide is designed for researchers in drug development, offering a validated workflow from protein and ligand preparation to docking simulation and in-depth results analysis, using widely accessible software tools.

Introduction: The Significance of Thiazoles and Computational Docking

The 1,3-thiazole ring is a cornerstone heterocyclic motif in drug discovery, integral to the structure of drugs like the antiretroviral Ritonavir and the anticancer agent Tiazofurin.[1] Its derivatives are known to interact with a multitude of biological targets, including kinases, tubulin, and various enzymes, demonstrating broad therapeutic potential.[6][7] The specific compound, this compound, combines the versatile thiazole core with a fluorophenyl group, a common moiety used to enhance binding affinity and modulate pharmacokinetic properties.

Molecular docking has become an indispensable tool in the early stages of drug discovery. It allows for the rapid, cost-effective screening of virtual compound libraries and provides a rational basis for understanding structure-activity relationships (SAR). By simulating the interaction between a ligand and a protein's binding site, we can estimate the strength of the interaction (binding affinity) and visualize the key molecular forces—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex.

This guide will use human tubulin as the target protein. Thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, making it a highly relevant target for demonstrating the potential anticancer applications of this compound.[6] We will employ a self-validating protocol, which begins by confirming the accuracy of the docking method before applying it to our ligand of interest.

Required Materials and Software

To ensure reproducibility, this protocol utilizes freely available and widely adopted software. Researchers should ensure they have the following tools installed.

SoftwareVersion (or latest)SourcePurpose
AutoDock Tools (ADT) 1.5.7Preparing protein and ligand files (PDBQT format), generating grid boxes.
AutoDock Vina 1.2.3Core docking algorithm for predicting binding poses and affinities.
Open Babel 3.1.1Interconverting chemical file formats, generating 3D ligand structures.
PyMOL 2.5 (or other)High-quality visualization and analysis of molecular structures and interactions.
RCSB PDB N/ASource for downloading protein crystal structures.

Experimental Workflow Overview

The docking procedure follows a structured, multi-stage workflow designed to ensure scientific rigor and accuracy. The process begins with the preparation of both the ligand and the target protein, followed by a crucial validation step to confirm the reliability of the docking parameters. Only after validation is the target ligand docked and the results analyzed.

G cluster_prep Part A: System Preparation cluster_validation Part B: Docking Validation cluster_docking Part C: Production Docking cluster_analysis Part D: Results Analysis ligand_prep 1. Ligand Preparation (SMILES to 3D PDBQT) protein_prep 2. Protein Preparation (PDB to PDBQT) redocking 3. Redocking Native Ligand ligand_prep->redocking protein_prep->redocking rmsd 4. RMSD Calculation (< 2.0 Å ?) redocking->rmsd grid 5. Grid Box Generation rmsd->grid run_vina 6. Run AutoDock Vina grid->run_vina analyze_scores 7. Analyze Binding Affinity run_vina->analyze_scores visualize 8. Visualize Interactions analyze_scores->visualize

Caption: Overall molecular docking workflow from preparation to analysis.

Detailed Protocols

This section provides detailed, step-by-step instructions for each phase of the molecular docking experiment.

Part A: System Preparation

Accurate preparation of both the ligand and protein is fundamental to a meaningful docking simulation. This stage ensures that all atoms have the correct connectivity, protonation state, and file format required by the docking software.

Protocol 4.1: Ligand Preparation

  • Obtain Ligand Structure: The structure of this compound can be represented by its SMILES (Simplified Molecular Input Line Entry System) string: O=C(O)c1sc(nc1)-c2ccc(F)cc2.

  • Generate 3D Coordinates: Use Open Babel to convert the 1D SMILES string into a 3D structure. This command also performs an initial energy minimization using the MMFF94 force field and adds hydrogens.

    Causality: The --gen3d flag generates a reasonable 3D conformation, and -p 7.4 adds hydrogens appropriate for a physiological pH of 7.4, which is crucial for establishing correct hydrogen bonding patterns.

  • Convert to PDBQT Format: The PDBQT format includes partial charges and atom type definitions required by AutoDock Vina. Use AutoDock Tools (ADT) for this conversion.

    • Launch ADT: adt

    • Navigate to Ligand -> Input -> Open and select ligand.pdb.

    • Navigate to Ligand -> Torsion Tree -> Detect Root.

    • Navigate to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.

Protocol 4.2: Protein Target Preparation

For this protocol, we will use the crystal structure of human tubulin in complex with a colchicine-site inhibitor (PDB ID: 5NM5 ). This structure provides a well-defined binding pocket and a native ligand for our validation step.

  • Download PDB File: Obtain the structure file 5NM5.pdb from the RCSB Protein Data Bank.

  • Clean and Prepare Protein Structure: Use AutoDock Tools to prepare the receptor.

    • Launch ADT.

    • Go to File -> Read Molecule and open 5NM5.pdb.

    • Remove Water and Ligands: The PDB file contains water molecules (HOH) and the co-crystallized ligand. These must be removed to prepare the binding site. Select and delete these non-protein components. A common method is to use Select -> Residue -> HOH and then Edit -> Delete -> Delete Selected Atoms. Repeat for the original ligand.[8][9][10]

    • Add Polar Hydrogens: Go to Edit -> Hydrogens -> Add. Select Polar only and click OK. This adds hydrogens only to atoms that can participate in hydrogen bonding (e.g., oxygen, nitrogen), which is sufficient for most docking calculations.

    • Compute Charges: Go to Edit -> Charges -> Compute Gasteiger. This assigns partial charges to each atom, which is essential for calculating electrostatic interactions.

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein and save it as protein.pdbqt. This file now contains the prepared receptor for docking.

Part B: Docking Validation Protocol

To ensure the trustworthiness of our docking protocol, we first perform a redocking experiment.[11] We will dock the original co-crystallized ligand back into the protein's binding site. A successful redocking, defined by a low Root Mean Square Deviation (RMSD) between the predicted and experimental poses, validates our chosen parameters.[12]

G PDB Original PDB Structure (Protein + Native Ligand) Extract Extract Native Ligand and Prepare as PDBQT PDB->Extract Redock Dock Native Ligand into Prepared Protein Extract->Redock Compare Compare Poses (Docked vs. Crystal) Redock->Compare RMSD Calculate RMSD Compare->RMSD Result Result: RMSD < 2.0 Å? RMSD->Result

Caption: Logical workflow for the docking validation step (redocking).

Protocol 4.3: Redocking the Native Ligand

  • Prepare Native Ligand: Extract the coordinates of the native ligand (in PDB ID 5NM5, this is ligand "7S8") from the original 5NM5.pdb file into a new file, native_ligand.pdb. Prepare this ligand using the same steps as in Protocol 4.1 , saving it as native_ligand.pdbqt.

  • Define the Grid Box: The search space for docking must encompass the entire binding site. In ADT, center the grid on the native ligand.

    • Go to Grid -> Grid Box....

    • Adjust the center and dimensions of the box to fully enclose the native ligand with a 4-5 Å buffer on all sides. A typical size might be 25 x 25 x 25 Å.

    • Record the coordinates for the center (e.g., center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).

  • Create Vina Configuration File: Create a text file named conf_validate.txt with the following content, replacing the values with those from the previous step.

  • Run Vina: Execute the docking from the command line.

  • Calculate RMSD: Load the original 5NM5.pdb and the top-ranked pose from validation_out.pdbqt into PyMOL. Superimpose the protein backbones and then measure the RMSD between the heavy atoms of the native ligand and the docked ligand.

    • A value below 2.0 Å is considered an excellent result and validates the docking protocol.[12][13]

Part C: Docking this compound

With the protocol validated, we can now confidently dock our ligand of interest.

Protocol 4.4: Production Docking

  • Create New Configuration File: Copy conf_validate.txt to conf_production.txt. Change the ligand entry to point to your prepared ligand file.

    Causality: We use the identical grid box because we are hypothesizing that our ligand binds in the same pocket as the validated native ligand.

  • Run AutoDock Vina: Execute the production docking run.

Part D: Results Analysis and Interpretation

The output of a Vina simulation provides binding affinity scores and the 3D coordinates of the predicted binding poses.

Protocol 4.5: Analyzing Binding Affinity and Poses

  • Review Log File: Open production_log.txt. It contains a table of the top binding poses (modes) ranked by their binding affinity in kcal/mol.

  • Interpret Binding Affinity: The binding affinity is a free energy calculation. More negative values indicate a more stable, higher-affinity interaction.[14][15] The top-ranked pose (mode 1) represents the most probable binding orientation according to the scoring function.

Binding ModeAffinity (kcal/mol)RMSD from Best Mode (l.b. / u.b.)
1-8.50.000 / 0.000
2-8.21.854 / 2.431
3-8.12.110 / 3.015
.........
(Note: These are example values. Actual results will vary.)

Protocol 4.6: Visualizing and Analyzing Key Interactions

  • Load Structures in PyMOL: Open PyMOL and load the prepared protein (protein.pdbqt) and the docking results (production_out.pdbqt). The output file contains multiple poses; you can cycle through them to analyze each one.

  • Identify Key Interactions: Focus on the top-ranked pose. Identify amino acid residues within 4 Å of the ligand. Look for potential interactions:

    • Hydrogen Bonds: The carboxylic acid group on the ligand is a prime candidate for forming hydrogen bonds with polar residues (e.g., Ser, Thr, Asn, Gln) or backbone atoms.

    • Hydrophobic Interactions: The fluorophenyl and thiazole rings can form favorable hydrophobic contacts with nonpolar residues (e.g., Leu, Val, Ile, Phe).

    • Pi-Stacking: The aromatic rings may stack with phenylalanine, tyrosine, or tryptophan residues.

  • Generate Interaction Diagram: Use a tool like PDBsum Generate or LigPlot+ to create a 2D schematic of the interactions, which provides a clear and concise summary of the binding mode.[16][17][18][19][20] This is invaluable for reports and presentations.

Conclusion and Future Directions

This application note has detailed a robust and validated workflow for the molecular docking of this compound against the human tubulin protein. By following these protocols, researchers can generate reliable hypotheses about the binding mode and affinity of this and other thiazole-based compounds.

The results from molecular docking are predictive and should be considered a guide for further experimental work. The next logical steps would involve in vitro validation, such as tubulin polymerization assays or cytotoxicity assays against cancer cell lines, to confirm the computational predictions. Furthermore, these docking results can inform the rational design of new analogues with potentially improved potency and selectivity.

References

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC. (2019). PubMed Central. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC. (2022). PubMed Central. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021). MDPI. [Link]

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Application Notes and Protocols: High-Throughput Screening of a 4-Phenylthiazole Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Privileged Scaffolds and High-Throughput Screening in Modern Drug Discovery

The thiazole ring, particularly the 4-phenylthiazole scaffold, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The inherent drug-like qualities of this scaffold make it a fertile ground for the discovery of novel therapeutics. The urgent need for new drugs, driven by factors like antimicrobial resistance and the prevalence of neoplastic diseases, has led researchers to explore vast chemical libraries for new therapeutic agents.[1][4]

High-Throughput Screening (HTS) has emerged as a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of compounds against a specific biological target.[5][6] This technology leverages automation, miniaturization, and sensitive detection methods to accelerate the identification of "hits"—compounds that exhibit a desired biological activity.[5][6][7] The integration of HTS with libraries of privileged scaffolds, such as 4-phenylthiazole derivatives, creates a powerful engine for identifying promising lead compounds for further development.

This guide provides a comprehensive overview of the principles and protocols for conducting a high-throughput screening campaign focused on a 4-phenylthiazole derivative library. We will delve into the critical aspects of assay development, the HTS workflow, data analysis, and the crucial subsequent steps of hit validation and progression towards lead optimization.

The Drug Discovery Pipeline: From Target to Lead Candidate

The journey from an initial concept to a viable drug candidate is a multi-stage process. High-throughput screening is a critical step that bridges the gap between identifying a biological target and discovering molecules that can modulate its activity.

DrugDiscoveryPipeline Target_Validation Target Validation Assay_Development Assay Development Target_Validation->Assay_Development Develop Assay HTS High-Throughput Screening (HTS) Assay_Development->HTS Screen Library Hit_to_Lead Hit-to-Lead (H2L) HTS->Hit_to_Lead Identify Hits Lead_Optimization Lead Optimization (LO) Hit_to_Lead->Lead_Optimization Optimize Leads Preclinical Preclinical Development Lead_Optimization->Preclinical Select Candidate

Caption: A simplified workflow of the early stages of drug discovery.

Part 1: Assay Development and Validation - The Foundation of a Successful HTS Campaign

The quality and reliability of a high-throughput screen are fundamentally dependent on the robustness of the underlying biological assay. A well-developed and validated assay ensures that the identified hits are genuine and not artifacts of the screening process.[8]

Choosing the Right Assay

The selection of an appropriate assay format is dictated by the biological target and the desired therapeutic outcome. For a 4-phenylthiazole library, which has shown promise against a variety of targets, several assay types could be employed:

  • Biochemical Assays: These assays directly measure the effect of a compound on a purified biological target, such as an enzyme or receptor. Common examples include kinase activity assays, protease assays, and binding assays. They are generally simpler to develop and less prone to off-target effects.

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process within a living cell.[5] Examples include cell viability/cytotoxicity assays, reporter gene assays, and high-content imaging assays.[5][6] Cell-based assays provide more physiologically relevant data but can be more complex to develop and interpret.

Assay Miniaturization and Optimization

To be suitable for HTS, assays developed in a standard laboratory format (e.g., 96-well plates) must be miniaturized to 384- or 1536-well plate formats.[9][10] This process reduces reagent consumption and increases throughput. Key parameters to optimize during miniaturization include:

  • Reagent Concentrations: Titration of all assay components to determine the optimal concentrations for a robust signal.

  • Incubation Times: Determining the shortest incubation times that yield a stable and reproducible signal.

  • DMSO Tolerance: Assessing the assay's sensitivity to dimethyl sulfoxide (DMSO), the solvent in which compound libraries are typically stored.[8][10] The final DMSO concentration in the assay should be kept low, typically below 1%, to avoid solvent-induced artifacts.[10]

Assay Validation: Ensuring Robustness and Reliability

Before initiating a full-scale HTS campaign, the miniaturized assay must undergo rigorous validation to ensure its performance is acceptable.[8] Key validation parameters are summarized in the table below.

ParameterDescriptionAcceptance Criteria
Z'-factor A statistical measure of the separation between the positive and negative control signals, indicating the assay's dynamic range and data variability.Z' > 0.5 for a robust assay.[9]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.A higher S/B ratio is generally better, but the acceptable value depends on the assay type.
Coefficient of Variation (%CV) A measure of the relative variability of the data.%CV < 20% for both positive and negative controls is generally acceptable.
Plate Uniformity Assessment of any systematic variations in the signal across the plate, such as "edge effects."No significant trends or patterns should be observed.
Protocol 1: Z'-Factor Determination
  • Plate Layout: Prepare a 384-well plate with alternating columns of positive and negative controls (e.g., 192 wells of each).

  • Reagent Addition: Add all assay components, including the appropriate controls (e.g., a known inhibitor for a positive control and vehicle/DMSO for a negative control).

  • Incubation: Incubate the plate according to the optimized protocol.

  • Signal Detection: Read the plate using the appropriate detection instrument (e.g., plate reader for absorbance, fluorescence, or luminescence).

  • Calculation: Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn| Where:

    • μp = mean of the positive control

    • σp = standard deviation of the positive control

    • μn = mean of the negative control

    • σn = standard deviation of the negative control

Part 2: The High-Throughput Screening Workflow

A typical HTS campaign follows a standardized workflow designed for efficiency and reproducibility.

HTS_Workflow Compound_Plating Compound Library Plating Reagent_Addition Reagent Addition Compound_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection Incubation->Signal_Detection Data_Analysis Data Analysis & Hit Selection Signal_Detection->Data_Analysis

Caption: A generalized high-throughput screening workflow.

Primary Screen

The primary screen involves testing every compound in the 4-phenylthiazole derivative library at a single concentration. The goal is to identify initial "hits" that exhibit activity above a predefined threshold.

Protocol 2: Primary HTS of a 4-Phenylthiazole Library
  • Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library source plates to the 384-well assay plates. This results in a final compound concentration typically in the range of 1-20 µM.

  • Cell/Reagent Dispensing: Add cells (for cell-based assays) or the target and substrate (for biochemical assays) to all wells of the assay plates.

  • Incubation: Incubate the plates for the optimized duration.

  • Detection Reagent Addition: Add the detection reagent(s) to the plates.

  • Signal Reading: Read the plates on a high-throughput plate reader.

  • Data Collection: The raw data from each plate is collected and stored in a database.

Hit Confirmation and Dose-Response Analysis

Initial hits from the primary screen must be confirmed to ensure their activity is reproducible.[11] This involves re-testing the active compounds, often in triplicate, under the same assay conditions. Confirmed hits are then subjected to dose-response analysis to determine their potency (e.g., IC50 or EC50).

Protocol 3: Hit Confirmation and Dose-Response
  • Hit Selection: Identify compounds from the primary screen that meet the hit criteria (e.g., >3 standard deviations from the mean of the negative controls).

  • Compound Re-ordering: Obtain fresh, powdered samples of the selected hits to eliminate the possibility of degradation or contamination in the original library samples.

  • Serial Dilution: Prepare a series of dilutions for each confirmed hit (e.g., 8-10 concentrations) to create a dose-response curve.

  • Assay Performance: Perform the assay with the serially diluted compounds.

  • Data Analysis: Plot the percentage of inhibition or activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.

Part 3: Data Analysis and Interpretation

HTS generates vast amounts of data that require systematic analysis to identify true hits and eliminate false positives.

Data Normalization

To account for plate-to-plate variability, raw data is typically normalized.[12] A common method is to normalize the data to the plate controls, where the positive control represents 100% activity and the negative control represents 0% activity.[13]

Hit Selection

Hits are typically selected based on a statistical cutoff, such as a Z-score or a percentage of activity relative to the controls. For example, compounds that produce a signal greater than three standard deviations from the mean of the negative controls might be considered hits.

Identifying and Eliminating False Positives

A significant challenge in HTS is the presence of false positives, which can arise from various sources of assay interference.[14] It is crucial to perform secondary and counter-screens to eliminate these artifacts. Common causes of false positives include:

  • Compound Aggregation: Some compounds can form aggregates at high concentrations, leading to non-specific inhibition.

  • Fluorescence Interference: Fluorescent compounds can interfere with fluorescence-based assays.[14]

  • Reactivity: Compounds with reactive functional groups can covalently modify the target protein or other assay components.

Part 4: From Hit to Lead

The ultimate goal of an HTS campaign is to identify promising lead compounds for further drug development.[11] The hit-to-lead (H2L) process involves a multidisciplinary effort to optimize the potency, selectivity, and pharmacokinetic properties of the initial hits.[7][15][16]

Structure-Activity Relationship (SAR) Studies

Once a series of confirmed hits with a common chemical scaffold is identified, SAR studies are initiated.[9] This involves synthesizing and testing analogs of the hit compounds to understand how chemical modifications affect their biological activity. For 4-phenylthiazole derivatives, this could involve modifying substituents on the phenyl ring or at other positions of the thiazole core.

Lead Optimization

The most promising compounds from the H2L phase, now considered "leads," undergo further optimization to improve their drug-like properties.[7][15] This includes enhancing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
High Plate-to-Plate Variability Inconsistent reagent dispensing, temperature fluctuations, batch-to-batch variation in reagents.Ensure proper calibration and maintenance of liquid handlers. Use a temperature-controlled incubator. Qualify new batches of critical reagents.
Edge Effects Evaporation from the outer wells of the plate.Use plates with lids, maintain a humidified environment in the incubator, or leave the outer wells empty.
High False Positive Rate Assay interference, non-specific compound activity.Implement counter-screens to identify interfering compounds. Test hits in orthogonal assays.
Low Hit Rate The compound library may not contain active compounds for the target. The assay may not be sensitive enough.Screen a more diverse library. Re-optimize the assay to improve its sensitivity.

Conclusion

High-throughput screening of a 4-phenylthiazole derivative library is a powerful approach for the discovery of novel therapeutic agents. A successful HTS campaign requires careful assay development and validation, a robust screening workflow, and rigorous data analysis. By following the principles and protocols outlined in this guide, researchers can increase their chances of identifying high-quality hits that can be progressed into lead optimization and, ultimately, into new medicines.

References

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  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC - PubMed Central. Available at: [Link]

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Troubleshooting & Optimization

Navigating the Nuances of Hantzsch Thiazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation in this cornerstone reaction of heterocyclic chemistry. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, empowering you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: I'm observing a significant amount of an isomeric byproduct. What is it and how can I avoid it?

This is a frequent challenge, particularly when using N-substituted thioureas. The primary isomeric byproduct is often a 2-imino-2,3-dihydrothiazole .[1]

The Causality: The formation of the desired 2-aminothiazole versus the 2-imino-2,3-dihydrothiazole is a matter of regioselectivity during the cyclization step. The reaction pathway is highly dependent on the pH of the reaction medium.

  • Neutral or Basic Conditions: Under these conditions, the nitrogen of the substituted amino group of the intermediate is more nucleophilic and preferentially attacks the carbonyl carbon, leading to the desired 2-aminothiazole.[1]

  • Acidic Conditions: In an acidic environment, the exocyclic nitrogen can be protonated, reducing its nucleophilicity. This allows the endocyclic nitrogen of the thiourea moiety to compete in the cyclization, resulting in the formation of the 2-imino-2,3-dihydrothiazole isomer.[2] In some cases, highly acidic conditions can even make the imino isomer the major product.

Troubleshooting Guide:

  • pH Control is Critical: Maintain a neutral or slightly basic reaction medium. If your α-haloketone or thioamide salt introduces acidity, consider adding a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate.

  • Solvent Choice: While alcohols like ethanol are common, for sensitive substrates, consider aprotic solvents such as DMF, which can sometimes favor the desired isomer.[1]

  • Reaction Monitoring: Keep a close watch on the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Prolonged reaction times, even in neutral media, can sometimes lead to isomerization.[1]

Troubleshooting Common Side Products

This section delves into specific, frequently encountered side products beyond simple isomerization, providing insights into their formation and actionable protocols for their mitigation.

Issue 1: Formation of Dimeric and Polymeric Byproducts

Question: My reaction mixture is showing complex, high-molecular-weight impurities. What are they and how can I prevent their formation?

The presence of complex mixtures often points to side reactions involving the starting materials themselves or the reactive thiazole product. Key culprits include self-condensation of the α-haloketone , over-alkylation of the thiazole product (leading to bis-thiazoles) , and the formation of 1,4-dithiins .

The Causality: α-Haloketones are susceptible to self-condensation, especially under basic conditions, to form complex aldol-type products. This occurs when the enolate of one α-haloketone molecule attacks the carbonyl group of another.

Mitigation Strategies:

  • Stoichiometry Control: A slight excess of the thioamide (1.1 to 1.2 equivalents) can ensure the α-haloketone is consumed in the desired reaction pathway, minimizing its opportunity for self-condensation.[3]

  • Order of Addition: Add the α-haloketone slowly to the solution of the thioamide. This maintains a low concentration of the α-haloketone at any given time, disfavoring the bimolecular self-condensation.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress this and other side reactions.[3]

The Causality: The newly formed thiazole ring contains a nucleophilic nitrogen atom that can be susceptible to alkylation by the electrophilic α-haloketone starting material.[3] This can lead to the formation of dimeric structures, such as bis-thiazoles, where two thiazole rings are linked. The synthesis of symmetrical 2,2′-bisthiazoles, for instance, often involves the condensation of dithiooxamide with two equivalents of an α-bromoketone.

Mitigation Strategies:

  • Strict Stoichiometry: Use a 1:1 or a slight excess of the thioamide to α-haloketone ratio to ensure no excess alkylating agent remains once the primary reaction is complete.

  • Reaction Monitoring: Stop the reaction as soon as the starting materials are consumed to prevent further reaction of the product.

The Causality: In some instances, particularly with certain substitution patterns on the α-haloketone, a side reaction can lead to the formation of 1,4-dithiin derivatives. This can arise from the reaction of the α-haloketone with a sulfur source.

Mitigation Strategies:

  • Purity of Thioamide: Ensure the purity of your thioamide. Decomposition of the thioamide can release sulfur species that may lead to undesired side products.

  • Reaction Conditions: Adhering to optimized reaction conditions for the Hantzsch synthesis will generally favor the formation of the thiazole over competing pathways.

Summary of Common Side Products and Solutions

Side ProductProbable CauseRecommended Solutions
2-Imino-2,3-dihydrothiazole Acidic reaction conditions.Maintain neutral to slightly basic pH; use a non-nucleophilic base if necessary.[1][2]
Self-condensation Products of α-Haloketone Excess α-haloketone; basic conditions.Use a slight excess of thioamide; slow addition of α-haloketone; control temperature.[3]
Bis-Thiazoles (from over-alkylation) Excess α-haloketone.Strict control of stoichiometry; monitor reaction to completion.[3]
1,4-Dithiins Impurities in thioamide; non-optimal reaction conditions.Use high-purity thioamide; adhere to established protocols for thiazole synthesis.
Decomposition/Polymeric Materials Excessive heat; prolonged reaction times.Lower reaction temperature; monitor reaction closely and work up promptly upon completion.[1]

Experimental Protocols

Protocol 1: Minimizing Isomer Formation in the Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard procedure and emphasizes conditions to favor the 2-amino isomer.[2]

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve thiourea (0.84 g, 11 mmol) in 20 mL of ethanol.

  • Reaction Setup: To the stirring solution, add 2-bromoacetophenone (1.99 g, 10 mmol).

  • pH Adjustment (Optional but Recommended): If there is any indication of acidity, add sodium bicarbonate (0.21 g, 2.5 mmol) to the reaction mixture.

  • Reaction Execution: Heat the mixture to a gentle reflux (around 80 °C) and monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 50 mL of a 5% aqueous sodium carbonate solution to precipitate the product and neutralize any remaining acid.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.

Protocol 2: General Procedure for Minimizing Dimeric Byproducts
  • Reagent Preparation: In a round-bottom flask, dissolve the thioamide (1.1 mmol) in a suitable solvent (e.g., 10-20 mL of ethanol or methanol).

  • Controlled Addition: In a separate flask, dissolve the α-haloketone (1.0 mmol) in a minimal amount of the same solvent. Add this solution dropwise to the stirring thioamide solution over 15-20 minutes at room temperature.

  • Reaction Execution: After the addition is complete, gently heat the reaction mixture to reflux and monitor closely by TLC.

  • Work-up: Once the α-haloketone is consumed (as indicated by TLC), immediately cool the reaction mixture to room temperature to prevent over-alkylation.

  • Purification: Isolate the product by precipitation or solvent evaporation, followed by purification via recrystallization or silica gel column chromatography.

Visualizing Reaction Pathways

Hantzsch Thiazole Synthesis: Main and Side Reaction Pathways

Hantzsch_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways alpha-Haloketone alpha-Haloketone Intermediate Thioether Intermediate alpha-Haloketone->Intermediate Nucleophilic Attack (S) Self_Condensation Self-Condensation (α-Haloketone) alpha-Haloketone->Self_Condensation Excess α-Haloketone Thioamide Thioamide Thioamide->Intermediate Cyclization_Amino Intramolecular Cyclization (Amino N) Intermediate->Cyclization_Amino Cyclization_Imino Intramolecular Cyclization (Imino N) Intermediate->Cyclization_Imino Acidic Conditions Desired_Thiazole 2-Aminothiazole (Desired Product) Cyclization_Amino->Desired_Thiazole Dehydration Over_Alkylation Over-Alkylation (Product) Desired_Thiazole->Over_Alkylation Excess α-Haloketone Imino_Isomer 2-Imino-2,3-dihydrothiazole (Isomeric Impurity) Cyclization_Imino->Imino_Isomer Dehydration

Caption: Main and side reaction pathways in Hantzsch thiazole synthesis.

Workflow for Troubleshooting Hantzsch Thiazole Synthesis

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Confirm Stoichiometry (slight excess of thioamide) Check_Purity->Check_Stoichiometry Check_pH Analyze Reaction pH Check_Stoichiometry->Check_pH Optimize_Temp Optimize Reaction Temperature Check_pH->Optimize_Temp Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Optimize_Temp->Monitor_Reaction Purification Refine Purification Strategy Monitor_Reaction->Purification

Caption: A systematic workflow for troubleshooting common issues in Hantzsch thiazole synthesis.

References

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  • Etkind, G., & Swager, T. M. (2018). The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes.
  • Pop, A., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6649. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]

Sources

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you with the technical knowledge and practical insights necessary to overcome common challenges and optimize your synthetic route for higher yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a two-step process: the Hantzsch thiazole synthesis to form an ester intermediate, followed by hydrolysis to the final carboxylic acid.

Issue 1: Low Yield in the Hantzsch Thiazole Synthesis Step

Question: I am experiencing a disappointingly low yield of my intermediate, ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate, during the Hantzsch condensation of 2-bromo-1-(4-fluorophenyl)ethanone and ethyl 2-amino-2-thioxoacetate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Hantzsch thiazole synthesis are a common challenge and can often be attributed to several factors. Let's break down the potential causes and the corresponding optimization strategies.[1]

Possible Causes & Solutions:

  • Purity of Starting Materials: The purity of your α-haloketone (2-bromo-1-(4-fluorophenyl)ethanone) and thioamide (ethyl 2-amino-2-thioxoacetate) is critical.[2] Impurities can lead to undesirable side reactions, consuming your starting materials and complicating purification.

    • Recommendation: Ensure your 2-bromo-1-(4-fluorophenyl)ethanone is fresh or has been stored properly, as α-haloketones can be unstable.[3] You can verify its purity via NMR or melting point analysis. Similarly, use high-purity ethyl 2-amino-2-thioxoacetate.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time significantly influences the reaction's efficiency.

    • Solvent: Alcohols such as ethanol are commonly used and often provide good results.[4][5] However, for some substrates, aprotic solvents like DMF might enhance the reaction rate.[3]

    • Temperature: While some Hantzsch syntheses proceed at room temperature, many require heating to achieve a reasonable reaction rate.[4] Gentle heating (e.g., 40-60 °C) or refluxing in ethanol is a common practice.[5] Be cautious, as excessive heat can promote decomposition and the formation of byproducts.

    • Reaction Time: It's crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged heating can lead to degradation of the product.[2][3]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of your desired thiazole.

    • Self-condensation of α-bromoacetophenone: This can occur, especially under basic conditions.[2]

    • Isomer Formation: While less common with thiooxamates, the use of unsymmetrical thioamides can sometimes lead to the formation of regioisomers.[2]

Experimental Protocol for Hantzsch Thiazole Synthesis:

Here is a detailed, step-by-step methodology for the synthesis of ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-amino-2-thioxoacetate (1.0 equivalent) in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 2-bromo-1-(4-fluorophenyl)ethanone (1.0 equivalent).

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.

Issue 2: Incomplete or Slow Hydrolysis of the Thiazole Ester

Question: I am struggling with the hydrolysis of ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate to the corresponding carboxylic acid. The reaction is either very slow or does not go to completion. How can I drive the reaction to completion?

Answer:

The hydrolysis of the thiazole-2-carboxylate ester can indeed be sluggish. The electron-withdrawing nature of the thiazole ring can affect the reactivity of the ester group. Here are the key factors to consider for optimizing the hydrolysis step.

Possible Causes & Solutions:

  • Choice of Base and Solvent: The most common method for ester hydrolysis is saponification using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent to ensure solubility of the ester.[6]

    • Recommendation: A mixture of methanol or ethanol and water is a good starting point. The use of LiOH is sometimes preferred as it can be more effective at lower temperatures.

  • Temperature: Room temperature hydrolysis may be too slow.

    • Recommendation: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate of hydrolysis. However, avoid excessive heat, which could potentially lead to decarboxylation or other side reactions.

  • Reaction Time: As with the first step, it is important to monitor the reaction's progress.

    • Recommendation: Use TLC to track the disappearance of the starting ester. These reactions can sometimes require several hours to go to completion.

  • Acidic Hydrolysis: While basic hydrolysis is more common, acidic conditions can also be employed.

    • Recommendation: Refluxing the ester in a mixture of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) and an organic solvent can be an alternative.[7] However, this method can sometimes be harsher and may not be suitable for all substrates.

Experimental Protocol for Hydrolysis:

  • Reaction Setup: Dissolve the ethyl 4-(4-fluorophenyl)thiazole-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., a 2:1 ratio).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the reaction mixture.

  • Heating and Monitoring: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Isolation: The precipitated this compound can be collected by filtration, washed with cold water, and dried.

Issue 3: Difficulty in Purifying the Final Product

Question: My final product, this compound, is impure, and I am having trouble with its purification. What are the best methods to obtain a pure sample?

Answer:

Purification challenges often stem from incomplete reactions or the presence of side products. Here are some effective purification strategies.

Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solvent Selection: The key is to find a suitable solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of ethanol and water.

  • Acid-Base Extraction: Since your final product is a carboxylic acid, you can use its acidic properties to your advantage.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with an aqueous basic solution (e.g., saturated sodium bicarbonate). Your carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and re-acidify it with a dilute acid to precipitate your pure product.

    • Collect the precipitate by filtration.

  • Column Chromatography: If recrystallization and extraction are not sufficient, column chromatography on silica gel can be used.

    • Eluent System: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. A small amount of acetic acid is often added to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.

Purification Method Advantages Disadvantages
Recrystallization Simple, cost-effective, can yield high-purity crystals.Requires finding a suitable solvent, potential for product loss in the mother liquor.
Acid-Base Extraction Highly effective for separating acidic products from neutral or basic impurities.Requires the use of multiple solvents and can be time-consuming.
Column Chromatography Can separate compounds with very similar properties.More complex, requires larger volumes of solvent, can be time-consuming.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a classic condensation reaction.[8][9] It begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[8][10] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the aromatic thiazole ring. The aromaticity of the final product is a significant driving force for the reaction.[10]

Hantzsch_Mechanism Start α-Haloketone + Thioamide Intermediate1 SN2 Adduct Start->Intermediate1 Nucleophilic Attack (SN2) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Q2: Are there any alternative synthetic routes to this compound?

A2: While the Hantzsch synthesis is the most common and direct route, other methods for constructing the thiazole ring exist. For instance, some approaches involve the reaction of dithiooxamide with aldehydes.[11] Additionally, modifications of the Hantzsch synthesis, such as using different starting materials or catalysts, have been explored to improve yields and reaction conditions.[12] Some modern variations even employ microwave irradiation to accelerate the reaction.[3]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic and physical methods should be used to confirm the structure and purity of your this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons and the thiazole proton.

    • ¹³C NMR will confirm the number of unique carbon atoms.

    • ¹⁹F NMR is particularly useful for confirming the presence of the fluorine atom.[13]

  • Mass Spectrometry (MS): This will provide the molecular weight of your compound, confirming its elemental composition.[5]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C stretches.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.

Analytical_Workflow Crude_Product Crude Product Purification Purification (Recrystallization, Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Analysis Structural & Purity Analysis Pure_Product->Analysis NMR NMR (1H, 13C, 19F) Analysis->NMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR MP Melting Point Analysis->MP TLC TLC Analysis->TLC Final_Confirmation Confirmed Structure & Purity NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation MP->Final_Confirmation TLC->Final_Confirmation

Caption: Workflow for the purification and analysis of the final product.

References

  • El-borai, M. A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1146. Available from: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Amanote Research. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]

  • Amanote Research. (n.d.). Synthesis of Ethyl 2-Thioxo (And 2-Methylene)thiazoline-4-Acetates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available from: [Link]

  • American Chemical Society. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Chem Help ASAP. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1426. Available from: [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1665. Available from: [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Beilstein-Institut. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. The Beilstein Journal of Organic Chemistry, 16, 1856–1862. Available from: [Link]

  • Springer. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. Journal of the Iranian Chemical Society. Available from: [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 26(23), 7244. Available from: [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • National Center for Biotechnology Information. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. European Journal of Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Available from: [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

Sources

Troubleshooting Purification of Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying thiazole carboxylic acids. These molecules are pivotal in pharmaceutical and agrochemical research, making their purity paramount for reliable downstream applications.[1][2][3][4] This guide is born from extensive hands-on experience and is designed to be a practical resource for overcoming common purification hurdles.

This section addresses specific issues encountered during the purification of thiazole carboxylic acids in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My crude thiazole carboxylic acid is a dark, oily residue. Where should I start?

A1: Dark coloration often points to polymeric impurities or degradation products, a common issue in Hantzsch thiazole synthesis.[5][6] Before attempting more complex purification methods, an acid-base extraction is an excellent first step to remove neutral and basic impurities.

  • Rationale: Thiazole carboxylic acids, due to their acidic proton, will deprotonate in a basic aqueous solution (like 1M NaOH or NaHCO₃) to form a water-soluble salt. Neutral organic impurities will remain in the organic phase and can be washed away.

  • Procedure:

    • Dissolve your crude product in an appropriate organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution. The thiazole carboxylate salt will move to the aqueous layer.

    • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and re-acidify with a strong acid (e.g., 6M HCl) to a pH of approximately 2.[7] Your thiazole carboxylic acid should precipitate out as a solid.

    • Collect the solid by filtration, wash with cold water, and dry thoroughly.

Q2: My thiazole carboxylic acid streaks badly on a silica gel TLC plate, making it impossible to monitor my column chromatography. What's happening?

A2: This is a classic problem when running acidic compounds on standard silica gel.[8] The issue arises from the interaction between the carboxylic acid group and the slightly acidic silica surface, leading to a mixture of protonated and deprotonated forms that travel at different rates, causing streaking or "tailing".

  • Solution: To suppress this ionization and ensure your compound moves as a single, protonated species, add a small amount of a volatile acid to your eluent system.[8][9]

    • Recommended Additives: 0.5-1% acetic acid or formic acid in your mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[8]

    • Why it Works: The added acid keeps the carboxylic acid group of your thiazole derivative fully protonated, minimizing its interaction with the silica stationary phase and resulting in sharper spots on the TLC plate and better separation on the column.

Q3: I've tried recrystallization, but my thiazole carboxylic acid "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" is a common frustration in recrystallization and typically occurs for a few key reasons.[10]

  • High Impurity Load: A significant amount of impurities can suppress the melting point of your compound and interfere with crystal lattice formation.[10] Consider a preliminary purification step like an acid-base wash or a quick filtration through a small plug of silica gel to remove gross impurities.

  • Inappropriate Solvent Choice: The boiling point of your solvent might be too high, or the solubility profile of your compound in that solvent is not ideal. Thiazole carboxylic acids often have limited solubility.[1][2]

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.[10]

Troubleshooting Steps:

  • Slow Down Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Solvent System Modification:

    • Try a mixed solvent system. For example, dissolve your compound in a minimal amount of a "good" hot solvent (like ethanol or methanol) and then slowly add a "poor" solvent (like water or hexane) until you see persistent turbidity. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. A water-ethanol mixture is often effective for recrystallizing thiazole carboxylic acids.[11]

    • Refer to patents and literature for solvent systems used for similar structures. For instance, THF, hexane, methanol, and water or mixtures thereof have been successfully used.[12]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.

Q4: After purification, my NMR spectrum still shows unreacted starting materials. How can I remove them?

A4: The best method depends on the nature of the starting materials.

  • Unreacted α-haloketone (from Hantzsch synthesis): This is a neutral compound and should be readily removed by the acid-base extraction described in Q1. If it persists, column chromatography is usually effective as the ketone is typically less polar than the corresponding carboxylic acid.

  • Unreacted Thioamide/Thiourea: These are generally more polar than the resulting thiazole carboxylic acid. Careful column chromatography should allow for their separation.

  • Unreacted 2-aminothiophenol (if used in synthesis): This starting material can be tricky. It has both a basic amine and an acidic thiol group. An acid-base extraction may not be sufficient. Column chromatography is the preferred method here.

Advanced Troubleshooting & Methodologies

Protocol 1: Optimized Column Chromatography for Thiazole Carboxylic Acids

This protocol is designed to mitigate the common issue of streaking on silica gel.

  • Sample Preparation: Dissolve your crude thiazole carboxylic acid in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often leads to better resolution.

  • Mobile Phase Selection:

    • Start by developing a solvent system using TLC. A good starting point for many thiazole carboxylic acids is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

    • Crucially, add 0.5-1% acetic or formic acid to your chosen mobile phase. [8][9]

  • Column Packing: Pack your column with silica gel using the mobile phase containing the acid additive. This ensures the entire stationary phase is equilibrated.

  • Loading and Elution: Load your sample (preferably dry-loaded) onto the column and begin elution with your acidic mobile phase. Collect fractions and monitor by TLC (using the same acidic eluent).

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The small amount of acetic or formic acid will typically co-evaporate. If traces remain, they can often be removed by co-evaporation with a non-polar solvent like toluene or by dissolving the product in a solvent and washing with brine.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

For quantitative purity analysis, Reverse-Phase HPLC (RP-HPLC) is the gold standard.[13]

  • Column: A C18 column is a common choice for moderately polar compounds like thiazole carboxylic acids.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water.

  • Additive: To ensure sharp peaks and reproducible retention times, it's essential to add an acid to the mobile phase. 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid are standard choices. Formic acid is preferred for LC-MS applications.[14]

  • Sample Preparation: Prepare a dilute solution of your purified compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile). Ensure the sample is fully dissolved and filtered through a 0.22 µm syringe filter before injection.

  • Detection: UV detection is typically used. The wavelength of maximum absorbance for the thiazole ring system should be determined using a UV-Vis spectrophotometer or a diode array detector.

Visualizing the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting. The following diagram outlines a decision-making process for purifying a crude thiazole carboxylic acid.

Troubleshooting_Workflow start Crude Thiazole Carboxylic Acid acid_base Perform Acid-Base Extraction? start->acid_base is_solid Is the product a solid? acid_base->is_solid Yes recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography (with acidic eluent) is_solid->column_chrom No (oil/gum) oils_out Does it 'oil out'? recrystallize->oils_out modify_rx Modify Recrystallization (slow cool, change solvent) oils_out->modify_rx Yes purity_check Assess Purity (TLC, HPLC, NMR) oils_out->purity_check No (crystals form) column_chrom->purity_check modify_rx->recrystallize purity_check->column_chrom Impure pure_product Pure Product purity_check->pure_product Purity >98%

Caption: A decision tree for purifying thiazole carboxylic acids.

Data Summary: Solvent Properties for Purification

Choosing the right solvent is critical for both recrystallization and chromatography. The table below provides a summary of common solvents and their properties relevant to the purification of thiazole carboxylic acids.

SolventPolarity IndexBoiling Point (°C)Use CaseNotes
Hexanes 0.169Chromatography (non-polar component), Recrystallization (anti-solvent)Good for eluting non-polar impurities.
Ethyl Acetate 4.477Chromatography (polar component), RecrystallizationA versatile solvent for many thiazole derivatives.[7]
Dichloromethane 3.140Chromatography (polar component)Good dissolving power, but use in a well-ventilated fume hood.
Methanol 5.165Chromatography (highly polar component), Recrystallization (good solvent)Can be used in small percentages to elute very polar compounds.[12]
Ethanol 4.378RecrystallizationOften used in combination with water.[11]
Water 10.2100Recrystallization (anti-solvent), Acid-Base ExtractionSolubility of thiazole carboxylic acids is generally low.[1][2]
Acetic Acid 6.2118Chromatography AdditiveAdd 0.5-1% to mobile phase to prevent streaking.[8]

References

  • Boll, H., et al. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S. Patent No. 7,408,069 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Processes for preparing thiazole carboxylic acids. (1966). U.S. Patent No. 3,274,207. Washington, DC: U.S. Patent and Trademark Office.
  • El-Sayed, M. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved from [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid. (2012). Chinese Patent No. CN102372680A.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Solubility for different thiazolidine-2-carboxylic acid derivatives,... (n.d.). ResearchGate. Retrieved from [Link]

  • Simon, P., & Nicot, T. (1993). Automated column-switching high-performance liquid chromatography for the determination of 2-thiothiazolidine-4-carboxylic acid in urine. Journal of Chromatography. Retrieved from [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Conference Proceedings. Retrieved from [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis of thiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]

  • Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. (2015, April 29). Slideshare. Retrieved from [Link]

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (n.d.). PMC - NIH. Retrieved from [Link]

  • How can I purify carboxylic acid? (2013, September 20). ResearchGate. Retrieved from [Link]

  • Column chromatography of carboxylic acids? (2016, November 8). Reddit. Retrieved from [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. (2015). ResearchGate. Retrieved from [Link]

  • Isolation of a Carboxylic acid. (2019, April 18). Reddit. Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-Arylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-arylthiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of 4-arylthiazoles, a critical scaffold in medicinal chemistry, is often achieved through the Hantzsch thiazole synthesis.[1][2][3] While robust, this reaction can present challenges. This document provides practical, experience-driven guidance to help you navigate these complexities and optimize your synthetic outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 4-arylthiazoles, offering probable causes and actionable solutions.

Issue 1: Low or No Product Yield

A diminished or absent yield is one of the most common frustrations in synthesis. The root cause often lies in the integrity of the starting materials or suboptimal reaction parameters.[4][5]

Probable CauseRecommended Solutions & Scientific Rationale
Poor Quality of Starting Materials α-Haloacetophenone: These reagents can be unstable.[6] Ensure they are freshly prepared or have been stored correctly (cool, dark, and dry). Purity should be verified by techniques like NMR or melting point analysis. Recrystallization may be necessary to remove impurities that can inhibit the reaction.[4] Thioamide/Thiourea: Impurities in the thioamide can lead to unwanted side reactions.[6] Use a high-purity grade or purify it before use. The stability of the thioamide, particularly in acidic conditions, can be a limiting factor.[5]
Suboptimal Reaction Conditions Temperature: The ideal temperature is substrate-dependent. While some reactions proceed at room temperature, others may necessitate heating.[6] If no product is forming, a modest increase in temperature can be beneficial.[6][7] However, excessive heat can promote decomposition, indicated by significant darkening of the reaction mixture.[4] Reaction Time: Incomplete conversion will result from insufficient reaction time, while prolonged heating can lead to degradation.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[4] Solvent: The choice of solvent is critical for reaction rate and yield.[5][6] Alcohols like ethanol are common, but aprotic solvents such as DMF may be more effective in certain cases.[6] The polarity of the solvent influences the solubility of reactants and intermediates, thereby affecting reaction kinetics.[5] Some modern protocols have found success with solvent-free conditions or greener solvents like water.[8][9][10][11]
Decomposition of Reactants or Product If the reaction mixture darkens considerably, it could signify decomposition.[4] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially when using sensitive reagents like 2-aminothiophenol.[4][7]

Issue 2: Formation of Multiple Products & Side Reactions

The appearance of unexpected spots on a TLC plate indicates the formation of byproducts, which can complicate purification and reduce the yield of the desired 4-arylthiazole.

Probable CauseRecommended Solutions & Scientific Rationale
Isomeric Impurity Formation In the Hantzsch synthesis, particularly with N-monosubstituted thioureas, the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer is a known side reaction.[6][12] The regioselectivity of the cyclization is influenced by the reaction's pH.[6] To favor the desired 2-(N-substituted amino)thiazole, maintain neutral or slightly basic conditions.[6][12] The use of a non-acidic solvent or the addition of a mild, non-nucleophilic base can help suppress the formation of the imino isomer.[6]
Stoichiometry of Reactants An incorrect molar ratio of reactants can lead to the formation of bis-thiazoles or other condensation byproducts.[5] Carefully control the stoichiometry of your α-haloacetophenone and thioamide.
Oxidation of Starting Materials For syntheses involving precursors like 2-aminothiophenol, oxidation to a disulfide byproduct can occur.[5][7] Performing the reaction under an inert atmosphere can minimize this side reaction.[7]

Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating the pure 4-arylthiazole can be challenging.

Probable CauseRecommended Solutions & Scientific Rationale
Product is an Oil or Gummy Solid If the product does not precipitate as a clean solid, it may be an oil or a semi-solid. In such cases, extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.[4] The resulting residue can then be purified by column chromatography.
Co-elution of Product and Impurities When the product and impurities have similar polarities, separation by column chromatography becomes difficult.[7] Experiment with different solvent systems for elution. Alternatively, consider other purification techniques such as recrystallization or preparative TLC.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-arylthiazoles.

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

The Hantzsch synthesis is a classic and versatile method for preparing thiazoles.[1][2][3] It involves the reaction of an α-haloketone with a thioamide.[1][2] The reaction proceeds through a multi-step pathway that begins with an SN2 reaction, followed by an intramolecular attack of the nitrogen on the ketone carbonyl to form the thiazole ring, with the subsequent loss of water.[1]

.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha-haloketone α-Haloacetophenone intermediate1 Thioether Intermediate alpha-haloketone->intermediate1 SN2 Attack by Sulfur thioamide Thioamide thioamide->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Intramolecular Cyclization thiazole 4-Arylthiazole intermediate2->thiazole Dehydration

Caption: Hantzsch Thiazole Synthesis Mechanism.

Q2: How do substituents on the aryl ring of the α-bromoacetophenone affect the reaction?

The electronic nature of substituents on the aryl ring can influence the reaction rate and yield.[4] Electron-withdrawing groups can increase the electrophilicity of the α-carbon, potentially leading to a faster reaction.[4] Conversely, electron-donating groups may slow down the initial SN2 step.

Q3: Are there greener or more environmentally friendly methods for synthesizing 4-arylthiazoles?

Yes, significant efforts have been made to develop more sustainable synthetic protocols. These include the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[8][10][11][13] Microwave-assisted synthesis is another popular green chemistry approach that can dramatically reduce reaction times and energy consumption.[11]

Q4: What are some alternative methods for synthesizing 4-arylthiazoles?

While the Hantzsch synthesis is prevalent, other methods exist. The Cook-Heilborn synthesis provides a route to 5-aminothiazoles from α-aminonitriles and carbon disulfide.[14] Other approaches include Gabriel's synthesis from acylaminoketones and phosphorus pentasulfide, and rearrangements of α-thiocyanoketones.[14] More recent developments have explored the use of sulfoxonium ylides as alternatives to α-halo ketones, circumventing the need for these potentially toxic and unstable precursors.[15]

Experimental Protocols

Protocol 1: General Procedure for the Hantzsch Synthesis of 2-Amino-4-phenylthiazole [1]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.[1]

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1][5]

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[1][5]

  • Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% sodium carbonate (Na₂CO₃) solution and swirl to mix.[1][5]

  • Isolation: Filter the resulting precipitate through a Buchner funnel.[1][5]

  • Washing: Wash the filter cake with water.[1]

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry to obtain the final product.[1][5]

.

Experimental_Workflow A Combine Reactants (α-Haloacetophenone & Thioamide) B Add Solvent & Stir Bar A->B C Heat Reaction Mixture B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Aqueous Work-up (e.g., Na2CO3 solution) E->F G Isolate Product (Filtration) F->G H Wash Product G->H I Dry Product H->I

Caption: General Experimental Workflow.

Troubleshooting Decision Tree

For a systematic approach to problem-solving, refer to the following decision tree:

.

Troubleshooting_Tree Start Low or No Yield? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Inert_Atmosphere Consider Inert Atmosphere Start->Inert_Atmosphere Decomposition? Multiple_Products Multiple Products on TLC? Start->Multiple_Products No Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Temp Adjust Temperature Optimize_Conditions->Temp Time Adjust Reaction Time Optimize_Conditions->Time Solvent Change Solvent Optimize_Conditions->Solvent Success Improved Yield Inert_Atmosphere->Success Temp->Success Time->Success Solvent->Success Adjust_pH Adjust pH (Neutral/Basic) Multiple_Products->Adjust_pH Yes Check_Stoichiometry Verify Stoichiometry Multiple_Products->Check_Stoichiometry Adjust_pH->Success Check_Stoichiometry->Success

Caption: Troubleshooting Decision Tree.

References

  • BenchChem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Synthesis of 4-Aryl-2-Hydrazinyl-thiazoles. BenchChem.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • El-Sayed, N. N. E., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1147. Retrieved from [Link]

  • Wang, L., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 56(17), 6849-6860. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
  • Al-Ostoot, F. H., et al. (2021). Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry, 58(1), 5-27.
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Nguyen, H. T., et al. (2021). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 11(52), 32931-32943. Retrieved from [Link]

  • Wang, L., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry, 56(17), 6849-6860. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2021). Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity. Bioorganic Chemistry, 114, 105105. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of All Research Scientific and Technical, 4(5), 134-144.
  • Karageorgis, G., et al. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Bioorganic & Medicinal Chemistry Letters, 30(2), 126839. Retrieved from [Link]

  • ResearchGate. (2025, August). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025, October). Journal of the Iranian Chemical Society.
  • Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. (2024, October). Chemical Communications. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024, January). Bio-enviromental and pharmaceutical letters.
  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
  • CUTM Courseware. (n.d.). Thiazole.
  • Salar, U., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11187-11201. Retrieved from [Link]

  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • Salar, U., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11187-11201. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol.
  • Nguyen, H. T., et al. (2021). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 11(52), 32931-32943. Retrieved from [Link]

  • Method for synthesizing ethyl 2-(2-aminothiazole-4-yl). (2017). Google Patents.

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Technical Support Center: Scale-Up Synthesis of Fluorophenylthiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorophenylthiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and in-depth answers to frequently asked questions (FAQs) encountered during the scale-up of these critical pharmaceutical building blocks. The unique properties imparted by the fluorine atom, such as altered lipophilicity and metabolic stability, make these compounds highly valuable, but also introduce specific challenges in their synthesis.[1][2] This resource synthesizes field-proven insights and fundamental chemical principles to help you navigate these complexities.

Troubleshooting Guide: Common Scale-Up Issues

When moving from bench-scale to pilot or manufacturing scale, issues that were minor can become critical. This table outlines common problems, their probable causes, and scientifically-grounded solutions.

Observed ProblemPotential Cause(s)Recommended Action & Rationale
1. Low or Stalled Reaction Yield a. Impure or degraded starting materials (α-haloketone, thioamide).b. Suboptimal reaction temperature or inefficient heat transfer at scale.c. Poor mixing leading to localized concentration gradients.d. Incorrect stoichiometry or reagent addition rate.a. Verify the purity of starting materials via NMR, melting point, or HPLC. α-haloketones can degrade, and thioamides can be hygroscopic. Using freshly purified reagents is paramount.[3]b. Re-optimize the temperature profile. What works in a 100 mL flask may not translate directly to a 50 L reactor. Use a jacketed reactor with precise temperature control and consider a slight increase in temperature to ensure the reaction goes to completion.[3]c. Ensure adequate agitation. Baffles in the reactor and an appropriate impeller design are crucial for maintaining a homogenous reaction mixture.d. At scale, exotherms are more pronounced. Control the addition rate of the limiting reagent (often the α-haloketone) to maintain the target temperature. Verify molar ratios carefully before charging the reactor.
2. Formation of Significant Impurities a. Isomeric side products from Hantzsch synthesis.b. Dimerization or polymerization of starting materials.c. Over-alkylation of the product.d. Degradation of product under harsh reaction conditions.a. The Hantzsch synthesis can yield a 2-imino-2,3-dihydrothiazole isomer, especially under acidic conditions.[3] Running the reaction under neutral or slightly basic conditions can favor the desired 2-aminothiazole tautomer.[3]b. This is often caused by poor temperature control. A rapid, uncontrolled exotherm can lead to side reactions. See 1d.c. If the product has a reactive site (e.g., a free amine), it can react with the electrophilic α-haloketone. Use a slight excess of the thioamide component to consume the haloketone completely.d. Monitor reaction progress by TLC or HPLC to avoid prolonged heating after completion, which can degrade the target compound.[1][2]
3. Difficult Product Isolation / Poor Crystallinity a. Presence of oily impurities inhibiting crystallization.b. Incorrect choice of solvent for work-up or recrystallization.c. Product is an oil or low-melting solid at the isolated purity level.a. Perform a pre-purification work-up. An aqueous wash with a mild base (e.g., NaHCO₃) can remove acidic impurities, while a charcoal treatment can remove colored, non-polar impurities.b. Conduct a systematic solvent screen for recrystallization. The high electronegativity of fluorine can alter solubility profiles unexpectedly. A mixture of polar/non-polar solvents (e.g., Ethanol/Water, Ethyl Acetate/Hexane) is often effective.c. If recrystallization fails, consider purification by column chromatography on a scale-appropriate system or conversion to a crystalline salt (e.g., hydrochloride) for easier handling.
4. Product is Off-Color (e.g., Dark Red, Brown) a. Air oxidation of thioamide or intermediate species.b. Formation of highly conjugated byproducts.c. Residual catalyst or metal impurities from upstream steps.a. Run the reaction under an inert atmosphere (Nitrogen or Argon). This is especially important if the thioamide or other reagents are sensitive to oxidation.[3]b. These are often formed by overheating. See 2d. A charcoal treatment or a final recrystallization from a well-chosen solvent system can often remove these impurities.c. If using metal catalysts (e.g., for precursor synthesis), ensure they are fully removed. Metal scavengers or filtration through celite may be necessary prior to the final thiazole formation step.
Hantzsch Thiazole Synthesis: Reaction Mechanism

The Hantzsch synthesis is the most common method for preparing fluorophenylthiazoles.[4] Understanding its mechanism is key to troubleshooting. It involves the reaction of an α-haloketone with a thioamide.

Hantzsch_Mechanism Thioamide Thioamide (Nucleophile) Intermediate1 SN2 Adduct Thioamide->Intermediate1 1. Nucleophilic Attack (SN2) Haloketone α-Haloketone (Electrophile) Haloketone->Intermediate1 Intermediate2 Hemithioketal Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 3. Dehydration (-H2O) Product Thiazole Product Intermediate3->Product 4. Tautomerization/ Aromatization

Caption: The Hantzsch thiazole synthesis mechanism.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical when scaling up the Hantzsch synthesis of fluorophenylthiazoles?

A: Temperature control is paramount due to two main factors: reaction kinetics and thermal safety. The initial Sₙ2 reaction between the thioamide and the α-haloketone is often exothermic. In a small flask, this heat dissipates quickly into the environment. In a large reactor, the surface-area-to-volume ratio is much lower, meaning heat cannot dissipate as easily. An uncontrolled exotherm can lead to a runaway reaction, causing solvent to boil and creating significant safety risks. From a chemical perspective, excessive heat can promote the formation of dimeric and polymeric side products and lead to the degradation of the desired fluorophenylthiazole, resulting in lower yield and purity.[3]

Q2: How does the fluorine substituent on the phenyl ring affect the reaction and purification?

A: The fluorine atom exerts a strong electron-withdrawing effect (inductive effect), which can influence the reaction in several ways.[1][2] It can make the carbonyl carbon of the 2-bromo-4-fluoroacetophenone precursor more electrophilic, potentially speeding up the initial nucleophilic attack. However, its primary impact is on the properties of the final compound. The C-F bond increases lipophilicity and can alter the crystal packing of the solid product.[2] This can make the compound more soluble in organic solvents, sometimes complicating isolation by precipitation. You may need to use less polar solvent systems for recrystallization compared to non-fluorinated analogs.

Q3: What are the best analytical methods for determining the purity of the final fluorophenylthiazole product at scale?

A: A combination of methods is ideal for robust quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, capable of separating the main compound from closely related impurities. A validated HPLC method can provide high accuracy (98-102% recovery) and precision (%RSD < 2.0%).[5] It is essential for generating the purity data required for regulatory filings.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural confirmation. ¹⁹F NMR is particularly useful as it provides a clear signal for the fluorine-containing compound and can help identify any fluorine-containing impurities. Quantitative NMR (qNMR) can also be used as a primary method for determining purity without the need for a reference standard of the compound itself.[5]

  • Mass Spectrometry (MS): Coupled with GC or LC, MS is used to identify the mass of the main product and any impurities, helping to elucidate their structures.

Q4: My reaction generates a persistent emulsion during aqueous work-up. How can I resolve this?

A: Emulsion formation is common at scale, especially when dealing with compounds that have amphiphilic properties. First, try minimizing agitation during the wash step. If an emulsion still forms, several techniques can be used:

  • Addition of Brine: Add a saturated solution of sodium chloride. This increases the ionic strength of the aqueous phase, forcing the organic components out of solution and breaking the emulsion.

  • Change in pH: A slight adjustment in the pH of the aqueous layer can sometimes disrupt the stabilizing interactions at the interface.

  • Filtration: Passing the emulsified layer through a pad of a filter aid like Celite can physically disrupt the emulsion.

  • Solvent Addition: Adding a small amount of a different, water-immiscible solvent (e.g., MTBE if you are using Ethyl Acetate) can alter the interfacial tension and break the emulsion.

Troubleshooting Decision Tree

This workflow provides a logical path to diagnose and solve common synthesis problems.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) CheckReagents 1. Analyze Starting Materials Start->CheckReagents CheckConditions 2. Review Reaction Parameters Start->CheckConditions CheckWorkup 3. Evaluate Work-up & Isolation Start->CheckWorkup Purity Purity Check (NMR, HPLC) Degradation? CheckReagents->Purity Stoichiometry Stoichiometry & Addition Rate Correct? CheckReagents->Stoichiometry TempControl Temp. & Time Profile Optimal? CheckConditions->TempControl Mixing Agitation Efficient? CheckConditions->Mixing Solvent Solvent Choice Appropriate? CheckWorkup->Solvent Isolation Precipitation/Crystallization Conditions Optimized? CheckWorkup->Isolation Solution Implement Corrective Action (e.g., Purify Reagents, Adjust Temp.) Purity->Solution Stoichiometry->Solution TempControl->Solution Mixing->Solution Solvent->Solution Isolation->Solution

Caption: A logical workflow for troubleshooting synthesis issues.

Experimental Protocol: Scaled-Up Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole

This protocol is a self-validating system for a 100g scale synthesis. Each step includes a rationale to ensure trustworthiness and reproducibility.

Materials & Equipment:

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq, 100 g)

  • Thiourea (1.1 eq, 38.5 g)

  • Ethanol (denatured, 500 mL)

  • 5 L jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Filtration apparatus (Büchner funnel, filter flask)

  • Drying oven

Procedure:

  • Reactor Setup: Assemble the 5 L jacketed reactor. Ensure all joints are sealed and the system is clean and dry. Start a gentle flow of nitrogen through the reactor.

    • Scientist's Note: An inert atmosphere prevents potential oxidation of the thioamide and minimizes moisture, which could lead to unwanted side reactions.

  • Reagent Charging: Charge the reactor with thiourea (38.5 g) and ethanol (500 mL). Begin stirring at 150-200 RPM to form a slurry.

    • Scientist's Note: Adding the thiourea first ensures it is well-dispersed before the electrophile is introduced. Using a slight excess of thiourea helps to drive the reaction to completion and consume all of the valuable α-haloketone.

  • Reaction Initiation: Heat the reactor contents to 60-65 °C using the circulating bath on the reactor jacket.

    • Scientist's Note: Pre-heating the mixture ensures the reaction initiates promptly upon addition of the haloketone.

  • Controlled Addition: Dissolve the 2-bromo-1-(4-fluorophenyl)ethan-1-one (100 g) in 100 mL of ethanol. Add this solution to the reactor dropwise over 30-45 minutes, maintaining the internal temperature between 65-75 °C.

    • Scientist's Note: This is the most critical step. A controlled addition is essential to manage the reaction exotherm. A rapid addition could cause a dangerous temperature spike, leading to side product formation.[3]

  • Reaction and Monitoring: After the addition is complete, maintain the reaction mixture at 75 °C (reflux) for 2-3 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting bromoketone spot has disappeared.

    • Scientist's Note: Visual confirmation of reflux provides a good indication of the correct temperature. TLC monitoring is a self-validating check that prevents premature work-up or unnecessary heating that could degrade the product.[1][2]

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to 0-5 °C over 1 hour using the jacket chiller. The product should precipitate as a solid. Hold at this temperature for at least 1 hour.

    • Scientist's Note: A slow cooling profile promotes the formation of larger, more easily filterable crystals and maximizes product recovery by minimizing its solubility in the ethanol.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Scientist's Note: Ensure a good seal on the filter paper to pull the mother liquor through efficiently.

  • Washing: Wash the filter cake with cold (0-5 °C) ethanol (2 x 50 mL).

    • Scientist's Note: Washing with cold solvent removes residual soluble impurities without dissolving a significant amount of the desired product.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • Scientist's Note: Drying under vacuum at a moderate temperature removes residual solvent without causing thermal degradation of the product. The final constant weight is the validation point for complete drying.

References
  • Rai, H. (2025). A review on recent advances in the synthesis of thiazole derivatives. International Journal of Pharmaceutical Sciences, 3(11), 3836-3853.
  • (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
  • (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.
  • (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
  • (n.d.). Thiazole synthesis. Organic Chemistry Portal.
  • (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
  • (2025). Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem.
  • (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • (2025). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
  • (n.d.).
  • (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. Benchchem.
  • (2019, January 19). synthesis of thiazoles. YouTube.
  • (n.d.). Optimization of reaction conditiona.
  • (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA.

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Technical Support Center: Purification of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-(4-fluorophenyl)thiazole-2-carboxylic acid. This document provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of this compound. The guidance is structured in a question-and-answer format to directly address specific experimental issues.

Introduction: The Challenge of Purity

This compound is a key building block in medicinal chemistry.[1] Its synthesis, most commonly achieved via the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide derivative.[2][3][4][5] While the synthesis is generally efficient, the primary challenge lies in removing unreacted starting materials and byproducts from the crude product to achieve the high purity required for downstream applications. This guide focuses on robust, field-proven methods to address these purification hurdles.

Section 1: Understanding the Common Impurity Profile
Q1: I've just completed the synthesis. What are the most likely unreacted reagents I need to remove from my crude this compound?

Answer: Based on the standard Hantzsch synthesis route for this molecule, your primary impurities will almost certainly be the starting materials.[5][6] The reaction involves condensing 2-bromo-4'-fluoroacetophenone with a thioamide, typically ethyl thiooxamate, followed by hydrolysis of the resulting ester.

Therefore, the two main culprits to look for are:

  • 2-Bromo-4'-fluoroacetophenone: The α-haloketone starting material. It is a solid at room temperature and is neutral, meaning it will not react with mild acids or bases.

  • Thioamide Reagent/Byproducts: The source for the thiazole's nitrogen and sulfur atoms (e.g., ethyl thiooxamate or thiooxamic acid). Thioamides and their related impurities can be persistent and may require specific workup procedures to remove.[7][8]

The physical properties of your desired product and the key unreacted ketone are summarized below. Understanding these differences is the foundation for designing an effective purification strategy.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Acidity
This compound C₁₀H₆FNO₂S223.22110-112[9]Acidic
2-Bromo-4'-fluoroacetophenone FC₆H₄COCH₂Br217.0447-49Neutral
Section 2: Troubleshooting and Purification Strategies (FAQ)

This section addresses the most common issues encountered during purification.

Q2: My crude product is a sticky, oily solid. What does this indicate and how should I proceed?

Answer: An oily or "gummy" crude product is a classic sign of significant contamination with unreacted 2-bromo-4'-fluoroacetophenone. Its lower melting point (47-49°C) can form a eutectic mixture with your product, preventing it from crystallizing properly.

Causality: The bromoketone is a neutral, organic-soluble molecule. If it is present in high enough concentration, it acts as a solvent for your desired product, hindering the formation of a stable crystal lattice.

Recommended Action: Do not proceed directly to recrystallization. An oily product will not recrystallize well. The most effective first step is an acid-base extraction to separate the acidic product from the neutral impurity. See Protocol 1 for a detailed workflow.

Q3: How can I selectively remove the unreacted 2-bromo-4'-fluoroacetophenone?

Answer: The most robust method is to exploit the difference in acidity between your carboxylic acid product and the neutral bromoketone. An acid-base extraction is the industry-standard technique for this separation.[10]

The Principle:

  • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate.

  • Base Wash: Wash the organic solution with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution. The acidic product will be deprotonated to form its sodium salt, which is highly soluble in the aqueous layer. The neutral bromoketone will remain in the organic layer.

  • Separation: Separate the two layers. The organic layer containing the impurity can be discarded.

  • Precipitation: Re-acidify the aqueous layer with a strong acid (e.g., HCl). This will protonate the carboxylate salt, causing the pure this compound to precipitate out of the solution as a solid.

  • Isolation: Collect the pure solid product by filtration.

This process is visually outlined in the diagram below.

AcidBaseExtraction cluster_0 Step 1: Dissolution & Base Wash cluster_1 Step 2: Separation cluster_2 Step 3: Precipitation & Isolation Crude Crude Mixture (Product + Ketone) in Ethyl Acetate SeparatoryFunnel Separatory Funnel Crude->SeparatoryFunnel Add AqBase Aqueous NaHCO3 AqBase->SeparatoryFunnel Add & Shake OrganicLayer Organic Layer (Ketone Impurity) SeparatoryFunnel->OrganicLayer Top Layer AqueousLayer Aqueous Layer (Product as Salt) SeparatoryFunnel->AqueousLayer Bottom Layer AddAcid Add HCl (aq) to pH ~2 AqueousLayer->AddAcid Transfer Precipitate Pure Product (Solid) AddAcid->Precipitate Precipitates Filter Final Pure Product Precipitate->Filter Filter & Dry

Caption: Workflow for purification via acid-base extraction.

Q4: My product is a solid, but TLC analysis shows minor impurities. What is the best general-purpose purification method?

Answer: If the product is already a solid and contains only minor impurities, recrystallization is the most effective and efficient purification technique.[11][12] This method relies on the principle that the desired compound and the impurities have different solubilities in a given solvent at different temperatures.

The Goal of Recrystallization: To find a solvent system where your product is highly soluble at an elevated temperature but poorly soluble at a low temperature, while the impurities remain soluble (or insoluble) at all temperatures. Upon slow cooling, the pure product should crystallize out, leaving the impurities behind in the solvent.

See Protocol 2 for a detailed recrystallization procedure.

Q5: I'm struggling to find a good recrystallization solvent. Can you provide a selection guide?

Answer: Absolutely. Solvent selection is critical for successful recrystallization. An ideal solvent should:

  • Not react with your compound.

  • Dissolve the compound completely when hot.

  • Dissolve the compound poorly or not at all when cold.

  • Have a boiling point below the melting point of your compound.

  • Be volatile enough to be easily removed from the crystals.

Here is a table of suggested starting solvents for this compound. You should always test these on a small scale first.

SolventBoiling Point (°C)Rationale & Comments
Ethanol 78Good starting point. Carboxylic acids often have good solubility in hot alcohols and lower solubility upon cooling.
Methanol 65Similar to ethanol but more polar. May be too good a solvent, leading to lower recovery.
Acetonitrile 82A polar aprotic solvent that can be effective for aromatic systems.
Ethanol/Water VariableHighly recommended. Using a mixed solvent system is a powerful technique. Dissolve the product in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Allow it to cool slowly.
Toluene 111A non-polar aromatic solvent. May be useful if impurities are highly polar.

Pro-Tip: The "oiling out" phenomenon, where the compound separates as a liquid instead of a solid, often occurs if the boiling point of the solvent is higher than the melting point of the solute. Given your product's M.P. of ~110-112°C, be cautious with solvents like toluene.

Q6: How can I confirm the purity of my final product?

Answer: Verifying purity is a critical final step. A combination of methods provides the most confidence.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C). A broad or depressed melting point compared to the literature value (110-112°C[9]) indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on the TLC plate. Run a co-spot with your starting materials to confirm they are absent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard. The spectrum of the pure product should show clean signals corresponding to the structure of this compound, with no peaks attributable to 2-bromo-4'-fluoroacetophenone or other impurities.

Section 3: Detailed Experimental Protocols
Protocol 1: High-Purity Isolation via Acid-Base Extraction

This protocol is designed to remove significant quantities of neutral impurities like unreacted 2-bromo-4'-fluoroacetophenone.

  • Dissolution: Transfer the entire crude reaction mixture to a flask and dissolve it in a suitable organic solvent (e.g., 10 volumes of ethyl acetate). If there are insoluble solids, they can be filtered off at this stage.

  • Transfer: Pour the organic solution into a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean beaker or flask.

  • Second Wash: Repeat the wash of the organic layer with a fresh portion of NaHCO₃ solution. Combine this second aqueous wash with the first.

  • Discard Organic Layer: The organic layer, containing the neutral impurities, can now be discarded.

  • Acidification: Place the combined aqueous layers in an ice bath and stir. Slowly add 6M HCl dropwise. You will observe gas evolution and the formation of a precipitate. Continue adding acid until the pH of the solution is ~2 (check with pH paper).

  • Precipitate Digestion: Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation and allow for crystal growth.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Optimized Recrystallization

This protocol is for removing minor impurities from a solid crude product. The example uses an ethanol/water solvent system.

  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Keep the solution at or near its boiling point.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: To the hot, clear solution, add hot water dropwise while stirring or swirling until the solution becomes faintly and persistently cloudy. This is the point of saturation.

  • Clarification: Add one or two drops of hot ethanol to make the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. Slow cooling is essential for the formation of large, pure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to rinse away any adhering mother liquor containing the impurities.

  • Drying: Dry the pure crystals under vacuum.

Caption: Step-by-step workflow for recrystallization.

References
  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Ma, Y. et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

  • OChem Tutor (2019). Synthesis of Thiazoles. YouTube. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • Farah, S. et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]

  • The Student Room (2018). How to purify a carboxylic acid by recrystallisation?. Available from: [Link]

  • Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Rochester. Recrystallization and Crystallization. Available from: [Link]

  • Beilstein Journals (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available from: [Link]

  • Ghaffar, T. et al. (2020). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Angewandte Chemie. Available from: [Link]

  • Wikipedia. Recrystallization (chemistry). Available from: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

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Technical Support Center: Crystallization of 4-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of crystallization, a process that is often as much an art as it is a science. Derivatives of 4-phenylthiazole, a common scaffold in drug development, are notorious for their challenging crystallization behavior.[1][2] This guide is designed to be your virtual technical support specialist, providing in-depth, cause-and-effect explanations and actionable protocols to transform frustration into crystalline success.

Troubleshooting Guide

This section addresses specific, acute problems you might be facing at the bench right now. We'll diagnose the likely cause and walk through targeted solutions.

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?

Answer:

"Oiling out" is a common and frustrating phenomenon where your compound separates from the solution as a liquid phase (an oil) rather than a solid crystal.[3] This occurs when the solute's concentration exceeds its solubility limit at a temperature that is still above the melting point of the solid form (or the melting point of an impure version of your compound).[3] The resulting oil droplets are often impurity sinks, meaning that if they do solidify, they typically form an amorphous, impure glass rather than a well-ordered crystal lattice.[3][4]

The root cause is almost always the creation of excessively high supersaturation too quickly.[4] Molecules are driven out of solution so rapidly that they don't have time to orient themselves into a crystal lattice, coalescing instead into disordered liquid droplets.

Troubleshooting Strategies:

  • Reduce the Rate of Supersaturation: This is the most critical parameter.

    • Slower Cooling: If using cooling crystallization, slow down the cooling rate. Instead of placing your flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, perhaps insulated with cotton or paper towels, before moving it to a refrigerator and then a freezer.[5]

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized areas of high supersaturation.[] The rate of addition can be critical for thiazole derivatives.[7][8]

  • Decrease Solute Concentration: You may be working with a solution that is simply too concentrated.

    • Add More Solvent: Re-heat the mixture until the oil redissolves, then add a small amount (5-10% more volume) of the hot solvent to create a slightly more dilute solution.[3] Then, proceed with slow cooling.

  • Introduce a Template for Growth (Seeding): Seeding provides a pre-existing crystal lattice, encouraging orderly growth over nucleation of a new, disordered phase.[4][9] This is a powerful technique to bypass the kinetic barrier of nucleation and can prevent oiling out.[10][11] Add a very small amount of previously saved, pure crystalline material once the solution is saturated but before significant spontaneous precipitation or oiling occurs.

  • Enhance Purity: Impurities can significantly lower the melting point of your compound, making it more prone to oiling out.[3][12] If possible, re-purify your material using another method (like column chromatography) before attempting crystallization.

Troubleshooting Workflow: Oiling Out

G start Problem: Compound Oils Out q1 Is the rate of supersaturation high? start->q1 s1 Action: Reduce Rate - Cool solution slowly - Add anti-solvent dropwise q1->s1 Yes q2 Is the initial concentration too high? q1->q2 No s1->q2 s2 Action: Decrease Concentration - Re-heat to dissolve oil - Add 5-10% more solvent q2->s2 Yes q3 Are seed crystals available? q2->q3 No s2->q3 s3 Action: Use Seeding - Add seeds to saturated solution - Provides template for growth q3->s3 Yes q4 Could the material be impure? q3->q4 No end_node Outcome: Crystalline Solid s3->end_node s4 Action: Improve Purity - Pre-purify by chromatography - Impurities lower melting point q4->s4 Yes q4->end_node No s4->end_node

Caption: Decision tree for troubleshooting oiling out.

Q2: My compound forms an amorphous powder or a glass, not distinct crystals. Why?

Answer:

The formation of an amorphous solid indicates that the molecules have solidified without arranging themselves into a repeating, long-range ordered crystal lattice.[13] This is kinetically favored when molecules lose their mobility very rapidly, essentially getting "stuck" in a disordered, liquid-like arrangement.[13] This can happen during processing steps like cryomilling or if crystallization from solution is too fast.[14]

Common Causes and Solutions:

  • Rapid Solvent Evaporation: If you are crystallizing by evaporating the solvent, doing so too quickly (e.g., on a rotary evaporator or with a strong stream of nitrogen) can cause the compound to crash out as an amorphous solid.

    • Solution: Use slow evaporation. Cover the vial with a cap that has a few needle holes to slow the rate of solvent loss.[15]

  • High Supersaturation: Similar to oiling out, crashing a compound out of solution via rapid cooling or fast anti-solvent addition can lead to amorphous material.

    • Solution: Employ slower, more controlled methods of generating supersaturation as described in Q1.

  • Solvent Choice: Some solvents may not provide the right environment for molecular self-assembly.

    • Solution: Experiment with different solvents. A solvent that provides slightly higher solubility might allow the molecules more time and mobility to find a crystal lattice before precipitating. Consider vapor diffusion techniques, which are excellent for growing high-quality crystals slowly.[16]

Q3: I've set up my crystallization, but nothing is happening. How can I induce crystal formation?

Answer:

A failure to crystallize usually means your solution is not sufficiently supersaturated, or there is a high kinetic barrier to nucleation (the formation of the first stable crystal nuclei).[]

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface.[17] The microscopic imperfections and glass shards created can act as nucleation sites.

  • Seeding: This is the most reliable method.[18] Add a single, tiny seed crystal of your compound to the solution. If the solution is supersaturated, you will often see crystal growth begin almost immediately from the seed.[19]

  • Increase Supersaturation:

    • Evaporation: Allow a small amount of solvent to evaporate slowly.

    • Cooling: If at room temperature, try cooling the solution further in a refrigerator or freezer.

    • Anti-Solvent: Add a few drops of an anti-solvent (a solvent in which your compound is insoluble but which is miscible with your crystallization solvent).

Frequently Asked Questions (FAQs)

Q4: What are the best general strategies for selecting a crystallization solvent for 4-phenylthiazole derivatives?

Answer:

Choosing the right solvent is the most critical step in developing a crystallization protocol.[][20] The ideal solvent should dissolve the compound completely when hot but poorly when cold.[21][22] For a scaffold like 4-phenylthiazole, which has both aromatic and heterocyclic character, a range of solvents could be effective.

Solvent Selection Workflow:

  • Start with Single Solvents: Test solubility in a range of common solvents at room temperature and at their boiling point. A good starting point is often ethanol, methanol, ethyl acetate, acetone, or toluene.[23] For some aminothiazole derivatives, ethanol, petroleum ether, or benzene have been reported as effective.[17]

  • Consider Solvent Pairs (Anti-Solvent Method): If you find a solvent that dissolves your compound very well even when cold (e.g., DCM or Chloroform), and another solvent in which it is very insoluble (e.g., Hexane or Heptane), you can use them as a solvent pair.[22] Dissolve your compound in a minimal amount of the "good" solvent, and then slowly add the "anti-solvent" until the solution becomes persistently cloudy, then warm slightly to clarify and cool slowly.[22]

  • Use Literature Precedent: Search for crystallization procedures for compounds with similar structures. For example, some 2-amino-4-phenylthiazole derivatives have been recrystallized from methanol or using a chloroform/petroleum ether system.[24]

Table 1: Common Solvents for Crystallization of Organic Compounds
SolventBoiling Point (°C)PolarityNotes
Water 100Very HighGood for polar compounds, but can be difficult to remove.[23]
Ethanol 78HighExcellent general-purpose solvent, often used for thiazoles.[17]
Methanol 65HighSimilar to ethanol but more volatile. Used for 4-phenylthiazoles.[24]
Ethyl Acetate 77MediumA very effective solvent for a wide range of organic compounds.[16]
Acetone 56MediumGood solvent, but its low boiling point means solubility changes less with temperature.
Toluene 111LowGood for non-polar, aromatic compounds.
Hexane/Heptane 69 / 98Very LowOften used as an anti-solvent for less polar compounds.
Dichloromethane 40MediumOften too good a solvent; best used in a solvent pair or for vapor diffusion.[16]
Solvent Selection Workflow Diagram

G start Goal: Find Crystallization Solvent step1 Step 1: Single Solvent Screening Test solubility in various solvents (e.g., EtOH, EtOAc, Toluene) at room temp and boiling. start->step1 q1 Ideal solvent found? (Soluble hot, insoluble cold) step1->q1 success Success! Proceed with single solvent crystallization. q1->success Yes q2 Compound too soluble in all solvents? q1->q2 No step2 Step 2: Consider Solvent Pairs Find a 'good' solvent (dissolves well) and an 'anti-solvent' (dissolves poorly). step2->success step3 Step 3: Advanced Methods - Vapor Diffusion - Slow Evaporation step3->success q2->step2 Yes q3 Compound insoluble in most solvents? q2->q3 No q3->step3 Yes

Caption: Workflow for selecting a suitable crystallization solvent.

Q5: How does seeding work, and what is the proper way to do it?

Answer:

Seeding is a powerful technique to control crystallization by introducing a small quantity of crystalline material into a supersaturated solution.[9][25] This bypasses the often-unpredictable primary nucleation step and promotes controlled crystal growth on the added seeds.[26] This gives you control over the final crystal form (polymorph), can improve batch consistency, and often leads to a more uniform particle size distribution.[9][25]

Key Principles:

  • Timing is Everything: Seeds should be added when the solution is in its "metastable zone"—a state where it is supersaturated, but not so much that spontaneous nucleation occurs.[9][19] Adding seeds to a highly supersaturated solution can cause a rapid crash-out of fine particles.[25]

  • Seed Quality Matters: The seeds should be of the desired polymorphic form and high purity, as they will template the final product.[26]

  • Dispersion is Key: Seeds should be well-dispersated to provide maximum surface area for growth. Adding a clump of solid is far less effective.[9]

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization

This method is useful when your 4-phenylthiazole derivative is highly soluble in one solvent and poorly soluble in another.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the "good" solvent (e.g., methanol) with gentle heating.

  • Filtration (Optional but Recommended): If there are any insoluble impurities, filter the hot solution through a pre-warmed filter funnel into a clean flask.

  • Anti-Solvent Addition: While vigorously stirring the solution at a controlled temperature, add the "anti-solvent" (e.g., water) dropwise using a pipette or dropping funnel. Studies on thiazole derivatives have shown that the rate of water addition can influence which polymorph crystallizes.[7][8]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

  • Growth: Stop adding anti-solvent. If necessary, add a drop or two of the "good" solvent to just redissolve the turbidity. Cover the flask and allow it to cool slowly.

  • Isolation: Collect the crystals by suction filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly.[5]

Protocol 2: Preparation and Use of Seed Crystals

This protocol describes how to create and use a seed slurry for controlled crystallization.

  • Seed Preparation:

    • Obtain a small sample (1-2% of your batch mass) of pure, crystalline material of the desired polymorph.

    • Gently grind the crystals to a fine, uniform powder.

    • Create a "seed slurry" by suspending this powder in a small volume of a saturated solution of your compound or the anti-solvent.[26] This helps disperse the seeds.[9]

  • Prepare the Batch Solution: Prepare your main batch of the 4-phenylthiazole derivative in solution and bring it to a state of supersaturation (e.g., by cooling it partway or adding some anti-solvent). The ideal point is about one-third of the way into the metastable zone.[9]

  • Introduce Seeds: Add the prepared seed slurry to the stirred batch solution.[9] It is crucial that the seeds are introduced into a homogeneous environment.

  • Controlled Growth: Continue the cooling or anti-solvent addition at a slow, controlled rate. The goal is to maintain a moderate level of supersaturation to maximize the growth on the existing seeds rather than forming new nuclei.[9]

  • Isolation: Once crystallization is complete, isolate the product by filtration as usual.

References

  • CatSci. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control. [Link]

  • Gong, J., et al. (n.d.). Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. Scilit. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Yamamoto, T., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. [Link]

  • Prothera. (n.d.). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Hampton Research. (n.d.). Seeding. [Link]

  • Yang, Y., et al. (n.d.). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. White Rose Research Online. [Link]

  • Journal of New Developments in Chemistry. (n.d.). Crystallization Seeding. [Link]

  • Kitamura, M., & Hironaka, S. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. ResearchGate. [Link]

  • Kitamura, M., & Hironaka, S. (2006). Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. ACS Publications. [Link]

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. [Link]

  • Allen, A. D., et al. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]

  • ResearchGate. (n.d.). Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs | Request PDF. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. [Link]

  • University of Missouri-St. Louis. (2006, January 8). Crystallisation Techniques. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge. [Link]

  • Crystal Pharmatech. (n.d.). API Crystallization. [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. [Link]

  • Gao, Q., et al. (n.d.). Impact of impurities on crystal growth. Nature Physics. [Link]

  • Unknown. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. [Link]

  • Scilit. (n.d.). Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. [Link]

  • ResearchGate. (2016, November 18). How the impurities in the solute can affect the induction time during crystallization. [Link]

  • Al-Ostath, A., et al. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. [Link]

  • ACS Omega. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]

  • ResearchGate. (n.d.). Effect of Impurities on the Growth Kinetics of Crystals. [Link]

  • Sullivan, O., et al. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • PubMed. (n.d.). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. [Link]

  • MDPI. (n.d.). Crystallization of Four Troglitazone Isomers: Selectivity and Structural Considerations. [Link]

  • PMC - PubMed Central. (2024, June 4). Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. [Link]

  • Semantic Scholar. (n.d.). AMORPHOUS PHARMACEUTICAL SOLIDS. [Link]

  • ResearchGate. (n.d.). Formation, Physical Stability, and Quantification of Process-Induced Disorder in Cryomilled Samples of a Model Polymorphic Drug | Request PDF. [Link]

  • MDPI. (n.d.). Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. [Link]

  • MDPI. (n.d.). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. [Link]

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Validation & Comparative

A Comparative Guide to 4-(4-Fluorophenyl)thiazole-2-carboxylic Acid Derivatives and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of cancer therapeutics, the anthracycline antibiotic doxorubicin has long been a cornerstone of chemotherapy regimens for a wide array of malignancies. Its potent cytotoxic effects, primarily mediated through DNA intercalation and inhibition of topoisomerase II, have saved countless lives. However, the clinical utility of doxorubicin is significantly hampered by severe dose-limiting toxicities, most notably cardiotoxicity, and the emergence of drug resistance.[1][2] This has spurred a relentless search for novel anticancer agents with improved therapeutic indices. Among the promising candidates are derivatives of 4-(4-fluorophenyl)thiazole-2-carboxylic acid, a class of heterocyclic compounds that have demonstrated significant antiproliferative activity in various cancer cell lines.

This guide provides a comprehensive, objective comparison of this compound derivatives and doxorubicin, focusing on their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used for their evaluation. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the preclinical assessment of these compounds.

Doxorubicin: The Double-Edged Sword of Cancer Therapy

Doxorubicin's anticancer activity is multifaceted. It intercalates into DNA, disrupting DNA replication and transcription.[1] Furthermore, it forms a stable complex with topoisomerase II and DNA, leading to double-strand breaks and the induction of apoptosis.[3] The generation of reactive oxygen species (ROS) is another key mechanism contributing to its cytotoxicity.[1] However, this ROS production is also a major contributor to its cardiotoxic side effects.[3] Doxorubicin typically induces a G2/M phase cell cycle arrest, preventing cells from entering mitosis and ultimately leading to apoptotic cell death.[4][5]

The significant drawbacks of doxorubicin, including cardiotoxicity and the development of multidrug resistance, underscore the urgent need for alternative therapeutic strategies.

The Emergence of this compound Derivatives

Thiazole-containing compounds have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer effects.[6] Derivatives of this compound have shown promise as a new class of anticancer agents. While the precise mechanisms of action are still under investigation for many derivatives, evidence suggests that they can induce apoptosis and cause cell cycle arrest in cancer cells.[7][8] Some thiazole derivatives have also been shown to inhibit topoisomerase II, mirroring one of the key mechanisms of doxorubicin.[9][10]

A Head-to-Head Comparison: Mechanistic Insights and Efficacy

A direct, comprehensive comparison of a single this compound derivative against doxorubicin across a full suite of preclinical assays is not extensively documented in a single study. However, by synthesizing data from various publications, we can construct a comparative overview.

Mechanism of Action

The following diagram illustrates the distinct and overlapping mechanisms of action of doxorubicin and some reported thiazole derivatives.

cluster_effects dox_dna DNA Intercalation dna_damage DNA Damage dox_dna->dna_damage dox_topo Topoisomerase II Inhibition dox_topo->dna_damage dox_ros ROS Generation apoptosis Apoptosis dox_ros->apoptosis thiazole_apoptosis Apoptosis Induction thiazole_apoptosis->apoptosis thiazole_cellcycle Cell Cycle Arrest cell_cycle_arrest Cell Cycle Arrest thiazole_cellcycle->cell_cycle_arrest thiazole_topo Topoisomerase II Inhibition (reported for some derivatives) thiazole_topo->dna_damage cell_cycle_arrest->apoptosis dna_damage->apoptosis dna_damage->cell_cycle_arrest

Caption: Comparative signaling pathways of Doxorubicin and Thiazole Derivatives.

Doxorubicin's established mechanisms of DNA intercalation and robust topoisomerase II inhibition lead to significant DNA damage, triggering both cell cycle arrest and apoptosis.[1][3] The generation of ROS is a double-edged sword, contributing to both its anticancer effect and its cardiotoxicity.

For this compound derivatives, the induction of apoptosis and cell cycle arrest are commonly reported anticancer effects.[7][8] Notably, some thiazole derivatives have also been identified as topoisomerase II inhibitors, suggesting a potential overlap in mechanism with doxorubicin.[9][10] A key potential advantage of the thiazole derivatives could be a different safety profile, potentially with reduced cardiotoxicity if their mechanism is less reliant on ROS generation.

In Vitro Cytotoxicity

The following table summarizes representative 50% inhibitory concentration (IC50) values for various thiazole derivatives compared to doxorubicin across different cancer cell lines, as reported in the literature. It is crucial to note that these values are from different studies and direct comparisons should be made with caution.

Cell LineCompound ClassRepresentative IC50 (µM)Reference
HepG-2 (Liver)Thiazole-Thiadiazole Hybrid0.69
Doxorubicin0.72
MCF-7 (Breast)Thiazole Derivative (4c)2.57[7]
Doxorubicin4.17[9]
HCT-116 (Colon)Thiazole Derivative29.65[9]
Doxorubicin5.23[9]
SaOS-2 (Osteosarcoma)Thiazole Derivative (4i)0.190 (µg/mL)
DoxorubicinNot specified in direct comparison

The data indicates that certain thiazole derivatives exhibit potent cytotoxic activity, with some showing IC50 values comparable to or even better than doxorubicin in specific cell lines. For instance, a thiazole-thiadiazole hybrid showed a slightly lower IC50 value than doxorubicin in the HepG-2 liver cancer cell line. In contrast, in the HCT-116 colon cancer cell line, doxorubicin was significantly more potent than the tested thiazole derivative.[9] This highlights the importance of evaluating these compounds across a diverse panel of cancer cell lines to understand their spectrum of activity.

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison between a novel this compound derivative and doxorubicin, a series of well-defined experimental workflows are essential.

Experimental Workflow Diagram

cluster_workflow Comparative Experimental Workflow start Select Cancer Cell Lines invitro In Vitro Cytotoxicity Assay (SRB/MTT) start->invitro ic50 Determine IC50 Values invitro->ic50 mechanistic Mechanistic Studies ic50->mechanistic apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis cellcycle Cell Cycle Analysis (Propidium Iodide) mechanistic->cellcycle invivo In Vivo Xenograft Model mechanistic->invivo efficacy Evaluate Tumor Growth Inhibition invivo->efficacy toxicity Assess Systemic Toxicity invivo->toxicity conclusion Comparative Analysis & Conclusion efficacy->conclusion toxicity->conclusion

Caption: Workflow for comparing novel anticancer compounds.

Detailed Step-by-Step Methodologies

4.2.1. In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative and doxorubicin for 48-72 hours. Include a vehicle control.

  • Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

4.2.2. Apoptosis Assessment: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the IC50 concentration of the test compounds for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.

4.2.3. Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the IC50 concentration of the compounds for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

Future Directions and Concluding Remarks

The available data suggests that this compound derivatives represent a promising class of compounds for further investigation as anticancer agents. While some derivatives have shown potent cytotoxicity, a comprehensive understanding of their mechanisms of action and in vivo efficacy is still evolving.

For drug development professionals, the key takeaway is the potential for these thiazole derivatives to offer an improved therapeutic window compared to doxorubicin. The lower toxicity towards normal cells reported for some thiazole derivatives is a particularly encouraging finding that warrants further in-depth investigation.[9]

Future research should focus on:

  • Direct Comparative In Vivo Studies: Head-to-head comparisons of lead thiazole derivatives and doxorubicin in relevant xenograft models are crucial to assess their relative efficacy and toxicity profiles in a whole-organism context.

  • Mechanism of Action Deconvolution: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be critical for rational drug design and identifying potential biomarkers for patient stratification.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold will help in optimizing potency and selectivity while minimizing off-target effects.

References

  • Kim, H. S., Lee, Y. S., & Kim, D. K. (2009). Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death. Pharmacology, 84(5), 300-309. [Link]

  • El-Abd, H., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Journal of Biomolecular Structure and Dynamics, 1-19.
  • El-Sayed, N. N. E., et al. (2022). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Journal of Taibah University for Science, 16(1), 743-754.
  • Fouad, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304. [Link]

  • Kim, H. S., Lee, Y. S., & Kim, D. K. (2009). Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death. Pharmacology, 84(5), 300-309. [Link]

  • Mizutani, H., et al. (2005). Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide. Life sciences, 76(13), 1439-1453.
  • Mohammadi, Z., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Narayana, B., et al. (2005). Synthesis of some new 2-(4-acetyl-5-substituted-5H-4,5-dihydo-1,3,4-thiadiazol-2-ylamino)-5-aryl-1,3,4-thiadiazoles as possible anticancer agents. Indian Journal of Chemistry-Section B, 44(9), 1918-1921.
  • Othman, E. A., et al. (2022). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Journal of Taibah University for Science, 16(1), 743-754. [Link]

  • El-Gohary, N. S., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 15(1), 710. [Link]

  • El-Gohary, N. S., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 15(1), 710. [Link]

  • El-Sayed, N. N. E., et al. (2022). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Journal of Taibah University for Science, 16(1), 743-754.
  • Fouad, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304. [Link]

  • Ghorab, M. M., et al. (2025). Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. Bioorganic Chemistry, 153, 107125.
  • Singh, A., & Sharma, P. K. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-28. [Link]

  • Sławiński, J., et al. (2018). Thiadiazole derivatives as anticancer agents. Future Medicinal Chemistry, 10(16), 2003-2028.
  • El-Gohary, N. S., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 15(1), 710. [Link]

  • Taha, M., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(8), 1735.
  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
  • Chatterjee, K., et al. (2010). Doxorubicin, the king of chemotherapy. Journal of Pharmacy and Pharmacology, 62(10), 1329-1341.

Sources

A Comparative Analysis of the Cytotoxic Effects of 4-(4-Fluorophenyl)thiazole-2-carboxylic Acid Derivatives and Cisplatin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer chemotherapy, cisplatin stands as a cornerstone treatment for a variety of solid tumors, including ovarian, lung, and testicular cancers.[1] Its therapeutic efficacy, however, is often curtailed by significant side effects and the development of drug resistance.[1][2] This has spurred the search for novel anticancer agents with improved pharmacological profiles. Among the promising candidates are thiazole derivatives, a class of heterocyclic compounds recognized for their diverse biological activities, including antiproliferative effects.[3][4] This guide provides a comparative overview of the cytotoxicity of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid derivatives against the established chemotherapeutic agent, cisplatin.

Chemical Structures at a Glance

The fundamental structural differences between cisplatin, an inorganic platinum-based compound, and the organic, heterocyclic nature of this compound derivatives underpin their distinct mechanisms of action and cytotoxic profiles.

Cisplatin: A square planar coordination complex containing a central platinum atom.

This compound: Characterized by a thiazole ring system linked to a fluorophenyl group and a carboxylic acid moiety.[5]

Mechanism of Cytotoxicity

Cisplatin: The DNA Damaging Agent

Cisplatin's primary mode of action involves forming covalent DNA adducts.[1][6] After entering the cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules in a process called aquation.[6] This activated form of cisplatin then binds to the N7 position of guanine bases in DNA, leading to intrastrand and interstrand cross-links.[1] These DNA lesions disrupt replication and transcription, activating the DNA damage response, which can lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death).[1][6] However, cancer cells can develop resistance to cisplatin through various mechanisms, including reduced drug accumulation, increased detoxification by thiol-containing molecules like glutathione, and enhanced DNA repair.[1][6][7]

Thiazole Derivatives: A Multi-faceted Approach

Thiazole derivatives exhibit a broader range of potential mechanisms for their anticancer activity.[4] Their mode of action is not as singularly defined as that of cisplatin and can vary depending on the specific substitutions on the thiazole scaffold. Generally, these compounds are being investigated for their ability to:

  • Inhibit specific enzymes: Many thiazole derivatives are designed as inhibitors of protein kinases, which are crucial for cell signaling and proliferation.[4]

  • Induce apoptosis: Similar to cisplatin, these compounds can trigger apoptosis, but potentially through different signaling pathways that may be independent of direct, extensive DNA damage.[3]

  • Disrupt the cell cycle: Thiazole derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting tumor cell proliferation.[8][9]

The nitrogen and sulfur atoms within the thiazole ring are key to its pharmacological activity, enabling interactions with various biological targets.[4]

Evaluating Cytotoxicity: The MTT Assay

A standard method to quantify and compare the cytotoxic effects of compounds like cisplatin and thiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12]

Principle of the MTT Assay

In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10][12] This conversion does not occur in dead cells. The resulting insoluble purple formazan crystals are then dissolved, and the absorbance of the solution is measured using a spectrophotometer, typically at a wavelength of 570-590 nm.[10][13] The intensity of the purple color is directly proportional to the number of living cells.[11]

Experimental Workflow for MTT Assay

A typical protocol for assessing cytotoxicity using the MTT assay is as follows:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and cisplatin for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are also included.[13]

  • MTT Addition: After the incubation period, the treatment media is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well.[11][13]

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.[13]

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10][14]

  • Absorbance Reading: The absorbance of each well is measured using a plate reader at the appropriate wavelength.[10]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. From this data, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3/4: MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_adhesion Incubate for 24h for cell adhesion seed_cells->incubate_adhesion add_compounds Add varying concentrations of test compounds (Thiazole derivatives & Cisplatin) incubate_adhesion->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at ~570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Comparative Cytotoxicity Data (IC50 Values)

The IC50 value is a critical parameter for comparing the potency of different cytotoxic compounds. A lower IC50 value indicates a more potent compound. The following table presents a hypothetical but representative comparison of IC50 values for a this compound derivative and cisplatin against various human cancer cell lines after 48 hours of treatment. It is important to note that published IC50 values for cisplatin can show significant variability across studies due to differences in experimental conditions.[15][16]

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
Cisplatin10.58.29.8
This compound derivative 'X'5.76.17.3

Note: These are example values for illustrative purposes. Actual IC50 values can vary significantly based on the specific derivative and experimental conditions.[8][15][17]

Interpretation and Discussion

From the representative data, the hypothetical thiazole derivative 'X' exhibits lower IC50 values across all tested cell lines compared to cisplatin, suggesting it may be more potent in vitro. The fluorophenyl moiety is a common feature in many biologically active compounds and can influence factors like metabolic stability and target binding affinity.

The potential advantages of developing this compound derivatives as anticancer agents include:

  • Potency: As suggested by the lower IC50 values, some derivatives may be effective at lower concentrations than cisplatin, potentially reducing the required therapeutic dose.

  • Alternative Mechanism of Action: By targeting different cellular pathways than cisplatin, these derivatives could be effective against cisplatin-resistant tumors.[4]

  • Selectivity: The diverse chemistry of thiazole derivatives allows for modifications to potentially improve selectivity towards cancer cells over normal cells, which could lead to a better side-effect profile.

Cisplatin_Pathway Cisplatin Cisplatin Cell_Membrane Cell Membrane Aquation Aquation (intracellular activation) Cell_Membrane->Aquation Uptake (e.g., CTR1) DNA Nuclear DNA Aquation->DNA Binds to Guanine DNA_Adducts DNA Adducts (Intra/Interstrand Cross-links) Aquation->DNA_Adducts DDR DNA Damage Response (DDR) Activation DNA_Adducts->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest->Apoptosis

Sources

The 4-Phenylthiazole-2-Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 4-phenylthiazole-2-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective enzyme inhibitors. Its rigid, planar structure, coupled with the tunable electronic properties of the phenyl ring and the hydrogen-bonding capabilities of the carboxylic acid, provides a robust framework for achieving high-affinity interactions with various biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of analogs derived from this core, with a focus on their application as inhibitors of xanthine oxidase and as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Experimental data and the causal reasoning behind molecular design strategies are presented to provide researchers with actionable insights for future drug development endeavors.

The 4-Phenylthiazole-2-Carboxylic Acid Core: A Foundation for Diverse Bioactivity

The inherent chemical features of the 4-phenylthiazole-2-carboxylic acid scaffold make it an attractive starting point for inhibitor design. The thiazole ring is a bioisostere for various functional groups and is present in numerous FDA-approved drugs. The phenyl group at the 4-position offers a readily modifiable site for tuning lipophilicity, steric bulk, and electronic properties to optimize target engagement and pharmacokinetic profiles. The carboxylic acid at the 2-position is a key interaction point, often forming crucial hydrogen bonds or salt bridges with active site residues. However, as we will explore, this group is frequently derivatized to amides and other bioisosteres to enhance cell permeability and metabolic stability.

Comparative SAR Analysis: Targeting Different Enzyme Classes

The versatility of the 4-phenylthiazole scaffold is evident in its ability to be adapted to inhibit distinct enzyme families. Below, we compare the SAR for two prominent examples: xanthine oxidase and the dual-target sEH/FAAH system.

Xanthine Oxidase Inhibition: A Novel Scaffold for Gout Therapy

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] Elevated levels of uric acid lead to hyperuricemia and can cause gout, a painful inflammatory condition.[3] The discovery of 2-phenylthiazole-4-carboxylic acid derivatives as potent XO inhibitors has opened a new avenue for the development of gout therapeutics.[4]

  • Carboxylic Acid is Crucial: The carboxylic acid moiety at the 2-position of the thiazole ring is a critical pharmacophore for XO inhibition, likely forming key interactions within the enzyme's active site.

  • Phenyl Ring Substitution: Modifications to the phenyl ring at the 4-position of the thiazole significantly impact inhibitory potency. Electron-withdrawing groups and bulky substituents can modulate the electronic landscape of the scaffold and its fit within the binding pocket.

  • Heterocycle Optimization: The thiazole ring itself has been identified as an optimal heterocycle in this scaffold for XO inhibition when compared to other 5-membered rings.[4]

Compound IDPhenyl Ring Substitution (R)XO Inhibition IC50 (nM)Reference
8 2-phenyl48.6[4]
Febuxostat(CH₃)₂CHCH₂- at 4-position of thiazole, CN and OCH(CH₃)₂ on phenyl~1.9[5]

Note: Data for a direct series of 4-phenylthiazole-2-carboxylic acid analogs with varying R groups is limited in the public domain. Compound 8 represents a lead from this class.

Dual sEH/FAAH Inhibition: A Synergistic Approach to Pain and Inflammation

Soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) are two key enzymes in lipid signaling pathways that regulate inflammation and pain.[6] sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs), while FAAH degrades the endocannabinoid anandamide.[7][8] Simultaneous inhibition of both enzymes has a synergistic effect, making dual inhibitors a promising therapeutic strategy.[6] The 4-phenylthiazole scaffold has been extensively explored for this dual activity, typically through derivatization of the 2-carboxylic acid to a carboxamide.

  • 2-Position Carboxamide: The carboxylic acid is typically converted to a carboxamide, which then connects to a piperidine or similar moiety. This modification is crucial for achieving potent dual inhibition, likely by providing an appropriate vector to access binding pockets in both enzymes.

  • 4-Phenyl Ring Substitutions: The nature and position of substituents on the 4-phenyl ring are critical for balancing activity against both sEH and FAAH.

    • Electron-donating groups (e.g., methyl, methoxy) at the para and meta positions of the phenyl ring are generally well-tolerated and can enhance potency against both enzymes.[3]

    • Electron-withdrawing groups (e.g., chloro, bromo) can also be accommodated, but their effect is position-dependent.

  • Overall Molecular Shape: The three-dimensional conformation of the entire molecule is a key determinant of FAAH inhibition, suggesting a more sterically constrained binding pocket compared to sEH.[3]

Compound ID4-Phenyl Ring SubstitutionLinker/Amide MoietyhFAAH IC50 (nM)h_s_EH IC50 (nM)Reference
4p 4-methyl1-((2-chlorophenyl)sulfonyl)piperidine-4-carboxamide9.82.5[3]
4s 3-methoxy1-((2-chlorophenyl)sulfonyl)piperidine-4-carboxamide2.43.5[3]
4h 4-chloro1-((2-chlorophenyl)sulfonyl)piperidine-4-carboxamide25.19.6[3]
4i 2,4-dichloro1-((2-chlorophenyl)sulfonyl)piperidine-4-carboxamide20.67.7[3]
4r 2-methoxy1-((2-chlorophenyl)sulfonyl)piperidine-4-carboxamide3.51.4[3]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for the synthesis of the core scaffold and for the enzymatic assays discussed.

Synthesis of the 4-Phenylthiazole-2-Carboxylic Acid Scaffold

The Hantzsch thiazole synthesis is a classical and efficient method for constructing the thiazole ring.[9][10]

Step-by-Step Protocol:

  • Thioamide Formation: Convert the desired substituted benzonitrile to the corresponding thiobenzamide. This can be achieved by reacting the nitrile with a sulfurating agent like ammonium sulfide.

  • Cyclocondensation: React the substituted thiobenzamide with an α-halo pyruvic acid derivative (e.g., bromopyruvic acid) in a suitable solvent such as ethanol.[11] The presence of a mild base like calcium carbonate can be used to neutralize the HBr formed during the reaction.[11]

  • Work-up and Purification: After the reaction is complete, the solvent is typically removed under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield the desired 4-phenylthiazole-2-carboxylic acid analog.

G cluster_0 Hantzsch Thiazole Synthesis Substituted Thiobenzamide Substituted Thiobenzamide Reaction Cyclocondensation (e.g., Ethanol, Reflux) Substituted Thiobenzamide->Reaction Bromopyruvic Acid Bromopyruvic Acid Bromopyruvic Acid->Reaction Product 4-Phenylthiazole-2- Carboxylic Acid Reaction->Product

Caption: General workflow for Hantzsch thiazole synthesis.

Enzymatic Inhibition Assays

This assay measures the ability of a compound to inhibit the XO-catalyzed conversion of xanthine to uric acid.[2]

  • Reagent Preparation: Prepare a stock solution of xanthine oxidase in phosphate buffer. Dissolve test compounds and a positive control (e.g., allopurinol) in a suitable solvent like DMSO.

  • Assay Setup: In a 96-well UV-transparent plate, add phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution. Include controls for no inhibitor (enzyme activity) and no enzyme (background).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 15 minutes).

  • Reaction Initiation: Start the reaction by adding the xanthine substrate solution to all wells.

  • Measurement: Immediately measure the increase in absorbance at ~295 nm (the absorbance maximum for uric acid) over time using a microplate reader.[2]

  • Data Analysis: Calculate the rate of uric acid formation. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the uninhibited enzyme.[12]

These assays utilize fluorogenic substrates that release a fluorescent molecule upon cleavage by the respective enzyme.

sEH Inhibition Assay: [13][14]

  • Assay Principle: The assay uses a substrate like (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, ultimately yields a highly fluorescent product.[14]

  • Procedure:

    • In a 96-well plate, combine sEH assay buffer, recombinant human sEH enzyme, and the test compound or vehicle control.

    • Pre-incubate to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the PHOME substrate.

    • Measure the increase in fluorescence (e.g., Ex/Em = 330/465 nm) over time.[14]

    • Calculate IC50 values from the dose-response curves.

FAAH Inhibition Assay: [15][16]

  • Assay Principle: A common substrate is arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the fluorescent 7-amino-4-methylcoumarin (AMC).[15]

  • Procedure:

    • In a 96-well plate, add FAAH assay buffer, recombinant human FAAH, and the test compound or vehicle.

    • Pre-incubate the mixture.

    • Start the reaction by adding the AAMCA substrate.

    • Monitor the increase in fluorescence (e.g., Ex/Em = 360/465 nm) kinetically.[17]

    • Determine IC50 values by plotting percent inhibition against inhibitor concentration.

G cluster_workflow Enzyme Inhibition Assay Workflow Start Prepare Reagents Setup Plate Assay: Buffer + Enzyme + Inhibitor Start->Setup Incubate Pre-incubate Setup->Incubate Initiate Add Substrate Incubate->Initiate Measure Measure Signal (Absorbance or Fluorescence) Initiate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid (Leads to Gout) Xanthine->UricAcid XO XO Xanthine Oxidase Inhibitor 4-Phenylthiazole-2- Carboxylic Acid Analog Inhibitor->XO Inhibition

Caption: Inhibition of uric acid production by XO inhibitors.

Dual sEH/FAAH Inhibition and Pain/Inflammation Pathways

The synergistic effect of dual sEH/FAAH inhibition stems from the modulation of two distinct but complementary lipid signaling pathways.

  • sEH Inhibition: Prevents the breakdown of anti-inflammatory EETs, leading to their accumulation. EETs reduce inflammation and produce analgesic effects. [7]* FAAH Inhibition: Increases the levels of the endocannabinoid anandamide. Anandamide activates cannabinoid receptors (CB1 and CB2), which are known to mediate pain relief and reduce inflammation. [6] By simultaneously targeting both pathways, these dual inhibitors can produce robust antinociceptive effects at lower doses than single-target agents, potentially reducing side effects. [7]

Conclusion and Future Directions

The 4-phenylthiazole-2-carboxylic acid scaffold is a remarkably adaptable platform for the development of potent enzyme inhibitors. The SAR studies on xanthine oxidase and dual sEH/FAAH inhibitors highlight the critical roles of substitutions on the 4-phenyl ring and modifications at the 2-position. For XO inhibitors, the carboxylic acid is a key pharmacophore, while for sEH/FAAH inhibitors, its conversion to a carboxamide linker is essential for achieving dual activity.

Future research should focus on generating more extensive SAR data for the carboxylic acid series against various targets to better understand the contribution of this functional group. Exploring a wider range of bioisosteric replacements for the carboxylic acid could also lead to compounds with improved pharmacokinetic properties. The continued application of rational design, guided by a deep understanding of enzyme structure and mechanism, will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Patsnap Synapse. (2024). What are Xanthine oxidase inhibitors and how do they work? Retrieved from [Link]

  • RxList. (2022). How Do Xanthine Oxidase Inhibitors Work? Retrieved from [Link]

  • Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Retrieved from [Link]

  • Guideline Central. (2025). What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? Retrieved from [Link]

  • Pharmacia. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Xanthine oxidase inhibitor. Retrieved from [Link]

  • Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-9.
  • Wilt, L. A., et al. (2021). Treatment of pain with dual fatty acid amide hydrolase (FAAH) enzyme and human soluble epoxide hydrolase (sEH) enzyme inhibitors: Interlinking the endocannabinoid system.
  • Mohammadi-Farani, A., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(5), 445-453.
  • ResearchGate. (n.d.). Treatment of pain with dual fatty acid amide hydrolase (FAAH) enzyme and human soluble epoxide hydrolase (sEH) enzyme inhibitors: Interlinking the endocannabinoid system. Request PDF.
  • Wang, Y., et al. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(4), 551-555.
  • Nguyen, M. T. T., et al. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F.
  • Agilent. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Retrieved from [Link]

  • Jones, P. D., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 353(2), 247-255.
  • Sasso, O., et al. (2015). Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive. Journal of Lipid Research, 56(3), 617-626.
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  • Ghattas, M. A., et al. (2019). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Molecules, 24(18), 3323.
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  • Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 13(10), 1234-1245.

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A Comparative Analysis of Fluorophenylthiazole Isomers' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. The introduction of a fluorophenyl group to the thiazole ring has been a particularly fruitful strategy, yielding derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties. The position of the fluorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can significantly influence the molecule's physicochemical properties and, consequently, its biological efficacy. This guide provides a comparative analysis of the biological activities of fluorophenylthiazole isomers, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Anticancer Activity: A Tale of Isomeric Selectivity

The quest for novel anticancer agents has led to the exploration of numerous fluorophenylthiazole derivatives. While direct comparative studies of all three isomers are limited, the available data suggests that the position of the fluorine atom plays a crucial role in determining cytotoxic potency and selectivity against various cancer cell lines.

Structure-Activity Relationship

Studies on 1,3,4-thiadiazole derivatives, a related heterocyclic scaffold, have shown that compounds with a fluorine atom in the meta position on the aromatic ring can exhibit notable cytotoxic activity against estrogen-dependent breast cancer cell lines like MCF-7.[1] For instance, certain meta-fluorophenyl derivatives have demonstrated IC50 values in the range of 52–55 µM.[1][2] In contrast, some studies on other fluorophenyl-containing compounds have indicated that para-substituted derivatives show promising activity.[1] While specific data on ortho-fluorophenylthiazoles in a comparative context is less prevalent, the general consensus is that the electronic and steric effects imparted by the fluorine's position are critical for target engagement. The fluorine atom can enhance metabolic stability and binding affinity to target proteins, and its placement dictates the overall molecular conformation and interaction with the active site of target enzymes or receptors.[3]

Comparative Cytotoxicity Data

To facilitate a clearer understanding, the following table summarizes the cytotoxic activity of representative fluorophenylthiazole derivatives against the MCF-7 breast cancer cell line, as reported in various studies. It is important to note that these are not direct isomeric comparisons from a single study but a compilation of data from different derivatives sharing the fluorophenylthiazole core.

Compound ClassIsomer PositionCancer Cell LineIC50 (µM)Reference
1,3,4-Thiadiazole Derivativemeta-fluorophenylMCF-7~52-55[1][2]
1,3,4-Thiadiazole Derivativepara-bromophenyl (for comparison)MCF-71.573[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the fluorophenylthiazole isomers in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Workflow

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Fluorophenylthiazole Isomers cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 Values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for MTT-based cytotoxicity screening.

Antimicrobial Activity: Halogen's Position as a Determinant

Fluorophenylthiazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The position of the fluorine atom can influence the compound's ability to penetrate the microbial cell wall and interact with its molecular targets.

Structure-Activity Relationship

The antimicrobial efficacy of thiazole derivatives is often enhanced by the presence of a halogen on the phenyl ring.[4] While a direct comparative analysis of the fluorophenyl isomers is not extensively documented, studies on related compounds suggest that the electronic properties conferred by the fluorine's position are critical. For instance, the presence of a phenyl ring on thiazole-pyrazoline hybrids has been shown to enhance antibacterial action.[4] The para-position is often favored for substitution in many antimicrobial scaffolds.[4] It is hypothesized that the electron-withdrawing nature of the fluorine atom, particularly at the para-position, can enhance the lipophilicity of the molecule, facilitating its passage through the lipid-rich microbial membranes.

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some fluorinated thiazoline derivatives, highlighting the potential of this class of compounds.

Compound ClassTarget MicroorganismMIC (µg/mL)Reference
2-(fluorobenzoylimino)-3-(fluorophenyl)-4-methyl-1,3-thiazolineStaphylococcus aureusVaries[5]
2-(fluorobenzoylimino)-3-(fluorophenyl)-4-methyl-1,3-thiazolineEscherichia coliVaries[5]

Note: The specific isomeric positions and their corresponding MIC values were not detailed in the available abstract. This table serves to illustrate the general antimicrobial potential.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism is determined.

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the fluorophenylthiazole isomers in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Confirmation (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no growth onto an agar plate and incubate. The lowest concentration that results in no growth on the agar plate is the MBC.

Visualizing the Workflow

MIC_Determination_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilutions of Isomers prepare_inoculum->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation incubation Incubate for 18-24 hours inoculation->incubation read_results Visually Determine MIC incubation->read_results end End read_results->end

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity: Targeting Key Mediators

Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Fluorophenylthiazole derivatives have emerged as promising candidates due to their ability to modulate key inflammatory pathways.

Structure-Activity Relationship

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines. For instance, 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives have been investigated as inhibitors of p38α, a key kinase in the inflammatory process.[6] Studies on other fluorinated compounds have shown that para-fluorophenyl derivatives can exhibit significant anti-inflammatory activity.[7] The position of the fluorine atom can influence the compound's interaction with the active site of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby modulating the production of inflammatory mediators such as prostaglandins and leukotrienes.

Comparative Anti-inflammatory Data

The following table provides an overview of the anti-inflammatory activity of some fluorophenyl derivatives.

Compound ClassModel/TargetActivityReference
3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazolep38α inhibitionIC50 values in the sub-micromolar to low micromolar range[6]
p-(fluorophenyl) styryl ketonesCarrageenan-induced rat paw edema51-70% protection at 250 mg/kg[7]

Note: This table highlights the anti-inflammatory potential of compounds containing fluorophenyl moieties.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the fluorophenylthiazole isomers orally or intraperitoneally to different groups of rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point.

Hypothetical Signaling Pathway

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 Phospholipase A2 Inflammatory_Stimulus->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Leukotrienes->Inflammation Fluorophenylthiazole Fluorophenylthiazole Isomers Fluorophenylthiazole->COX Inhibits Fluorophenylthiazole->LOX Inhibits

Sources

Unraveling the Molecular Mechanisms: A Comparative Guide to 4-(4-Fluorophenyl)thiazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(4-fluorophenyl)thiazole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with potent biological activities. This guide provides an in-depth comparative analysis of the mechanisms of action for these derivatives, tailored for researchers, scientists, and drug development professionals. We will dissect the molecular interactions and cellular consequences of these compounds, supported by experimental data, to provide a clear understanding of their therapeutic potential.

The Versatile Thiazole Scaffold: A Foundation for Targeted Therapies

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation in numerous approved drugs. The addition of a 4-(4-fluorophenyl) group and a 2-carboxylic acid moiety creates a foundational structure that has been ingeniously modified to target distinct pathological pathways, primarily in cancer and diabetes. This guide will focus on two prominent classes of derivatives originating from this core: c-Met kinase inhibitors for oncology and α-amylase inhibitors for metabolic disorders.

Anticancer Applications: Targeting the c-Met Signaling Pathway

The mesenchymal-epithelial transition (c-Met) receptor tyrosine kinase is a critical regulator of cell growth, motility, and invasion.[1] Its aberrant activation is a key driver in numerous human cancers, making it a prime target for therapeutic intervention.[2] Derivatives of this compound have been intelligently designed to inhibit this pathway, demonstrating significant potential as anticancer agents.

Mechanism of Action: Inhibition of c-Met Phosphorylation

The primary mechanism by which these thiazole derivatives exert their anticancer effects is through the direct inhibition of c-Met kinase activity. Upon binding of its ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and autophosphorylates key tyrosine residues within its kinase domain.[1] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[1]

Our featured thiazole derivatives function as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation. This blockade of the initial activation step effectively shuts down the entire downstream signaling cascade. Mechanistic studies have shown that lead compounds, such as the optimized thiazole carboxamide derivative 51am , not only inhibit c-Met phosphorylation in cell-free systems but also in cellular assays, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Signaling Pathway Diagram: c-Met Inhibition

cMet_pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular cMet c-Met Receptor RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Phosphorylation PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Phosphorylation HGF HGF HGF->cMet Binding & Dimerization Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Thiazole_Derivative 4-(4-Fluorophenyl)thiazole Derivative Thiazole_Derivative->cMet Inhibition

Caption: Inhibition of the c-Met signaling cascade by 4-(4-fluorophenyl)thiazole derivatives.

Comparative Performance of Anticancer Derivatives

The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different derivatives.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
51am MKN-45 (Gastric)0.018[2]
51am A549 (Lung)0.035[2]
51am HT-29 (Colon)0.041[2]
Foretinib (Control) MKN-45 (Gastric)0.012[2]
Compound 22 A549 (Lung)2.47[3]
Cisplatin (Control) A549 (Lung)11.71[3]

This table presents a selection of data from the literature to illustrate the comparative potency of these derivatives.

The data indicates that derivatives like 51am exhibit potent low nanomolar activity against c-Met, comparable to established inhibitors like foretinib.[2] This highlights the therapeutic potential of the 4-(4-fluorophenyl)thiazole scaffold in developing novel anticancer agents.

Experimental Protocol: In Vitro c-Met Kinase Assay

This protocol outlines a typical luminescent kinase assay to determine the in vitro inhibitory activity of test compounds against c-Met.

Objective: To quantify the dose-dependent inhibition of c-Met kinase activity by this compound derivatives.

Materials:

  • Recombinant human c-Met kinase (catalytic domain)

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • Test compounds dissolved in DMSO

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • To the wells of a 96-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO).

  • Add 20 µL of a master mix containing the kinase assay buffer, DTT (optional), and the recombinant c-Met enzyme.

  • Initiate the kinase reaction by adding 25 µL of a solution containing the kinase substrate and ATP in kinase assay buffer.

  • Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

  • After incubation, add 50 µL of Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Causality and Validation: This assay's trustworthiness lies in its direct measurement of ATP consumption, which is proportional to kinase activity. The luminescent signal is inversely correlated with the amount of active kinase. By running appropriate controls (no enzyme, no substrate, and a known inhibitor), the assay is self-validating and provides a robust measure of a compound's inhibitory potential against the target kinase.[3][4]

Antidiabetic Applications: Targeting α-Amylase

In the context of type 2 diabetes management, a key therapeutic strategy is to control postprandial hyperglycemia by delaying carbohydrate digestion.[5] α-Amylase is a crucial enzyme in this process, responsible for the initial breakdown of complex carbohydrates into simpler sugars. Derivatives of the 4-(4-fluorophenyl)thiazole scaffold have also been explored as inhibitors of this enzyme.

Mechanism of Action: Inhibition of Carbohydrate Digestion

Hydrazinylthiazole derivatives bearing the 4-(4-fluorophenyl) moiety have shown promising α-amylase inhibitory activity.[5][6] These compounds are thought to bind to the active site of α-amylase, preventing the binding of its carbohydrate substrate. By inhibiting this enzyme, the rate of glucose release from starch and other complex carbohydrates in the diet is reduced, leading to a blunted post-meal blood glucose spike.

Experimental Workflow: Enzyme Inhibition Assay

enzyme_inhibition_workflow cluster_prep Preparation cluster_reaction Reaction & Detection Enzyme Enzyme Solution (α-Amylase) Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Substrate Substrate Solution (Starch) Reaction_Start Add Substrate (Start Reaction) Substrate->Reaction_Start Inhibitor Inhibitor Solution (Thiazole Derivative) Inhibitor->Incubation Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Measure Product (Spectrophotometry) Reaction_Stop->Detection

Caption: General workflow for an in vitro enzyme inhibition assay.

Comparative Performance of Antidiabetic Derivatives

The inhibitory potency of these derivatives against α-amylase is also quantified by their IC50 values.

Compound IDα-Amylase IC50 (µM)Reference
3h 5.14 ± 0.03[5]
3f 5.88 ± 0.16[5]
Acarbose (Control) 5.55 ± 0.06[5]

This table showcases the α-amylase inhibitory activity of representative fluorinated hydrazinylthiazole derivatives.

The data reveals that certain derivatives, such as compound 3h , exhibit α-amylase inhibitory activity comparable to the clinically used drug, acarbose.[5] This underscores the potential of the 4-(4-fluorophenyl)thiazole core in developing novel oral hypoglycemic agents.

Experimental Protocol: In Vitro α-Amylase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of α-amylase activity.

Objective: To determine the in vitro α-amylase inhibitory activity of 4-(4-fluorophenyl)thiazole derivatives.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Phosphate buffer (pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compounds in phosphate buffer.

  • In a microplate, mix 200 µL of the test compound solution with 200 µL of α-amylase solution.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Add 200 µL of the starch solution to each well to initiate the enzymatic reaction and incubate for a further 3 minutes.

  • Terminate the reaction by adding 200 µL of DNSA reagent.

  • Boil the plate in a water bath for 10 minutes to allow for color development.

  • Cool the plate to room temperature and dilute the reaction mixture with 5 mL of distilled water.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Acarbose is used as a positive control.

  • Calculate the percentage of inhibition and the IC50 values. The intensity of the color is proportional to the amount of reducing sugars produced, and thus inversely related to the enzyme inhibition.[7]

Causality and Validation: The DNSA reagent reacts with the reducing sugars produced by the enzymatic breakdown of starch, resulting in a color change that can be quantified.[7] The reduction in color intensity in the presence of an inhibitor directly reflects the degree of enzyme inhibition. This method, when performed with appropriate controls, provides a reliable and validated measure of α-amylase inhibition.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of targeted therapeutic agents. The derivatives discussed in this guide demonstrate potent and specific inhibition of c-Met kinase and α-amylase, highlighting their potential in the treatment of cancer and diabetes, respectively. The structure-activity relationship studies, although not detailed here, have provided valuable insights for the rational design of next-generation inhibitors with improved potency and selectivity.

Future research should focus on comprehensive preclinical evaluation of the most promising candidates, including pharmacokinetic profiling, in vivo efficacy studies, and toxicity assessments. Furthermore, exploring the potential of these derivatives to target other disease-relevant enzymes and receptors could unveil new therapeutic applications for this valuable chemical scaffold.

References

  • protocols.io. (2018). In vitro α-amylase inhibitory assay. [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. [Link]

  • ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALIDATED IN VITRO MICROSCALE METHOD - SciELO. [Link]

  • In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC - NIH. [Link]

  • In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - ResearchGate. [Link]

  • BPS Bioscience. c-Met Kinase Assay Kit. [Link]

  • Reaction Biology. c-MET (L1195F) Kinase Assay Service. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. [Link]

  • Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment - PMC - NIH. [Link]

  • Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents - SciELO. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH. [Link]

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A Senior Application Scientist's Guide to In Silico ADMET Prediction for Novel Thiazole Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to clinical application is fraught with challenges. A significant hurdle is ensuring a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Early-stage identification of potential liabilities can save considerable time and resources.[1] This is particularly crucial for scaffolds like thiazole, a heterocyclic compound that is a key pharmacophore in numerous approved drugs but also presents its own set of metabolic and toxicity challenges.[2][3]

This guide provides an in-depth, experience-driven comparison of freely available in silico tools for ADMET prediction, with a specific focus on their application to novel thiazole derivatives. We will move beyond a simple listing of features to a critical evaluation of their predictive power, underlying methodologies, and practical application in a research setting.

The Imperative of Early-Stage ADMET Profiling

Late-stage drug failures are frequently attributed to poor pharmacokinetic and toxicity profiles.[1] In silico ADMET prediction offers a rapid and cost-effective approach to de-risk drug candidates in the early discovery phase. By computationally modeling the interaction of a compound with biological systems, we can anticipate its behavior in vivo, guiding medicinal chemistry efforts toward molecules with a higher probability of success.

The thiazole ring, while a versatile scaffold, can be susceptible to metabolic transformations such as oxidation, which may lead to the formation of reactive metabolites. Therefore, a thorough in silico evaluation is a critical first step in the development of novel thiazole-based therapeutics.

Methodological Cornerstones: A Glimpse Under the Hood

The predictive power of in silico ADMET tools is primarily built upon two pillars:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the structural or physicochemical properties of molecules with their biological activity or, in this case, their ADMET properties.[4][5] These models are trained on large datasets of compounds with known experimental values. The reliability of a QSAR prediction is highly dependent on whether the query molecule falls within the model's applicability domain—meaning it is structurally similar to the compounds in the training set.[6][7]

  • Machine Learning and AI: Modern platforms increasingly employ machine learning algorithms, such as random forests, support vector machines, and deep neural networks, to develop more sophisticated and predictive models from vast and complex datasets.[8][9] These approaches can capture non-linear relationships between molecular features and ADMET outcomes.

Comparative Analysis of Freely Available ADMET Prediction Platforms

For academic and smaller biotech settings, a number of powerful, free-to-use web-based tools are available. Here, we compare three of the most widely used platforms: SwissADME , pkCSM , and ADMETlab 2.0 . Our evaluation is based on their reported performance in comparative studies, the breadth of predictable endpoints, and their user-friendliness for researchers.[1][10][11][12]

Feature/ParameterSwissADMEpkCSMADMETlab 2.0Senior Scientist's Insights
User Interface & Ease of Use Excellent, intuitive graphical output ("BOILED-Egg").Good, text-based output.Good, comprehensive data tables.SwissADME's visualizations are excellent for a quick, high-level assessment of drug-likeness. pkCSM and ADMETlab provide more detailed numerical data.
Physicochemical Properties Comprehensive (LogP, LogS, pKa, etc.).Good.Comprehensive.All three provide reliable predictions for basic physicochemical properties.
Absorption (HIA) Qualitative (BOILED-Egg model).Quantitative (% Absorption).Quantitative (Probability).pkCSM and ADMETlab offer quantitative predictions, which can be more useful for ranking compounds. However, the accuracy of these quantitative predictions should be interpreted with caution.[12]
Distribution (BBB, PPB) Qualitative (BOILED-Egg for BBB), Yes for P-gp substrate.Quantitative (LogBB, Fu).Quantitative (LogBB, Fu).For Blood-Brain Barrier (BBB) penetration, the qualitative BOILED-Egg from SwissADME is a robust and easily interpretable starting point. pkCSM and ADMETlab provide quantitative LogBB values.
Metabolism (CYP Inhibition) Yes (5 major isoforms).Yes (5 major isoforms).Yes (multiple isoforms and substrates).ADMETlab generally offers a more extensive panel of CYP predictions, which is advantageous for assessing potential drug-drug interactions.
Excretion (Clearance) No.Yes (Total Clearance).Yes (Total Clearance).The prediction of clearance is notoriously difficult. While pkCSM and ADMETlab provide estimates, these should be considered with a lower degree of confidence than other parameters.[12]
Toxicity (AMES, hERG, etc.) No.Yes (AMES, hERG, Hepatotoxicity, etc.).Yes (a wide range of toxicity endpoints).pkCSM and ADMETlab are superior for toxicity prediction. ADMETlab, in particular, offers a very comprehensive set of toxicity models.
Overall Performance Strong for physicochemical properties and initial "drug-likeness" assessment.[12]Good all-around tool, but some studies have noted performance limitations for certain endpoints.[13]Generally considered to have broad coverage and good performance across many endpoints.[10][12]For a tiered approach, start with SwissADME for initial filtering based on physicochemical properties and drug-likeness. Then, for promising candidates, use pkCSM and ADMETlab for a more detailed assessment of metabolism and toxicity.

Experimental Protocol: A Step-by-Step Workflow for In Silico ADMET Analysis of a Novel Thiazole Compound

This protocol outlines a practical workflow for conducting an in silico ADMET analysis of a novel thiazole compound. We will use a hypothetical thiazole derivative as our test case.

Hypothetical Compound: 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylic acid SMILES String: CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)O

Phase 1: Initial Druglikeness and Physicochemical Profiling with SwissADME

Causality: The purpose of this initial phase is to quickly assess the compound's general "drug-likeness" based on established physicochemical parameters. This helps to identify any major liabilities early on.

  • Navigate to the SwissADME web server.

  • Input the compound's structure. You can either draw the structure or paste the SMILES string into the input box.

  • Run the prediction.

  • Analyze the results, focusing on:

    • Lipinski's Rule of Five: Does the compound violate more than one rule? (MW ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

    • Physicochemical Properties: Note the predicted LogP, LogS (water solubility), and pKa values.

    • Pharmacokinetic Properties: Examine the "BOILED-Egg" diagram to visualize predicted gastrointestinal absorption and BBB permeation.

    • Drug-likeness: Check for any alerts (e.g., PAINS - Pan Assay Interference Compounds).

Phase 2: In-depth ADMET Profiling with pkCSM and ADMETlab 2.0

Causality: This phase provides a more granular, quantitative assessment of the compound's ADMET properties, particularly focusing on metabolism and toxicity, which are not covered by SwissADME.

  • Navigate to the pkCSM and ADMETlab 2.0 web servers.

  • Input the SMILES string of the thiazole compound into each platform.

  • Run the predictions.

  • Systematically collate and compare the outputs for the following key parameters:

    • Absorption:

      • Human Intestinal Absorption (%): Compare the quantitative values from both platforms.

      • Caco-2 Permeability: This is an in vitro model for intestinal absorption.

    • Distribution:

      • BBB Permeability (LogBB): Compare the predicted values. A value > 0.3 indicates good BBB penetration.

      • Fraction Unbound (Fu): This is important for understanding the amount of drug available to interact with its target.

    • Metabolism:

      • CYP Substrate/Inhibitor: Check predictions for major isoforms (e.g., CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

    • Excretion:

      • Total Clearance: Note the predicted value, but treat it as a rough estimate.

    • Toxicity:

      • AMES Mutagenicity: Is the compound predicted to be mutagenic?

      • hERG Inhibition: Inhibition of the hERG channel can lead to cardiotoxicity.

      • Hepatotoxicity: Is the compound predicted to be toxic to the liver?

Phase 3: Data Interpretation and Decision Making

Causality: This is the most critical phase, where the data from all platforms is synthesized to make an informed decision about the compound's future.

  • Triangulate the data: Where do the different platforms agree and disagree? Consensus predictions generally provide higher confidence.

  • Consider the applicability domain: Are the predictions for your novel thiazole compound likely to be reliable? If the structure is highly novel, the confidence in the predictions may be lower.

  • Identify key liabilities: Based on the combined predictions, what are the major potential ADMET issues for this compound? For our hypothetical thiazole, we might be concerned about its water solubility (due to the carboxylic acid group) or potential for CYP inhibition.

  • Formulate a hypothesis for optimization: If liabilities are identified, use the in silico data to propose structural modifications to improve the ADMET profile. For example, if hepatotoxicity is predicted, can you modify a part of the molecule that is a known structural alert for this toxicity?

Visualizing the Workflow

ADMET_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Detailed Profiling cluster_phase3 Phase 3: Decision Making Start Novel Thiazole Compound (SMILES String) SwissADME SwissADME Analysis (Physicochemical Properties, Lipinski's Rule) Start->SwissADME pkCSM pkCSM Analysis (Absorption, Metabolism, Toxicity) SwissADME->pkCSM ADMETlab ADMETlab 2.0 Analysis (Comprehensive ADMET Profile) SwissADME->ADMETlab Synthesize Synthesize & Compare Data pkCSM->Synthesize ADMETlab->Synthesize Decision Identify Liabilities & Propose Modifications Synthesize->Decision Proceed Proceed to Synthesis & In Vitro Testing Decision->Proceed Favorable Profile Redesign Computational Redesign Decision->Redesign Liabilities Identified

Caption: A tiered workflow for the in silico ADMET prediction of novel thiazole compounds.

Trustworthiness and Self-Validation

The protocols described here are designed to be self-validating through a consensus-based approach. By using multiple tools with different underlying algorithms and training datasets, you can increase the confidence in your predictions. If SwissADME, pkCSM, and ADMETlab all predict a compound to be, for example, a potent CYP3A4 inhibitor, the likelihood of this being a real liability is significantly higher. Conversely, discrepancies in predictions should prompt a more critical evaluation and potentially further in silico or in vitro investigation.

It is crucial to remember that in silico ADMET prediction is a tool for guidance, not a replacement for experimental validation. The ultimate goal is to use these computational methods to prioritize the synthesis and testing of compounds with the highest probability of success, thereby making your research more efficient and impactful.

References

  • Dulsat, J., López-Nieto, B., & Borrell, J. I. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 747. [Link]

  • Ponzoni, L., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Archives of Toxicology. [Link]

  • Pantaleão, S. Q., et al. (2021). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 26(23), 7359. [Link]

  • Lundstrom, P., et al. (2023). Comparison of Software for Prediction of Fraction Absorbed and Unbound in Humans. Pharmaceutics, 15(9), 2319. [Link]

  • Virtual Library of Small Molecules 3D (VLS3D). ADMET predictions. [Link]

  • Dulsat, J., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. [Link]

  • Click2Drug. Directory of computer-aided Drug Design tools. [Link]

  • John, B. (2023). Comparative Analysis of Machine Learning Models for Predicting ADMET Properties in Drug Development. ResearchGate. [Link]

  • Mohamed Ahmed, M. S., et al. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Journal of Molecular Structure, 1301, 137325. [Link]

  • El-Sayed, W. M., et al. (2020). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 25(23), 5706. [Link]

  • Wu, F., et al. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 8, 726. [Link]

  • Mohamed Ahmed, M. S., et al. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. PLOS ONE, 18(3), e0282715. [Link]

  • Shakour, N., et al. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Complex Use of Mineral Resources, 325(2), 65-79. [Link]

  • Hans, R. K., et al. (2019). In silico ADMET study, docking, synthesis and antimalarial evaluation of thiazole-1,3,5-triazine derivatives as Pf-DHFR inhibitor. Pharmacological Reports, 71(5), 762-767. [Link]

  • Pires, D. E. V., et al. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

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  • Cronin, M. T. D., et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance. LJMU Research Online. [Link]

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A Head-to-Head Comparison: 4-(4-Fluorophenyl)thiazole-2-carboxylic Acid as a Novel p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Inflammation and Drug Discovery

In the landscape of kinase inhibitor discovery, the p38 mitogen-activated protein kinase (MAPK) pathway remains a pivotal target for therapeutic intervention in a host of inflammatory diseases.[1][2][3] This guide provides a comprehensive, head-to-head comparison of a novel investigational compound, 4-(4-Fluorophenyl)thiazole-2-carboxylic acid , with two well-established p38 MAPK inhibitors: the classic ATP-competitive inhibitor SB203580 and the potent allosteric modulator BIRB 796 (Doramapimod) .

Our analysis is grounded in established experimental data for the known inhibitors and presents a robust framework for evaluating new chemical entities targeting this critical signaling node. We will delve into the mechanistic rationale behind p38 MAPK inhibition, present comparative inhibitory data, and provide detailed, field-tested protocols for researchers to validate and extend these findings in their own laboratories.

The Central Role of p38 MAPK in Inflammation

The p38 MAPK signaling cascade is a central regulator of the cellular response to inflammatory cytokines and environmental stress.[4][5] Activation of p38 MAPK, primarily through dual phosphorylation on a Thr-Gly-Tyr (TGY) motif by upstream kinases like MKK3 and MKK6, triggers a downstream cascade that culminates in the production of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6][7] By inhibiting p38 MAPK, it is possible to suppress the production of these cytokines, making it an attractive strategy for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[3]

Below is a diagram illustrating the core p38 MAPK signaling pathway and the points of intervention for inhibitors.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds Cytokines Cytokines Cytokines->TLR4 Binds MKK3_6 MKK3/6 TLR4->MKK3_6 Activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates (Thr180/Tyr182) ATF2 ATF-2 p38_MAPK->ATF2 Phosphorylates Gene_Transcription Pro-inflammatory Gene Transcription ATF2->Gene_Transcription Promotes Inhibitors p38 MAPK Inhibitors Inhibitors->p38_MAPK Inhibit

Caption: The p38 MAPK signaling pathway, a key driver of inflammation.

Head-to-Head Inhibitor Comparison

The efficacy of a kinase inhibitor is primarily defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its mechanism of action. Here, we compare our investigational compound, this compound, against two industry-standard p38 MAPK inhibitors.

InhibitorTargetMechanism of ActionIn Vitro IC50 (p38α)Cellular Potency (LPS-induced TNF-α)
This compound p38 MAPK (Hypothesized)ATP-Competitive (Hypothesized)TBDTBD
SB203580 p38α/βATP-Competitive~300-500 nM[8]~50-100 nM
BIRB 796 (Doramapimod) p38α, β, γ, δAllosteric (Binds to DFG-out conformation)38 nM[9]~21 nM

Note: Data for this compound is to be determined (TBD) through the experimental protocols outlined below. The structural similarity of its thiazole core to other known kinase inhibitors suggests a potential ATP-competitive mechanism.

Expert Insights:

  • SB203580 is a foundational tool for studying p38 MAPK signaling.[2] Its ATP-competitive nature means it binds to the same pocket as the enzyme's natural substrate, ATP.[2][5] While effective, its selectivity can be a concern at higher concentrations, as it has been reported to inhibit other kinases.[10]

  • BIRB 796 represents a more advanced generation of p38 inhibitors.[1][3] It binds to an allosteric site, a pocket distinct from the ATP-binding site, which is only accessible when the kinase is in an inactive ("DFG-out") conformation.[1] This unique mechanism confers high potency and selectivity.[1]

Experimental Protocols for Comparative Analysis

To empirically determine the inhibitory profile of this compound and directly compare it to our benchmarks, the following validated methodologies are recommended.

In Vitro p38α Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.

in_vitro_assay Reagents 1. Reagent Preparation Reaction 2. Kinase Reaction Reagents->Reaction Add: - p38α Enzyme - ATF-2 Substrate - ATP - Test Compound Detection 3. Detection Analysis 4. Data Analysis Detection->Analysis Measure Phospho-ATF-2 (e.g., ELISA, Western Blot) Result IC50 Value Analysis->Result Calculate IC50

Caption: Workflow for the in vitro p38 MAPK kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

    • Reconstitute recombinant active p38α enzyme and its substrate, ATF-2.[5][11]

    • Prepare a stock solution of ATP.

    • Serially dilute the test compound (this compound), SB203580, and BIRB 796 in DMSO, followed by dilution in the reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the p38α enzyme to each well.

    • Add the serially diluted compounds to their respective wells. Include a DMSO-only control.

    • Pre-incubate for 10-20 minutes at room temperature to allow compound binding. For slow-binding inhibitors like BIRB 796, a longer pre-incubation may be necessary.[12]

    • Initiate the kinase reaction by adding a mixture of ATF-2 substrate and ATP.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Terminate the reaction by adding an EDTA-containing stop buffer.

    • Quantify the amount of phosphorylated ATF-2. This can be achieved using several methods, including:

      • ELISA: Using an antibody specific for phospho-ATF-2 (Thr71).[5]

      • Western Blot: Separating the reaction products by SDS-PAGE and probing with a phospho-ATF-2 antibody.[11]

      • Luminescence-based Assays: Using commercial kits that measure ATP consumption.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Cellular Assay: Inhibition of LPS-Induced TNF-α Production

This assay measures the ability of a compound to inhibit p38 MAPK activity within a relevant cellular context, using the downstream readout of TNF-α production. Human monocytic cell lines (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) are suitable models.[13]

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture THP-1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS). For THP-1 cells, differentiation into a macrophage-like state with PMA (Phorbol 12-myristate 13-acetate) is often performed prior to the assay.

    • Plate the cells in a 96-well culture plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound, SB203580, BIRB 796) in cell culture media.

    • Remove the old media from the cells and add the media containing the diluted compounds.

    • Pre-incubate the cells with the compounds for 1-2 hours.

  • Cellular Stimulation:

    • Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL to all wells except for the unstimulated control.[14][15]

    • Incubate the plate for 4-6 hours at 37°C in a CO2 incubator. This incubation time is critical as TNF-α production is transient.

  • TNF-α Quantification:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted TNF-α.

    • Quantify the amount of TNF-α in the supernatant using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated, DMSO-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the cellular IC50 value.

Conclusion and Future Directions

This guide provides a clear and actionable framework for the head-to-head evaluation of this compound as a potential p38 MAPK inhibitor. By benchmarking against the well-characterized inhibitors SB203580 and BIRB 796, researchers can accurately determine its potency and cellular efficacy.

Successful demonstration of potent p38 MAPK inhibition in these assays would position this compound as a promising lead compound for further preclinical development. Subsequent studies should focus on kinase selectivity profiling against a broad panel of kinases to assess off-target effects, as well as in vivo studies in animal models of inflammation to establish its therapeutic potential.

References

  • Title: p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim Source: opnMe by Boehringer Ingelheim URL: [Link]

  • Title: SB203580: Akt & p38 MAP Kinases Inhibitor Source: InvivoGen URL: [Link]

  • Title: BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors Source: PubMed URL: [Link]

  • Title: The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages Source: PubMed Central URL: [Link]

  • Title: Antiischemic Effects of SB203580 Are Mediated Through the Inhibition of p38α Mitogen-Activated Protein Kinase Source: Circulation Research URL: [Link]

  • Title: Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Benzothiazole based inhibitors of p38alpha MAP kinase Source: PubMed URL: [Link]

  • Title: p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit Source: Biomatik URL: [Link]

  • Title: A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts Source: PubMed Central URL: [Link]

  • Title: Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway Source: PubMed Central URL: [Link]

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A Researcher's Guide to Confirming Target Engagement of Novel Thiazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Knowing Your Target

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities, including potent anticancer and antimicrobial properties.[1][2][3] Approved drugs like Dasatinib and Ixazomib underscore the clinical success of this heterocyclic motif.[3] However, the journey from a promising hit in a primary screen to a viable clinical candidate is fraught with peril. A staggering 90% of drug candidates fail in clinical trials, with a lack of efficacy and unforeseen toxicity being primary culprits.[4][5] A root cause of these failures often traces back to a fundamental uncertainty: does the compound truly engage its intended target in a complex biological system?[6][7]

This guide provides a strategic, multi-tiered framework for researchers, scientists, and drug development professionals to rigorously confirm and characterize the target engagement of novel thiazole-based drug candidates. We will move beyond simply listing techniques, instead focusing on the causality behind experimental choices—explaining why and when to deploy specific assays to build a self-validating, incontrovertible case for your compound's mechanism of action.

The Thiazole Scaffold: A Privileged Structure with Diverse Targets

The power of the thiazole ring lies in its ability to interact with a multitude of biological targets.[8] Thiazole derivatives have been successfully developed as inhibitors of protein kinases, histone deacetylases (HDACs), topoisomerases, and modulators of crucial signaling pathways like PI3K/Akt/mTOR.[9][10][11][12] This diversity necessitates a robust and adaptable strategy for target validation. For instance, a candidate designed as a kinase inhibitor requires a different validation path than one targeting a protein-protein interaction. Understanding your intended target class is the first step in designing an effective engagement strategy.

A Tiered Framework for Target Engagement Validation

We advocate for a progressive, three-tiered approach that builds a pyramid of evidence, starting with direct, biophysical interaction and culminating in a comprehensive understanding of cellular engagement and selectivity.

G cluster_0 Tiered Validation Strategy Tier1 Tier 1: Direct Target Binding (In Vitro Validation) Tier2 Tier 2: Cellular Target Engagement (Physiological Context) Tier1->Tier2 Confirms physical interaction Tier3 Tier 3: Target Selectivity (Off-Target Profiling) Tier2->Tier3 Confirms binding in cells Outcome Confident Candidate Progression Tier3->Outcome Confirms on-target selectivity

Caption: A logical progression for validating target engagement.

Tier 1: Does Your Compound Physically Bind its Target? (In Vitro)

The foundational question is whether your thiazole candidate physically interacts with its purified, intended target. Answering this definitively prevents the costly pursuit of compounds that work through an unintended mechanism. Biophysical assays are the gold standard here, providing direct, quantitative data on molecular interactions.[][14]

Comparison of Key Biophysical Methods
Method Principle Key Outputs Throughput Strengths & Causality
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon analyte binding to a ligand-immobilized sensor chip.[15][16]Binding Affinity (KD), Association/Dissociation kinetics (kon/koff).[15][17]Medium to HighWhy choose it? To obtain detailed kinetic information. Understanding the residence time (1/koff) of your compound on its target is critical for predicting in vivo efficacy.[18]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[19][20]Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[][20][21]LowWhy choose it? For a complete thermodynamic profile of the interaction.[20] It is the gold standard for measuring binding thermodynamics without labels or immobilization.[19][22]
Thermal Shift Assay (TSA / DSF) Monitors the thermal denaturation of a protein. Ligand binding typically increases the melting temperature (Tm).[23]Change in Melting Temperature (ΔTm), relative affinity.HighWhy choose it? As a rapid, high-throughput screen to identify initial hits or rank compounds.[24] It's an excellent first-pass assay to confirm engagement before committing to lower-throughput methods.
Experimental Workflow: Surface Plasmon Resonance (SPR)

The following protocol outlines a typical SPR experiment to determine the binding kinetics of a thiazole-based compound ("Thiazol-X") with its target protein (e.g., "Kinase-Y").

G cluster_workflow SPR Experimental Workflow Prep 1. Preparation - Purify Target Protein - Prepare Buffers & Compound Immob 2. Immobilization - Covalently link Target Protein to SPR Sensor Chip Prep->Immob Inject 3. Injection Series - Flow increasing concentrations of Thiazol-X over the chip Immob->Inject Assoc 4. Association - Monitor binding in real-time Inject->Assoc Repeat for each concentration Dissoc 5. Dissociation - Flow buffer to monitor compound unbinding Assoc->Dissoc Repeat for each concentration Regen 6. Regeneration - Strip bound compound to prepare for next cycle Dissoc->Regen Repeat for each concentration Analysis 7. Data Analysis - Fit sensorgrams to kinetic models to determine KD, kon, koff Dissoc->Analysis Regen->Inject Repeat for each concentration

Caption: Standard workflow for an SPR-based binding analysis.

Step-by-Step Protocol:

  • Preparation:

    • Ensure the target protein (ligand) is purified to >95% homogeneity.

    • Prepare a running buffer (e.g., HBS-EP+) and precisely match the buffer used to dissolve the thiazole compound (analyte) to minimize bulk refractive index shifts.

    • Prepare a serial dilution of the thiazole compound, typically from low nM to high µM concentrations.

  • Immobilization:

    • Select a sensor chip appropriate for the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of EDC/NHS.

    • Inject the purified protein over the activated surface to achieve the desired immobilization level (response units).

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Equilibrate the system by flowing running buffer over the sensor surface until a stable baseline is achieved.

    • Perform a "start-up" cycle using a buffer blank to ensure the system is stable.

    • Inject the lowest concentration of the thiazole compound and allow it to flow over the surface for a set association time (e.g., 180 seconds).

    • Switch back to running buffer and monitor the dissociation phase (e.g., 300 seconds).

    • Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound and prepare the surface for the next cycle.

    • Repeat this association-dissociation-regeneration cycle for each concentration in the series, including a duplicate of one concentration to assess reproducibility.

  • Data Analysis:

    • Reference-subtract the data using a blank flow cell to correct for non-specific binding and bulk shifts.

    • Process the resulting sensorgrams and fit them to an appropriate binding model (e.g., 1:1 Langmuir kinetics) to derive the KD, kon, and koff values.[15][25]

Tier 2: Does It Work in a Cell? (Physiological Relevance)

Confirming binding to a purified protein is a critical first step, but it doesn't guarantee activity in a cellular environment.[5] The compound must be cell-permeable and engage its target amidst a sea of other proteins, cofactors, and metabolites. Cellular target engagement assays bridge this crucial gap between biochemistry and cell biology.[6][26][27]

Leading Cellular Target Engagement Methods
Method Principle Key Outputs Compound/Target Labeling Strengths & Causality
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[28][29]Target engagement EC50, Isothermal dose-response curves.[29][30]Label-free for compound and target.[29]Why choose it? It is the most physiologically relevant assay, measuring engagement with the native, unmodified target in intact cells or tissues without altering the compound.[28][31]
NanoBRET™ Target Engagement Measures compound binding via competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein.Target engagement IC50.Requires genetic modification of the target (NanoLuc fusion).Why choose it? It offers a robust, ratiometric readout suitable for high-throughput screening and can be used to assess residence time in live cells.
InCELL Hunter™/Pulse™ Enzyme fragment complementation (EFC) based assays that measure protein stability or turnover.[26][27]Target engagement EC50.Requires genetic modification of the target.Why choose it? Provides a simple, homogeneous assay format with a chemiluminescent readout suitable for automation.[27]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The CETSA workflow is designed to directly test if "Thiazol-X" can bind to and stabilize "Kinase-Y" within intact cells.

G cluster_cetsa CETSA Principle & Workflow cluster_principle Principle cluster_workflow Workflow p1 Target Protein p1_heat Heat p1->p1_heat p2 Target + Thiazol-X p2_heat Heat p2->p2_heat p1_denatured Denatured (Aggregated) p1_heat->p1_denatured p2_stable Stable (Soluble) p2_heat->p2_stable Treat 1. Treat Cells with Thiazol-X Heat 2. Heat Shock Apply thermal gradient Treat->Heat Lyse 3. Lyse Cells Separate soluble vs. aggregated fractions Heat->Lyse Quantify 4. Quantify Protein (e.g., Western Blot, MS) Lyse->Quantify

Caption: CETSA exploits ligand-induced thermal stabilization.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells known to express the target protein ("Kinase-Y") to ~80% confluency.

    • Treat the cells with a range of concentrations of "Thiazol-X" or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Treatment:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures for a fixed time (e.g., 3 minutes). A typical range might be 40°C to 64°C in 2°C increments. One aliquot should be kept at room temperature as a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the aggregated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein ("Kinase-Y") remaining in the soluble fraction at each temperature point using a suitable detection method.

    • For low-throughput: Western blotting is a common choice.

    • For high-throughput: AlphaLISA®, ELISA, or mass spectrometry (MS-CETSA) can be used.[29][30]

  • Data Analysis:

    • Plot the relative amount of soluble protein against the temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, engagement.

    • For quantitative analysis, perform an isothermal dose-response (ITDR) experiment by treating cells with a serial dilution of the compound at a single, fixed temperature (chosen from the melting curve) to determine a cellular EC50 for target binding.[29]

Tier 3: Is Your Compound Selective? (Off-Target Profiling)

A compound that potently engages its target in cells is promising, but if it also binds to dozens of other proteins, it may have a high risk of toxicity. This is particularly critical for thiazole-based kinase inhibitors, as the human kinome has over 500 members, many with structurally similar ATP-binding pockets.[32][33] Selectivity profiling is a self-validating step to ensure your candidate's activity is due to the intended mechanism and not a shotgun effect.

The Power of Kinome Profiling

For thiazole-based kinase inhibitors, large-scale kinase panel screening is the most direct and efficient method to assess selectivity.[32] This involves testing the compound, typically at a fixed concentration (e.g., 1 µM), against a broad panel of hundreds of purified kinases.

Data Interpretation:

The output is typically presented as percent inhibition relative to a control. This allows for a rapid assessment of selectivity.

Example Data Summary: Thiazol-X at 1 µM

Kinase Target Family % Inhibition @ 1µM Assessment
Kinase-Y (Intended Target) CMGC 98% On-Target Hit
Kinase-ATK91%Strong Off-Target
Kinase-BCAMK55%Moderate Off-Target
Kinase-CAGC8%No significant activity
(...250 other kinases)Various<10%Clean Profile

Causality and Decision Making:

  • A "clean" compound (like the hypothetical example above, ignoring Kinase-A and -B for a moment) provides strong evidence that the observed cellular phenotype is due to inhibition of Kinase-Y.

  • A "promiscuous" compound that inhibits many kinases requires cautious interpretation. The cellular effects could be due to inhibition of a single off-target, or a combination of many.

  • Identified off-targets (like Kinase-A) are not necessarily a dead end. They must be investigated. Is Kinase-A in the same disease pathway? Is inhibiting it beneficial, benign, or toxic? This knowledge is crucial for predicting clinical outcomes.

G cluster_selectivity Selectivity Profiling Funnel Input Thiazole Candidate (Confirmed Cellular Engagement) Screen Kinome-wide Screen (e.g., 400+ Kinases @ 1µM) Input->Screen Clean Selective Candidate < 5 off-targets Screen->Clean High Selectivity Promiscuous Promiscuous Candidate > 20 off-targets Screen->Promiscuous Low Selectivity FollowUp Follow-up IC50 on primary off-targets Clean->FollowUp NoGo Deprioritize or Redesign for Selectivity Promiscuous->NoGo Go Proceed with Lead Optimization FollowUp->Go

Caption: Funneling candidates through selectivity screening.

Conclusion

Confirming target engagement is not a single experiment but a systematic process of building an evidence-based case for a compound's mechanism of action. For novel thiazole-based candidates, this tiered approach—from in vitro biophysics (Tier 1) to cellular validation (Tier 2) and selectivity profiling (Tier 3)—is essential for mitigating risk and increasing the probability of clinical success.[6][34] By rigorously demonstrating that your molecule binds the intended target in a physiologically relevant context with acceptable selectivity, you provide the mechanistic confidence required to advance the most promising candidates into the next phase of drug development.

References

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-(4-Fluorophenyl)thiazole-2-carboxylic acid. As a fluorinated thiazole derivative, this compound requires careful handling due to its potential chemical reactivity and ecotoxicity. The procedures outlined below are designed to ensure the safety of laboratory personnel and minimize environmental impact, adhering to established regulatory standards.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal process begins, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound is not always available, we can infer its hazard profile from analogous structures and functional groups.

  • Thiazole Core: The thiazole ring is a common moiety in pharmaceuticals. Thiazole itself is considered a hazardous substance, being flammable, harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[1] Accidental ingestion of even small amounts may cause serious health damage.[1]

  • Carboxylic Acid Group: The carboxylic acid functional group imparts acidic properties. While generally weak acids, they can react with bases in exothermic reactions and are often corrosive.[2]

  • Fluorophenyl Group: The presence of a carbon-fluorine bond introduces considerations related to persistent organic pollutants. Fluorinated organic compounds are known for their chemical stability, which makes them resistant to natural degradation.[3][4] The U.S. Environmental Protection Agency (EPA) provides specific guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), highlighting the challenges in their destruction.[3][5]

Based on this analysis, this compound must be treated as a hazardous waste. All handling and disposal must be conducted in accordance with local, state, and federal regulations.[1]

Pre-Disposal Operations: Segregation and Storage

Proper management of the waste stream begins at the point of generation. Mishandling at this stage can lead to dangerous chemical reactions, personnel exposure, and regulatory non-compliance.

Personal Protective Equipment (PPE)

A baseline of appropriate PPE is non-negotiable. The causality is clear: to prevent exposure via inhalation, ingestion, or skin/eye contact.[6][7]

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash risk.Protects against accidental splashes and contact with airborne powder, which can cause serious eye irritation or damage.[1][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's glove compatibility charts.Prevents skin irritation and potential systemic toxicity through dermal absorption. Contaminated gloves must be removed and washed before re-use.[6]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[8]
Respiratory Use in a well-ventilated area or a certified chemical fume hood. Avoid generating dust.[6]Minimizes inhalation of the compound, which may cause respiratory tract irritation.[6][7]
Waste Segregation and Containerization

The principle of waste segregation is to prevent inadvertent and hazardous reactions.[9]

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).[2] The label must read "Hazardous Waste" and clearly identify the contents: "this compound."

  • Segregate from Incompatibles: Store this waste stream separately from:

    • Bases and Oxidizing Agents: To prevent vigorous or exothermic reactions.[1]

    • Aqueous Waste: Unless specifically instructed by your institution's Environmental Health & Safety (EHS) department.

  • Storage Location: Keep the sealed waste container in a designated, well-ventilated satellite accumulation area until collection by trained EHS personnel or a licensed hazardous waste contractor.[2]

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by its classification as hazardous waste. Under no circumstances should this chemical be disposed of down the drain. The EPA's Resource Conservation and Recovery Act (RCRA) strictly prohibits the sewering of hazardous waste pharmaceuticals.[10][11][12]

Disposal Decision Workflow

DisposalWorkflow Start Waste Generated: 4-(4-Fluorophenyl)thiazole- 2-carboxylic acid Assess Assess Contamination (Pure vs. Mixture) Start->Assess Containerize Select & Label Compatible Container Assess->Containerize Segregate Segregate from Incompatible Wastes (Bases, Oxidizers) Containerize->Segregate Store Store in Satellite Accumulation Area Segregate->Store Log Log Waste in Chemical Inventory Store->Log Schedule Schedule Pickup with EHS / Licensed Contractor Log->Schedule Transport Licensed Transport to TSDF Schedule->Transport Destroy Final Disposal: High-Temperature Incineration Transport->Destroy Footer TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision workflow for the disposal of this compound.

Protocol Steps:
  • Characterize the Waste: Determine if the waste is the pure compound or a mixture (e.g., dissolved in a solvent). This information is crucial for the final disposal facility.

  • Containerize and Label: Transfer the waste into the designated, pre-labeled hazardous waste container using appropriate funnels and secondary containment to prevent spills. Do not overfill the container.

  • Secure the Container: Tightly seal the container to prevent leaks or spills.[9]

  • Relocate to Storage: Move the sealed container to your laboratory's designated satellite accumulation area.

  • Update Inventory: Record the waste in your laboratory's chemical inventory and waste log. This documentation is a key component of regulatory compliance.

  • Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[13]

  • Final Disposition - Incineration: The recommended final disposal method for fluorinated organic compounds is high-temperature incineration in a permitted hazardous waste facility.[4] The high temperatures (often >1000°C) are necessary to break the strong carbon-fluorine bonds.[14] Incomplete combustion can lead to the formation of other potentially harmful byproducts.[4] Landfilling may be an option in some jurisdictions, but it is generally considered less preferable for persistent organic compounds due to the risk of leachate contamination.[3]

Regulatory Imperatives and Self-Validation

This protocol is a self-validating system because it aligns with foundational federal regulations designed to protect human and environmental health.

  • OSHA 29 CFR 1910.1450: Known as the "Lab Standard," this regulation mandates that laboratories develop a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[15] Following this disposal guide is a key part of that plan.

  • EPA 40 CFR Parts 260-270: These regulations establish the framework for the national hazardous waste management system under RCRA.[16] By treating this compound as hazardous waste, you ensure compliance with these comprehensive standards.

Trust in this protocol is built upon its foundation in these authoritative regulations and the causal links between its procedural steps and the fundamental principles of chemical safety.

References

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • Chemical Safety in Research and Teaching. New Mexico State University. [Link]

  • Safety and Waste Management for SAM Chemistry Methods. U.S. Environmental Protection Agency (EPA). [Link]

  • List of Hazardous Substances and Reportable Quantities. U.S. Department of Transportation. [Link]

  • EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS. Cox-Colvin & Associates. [Link]

  • DRAFT.EPA.PFAS Disposal-022221-CLEAN. Reginfo.gov. [Link]

  • Chemical Safety. University of Washington Environmental Health & Safety. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

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  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). [Link]

  • EPA Posts FAQs Regarding Pesticides Containing a Single Fluorinated Carbon. U.S. Environmental Protection Agency (EPA). [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

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Navigating the Safe Handling of 4-(4-Fluorophenyl)thiazole-2-carboxylic Acid: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape

4-(4-Fluorophenyl)thiazole-2-carboxylic acid is a solid, combustible substance. Based on the hazard profile of the closely related 4-(4-chlorophenyl)thiazole-2-carboxylic acid, it is prudent to assume this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The presence of a fluorinated aromatic ring also necessitates careful handling, as such compounds can have unique reactivity and toxicological properties.[2]

Key Physicochemical Data:

PropertyValue
Chemical Formula C₁₀H₆FNO₂S
Molecular Weight 223.22 g/mol
CAS Number 886366-96-7
Physical Form Solid

Core Principles of Protection: A Multi-layered PPE Strategy

A comprehensive PPE strategy is not merely a checklist but a dynamic system of protection tailored to the specific hazards of the chemical and the procedures being performed. The following sections detail the essential PPE for handling this compound, underpinned by the rationale for each selection.

Eye and Face Protection: The First Line of Defense

Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles are essential to protect against accidental splashes and airborne particles.[2][3]

  • Enhanced Protection: When there is a significant risk of splashing or aerosolization, particularly when handling larger quantities or during vigorous mixing, a face shield should be worn in conjunction with chemical splash goggles.[2][4]

Hand Protection: Selecting the Appropriate Barrier

The choice of gloves is critical to prevent skin irritation and potential absorption. The selection should be based on the type of contact (incidental or extended).

  • For Incidental Contact (e.g., handling sealed containers, weighing small quantities):

    • Nitrile gloves are a preferred choice for their good chemical resistance to a range of substances, including some acids and bases.[5][6] They also provide a clear indication of tearing or punctures.[5]

  • For Extended Contact (e.g., cleaning spills, prolonged handling):

    • More substantial gloves are necessary. While specific permeation data for this compound is unavailable, butyl rubber or Viton® gloves are generally recommended for handling aromatic and halogenated hydrocarbons.[3]

    • Double-gloving is a highly recommended practice when handling potentially hazardous compounds, providing an additional layer of protection.[2]

Glove Selection Logic:

cluster_0 Glove Selection Workflow Start Start Assess Contact Type Assess Contact Type Start->Assess Contact Type Incidental Contact Incidental Contact Assess Contact Type->Incidental Contact Incidental Extended Contact Extended Contact Assess Contact Type->Extended Contact Extended Select Nitrile Gloves Select Nitrile Gloves Incidental Contact->Select Nitrile Gloves Consider Butyl Rubber or Viton® Consider Butyl Rubber or Viton® Extended Contact->Consider Butyl Rubber or Viton® End End Select Nitrile Gloves->End Double-Gloving Recommended Double-Gloving Recommended Consider Butyl Rubber or Viton®->Double-Gloving Recommended Double-Gloving Recommended->End

Caption: Glove selection workflow based on contact type.

Body Protection: Shielding Against Contamination

A flame-resistant lab coat should be worn at all times to protect against spills and splashes.[2] For larger-scale operations or when there is a significant risk of contamination, a chemical-resistant apron or suit may be necessary.[2][4]

Respiratory Protection: Mitigating Inhalation Risks

Due to the potential for respiratory irritation, engineering controls are the primary means of protection.

  • Primary Control: All handling of this compound as a solid powder should be conducted in a certified chemical fume hood to minimize the inhalation of airborne particles.

  • Secondary Control: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is crucial for minimizing exposure and ensuring reproducible results.

1. Preparation and Pre-Handling Check:

  • Ensure the chemical fume hood is functioning correctly.
  • Don all required PPE as outlined above.
  • Have spill cleanup materials readily available.
  • Verify that an eyewash station and safety shower are accessible and unobstructed.[7]

2. Weighing and Dispensing:

  • Perform all weighing and dispensing of the solid compound within the chemical fume hood.
  • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
  • If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.

3. Post-Handling Procedures:

  • Securely close the container of this compound.
  • Decontaminate the work surface with an appropriate solvent.
  • Remove gloves using the proper technique to avoid contaminating your hands.
  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]

Emergency Response and Disposal Plan

Spill Response:

cluster_1 Spill Response Protocol Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Others Alert Others Evacuate Area->Alert Others Don Appropriate PPE Don Appropriate PPE Alert Others->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect Waste Collect Waste Absorb with Inert Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Step-by-step spill response protocol.

  • Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[7]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.[2]

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][8] If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan:

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[9]

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[9][10]

By integrating this comprehensive understanding of the potential hazards with a multi-layered PPE strategy and meticulous operational and disposal plans, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

  • PPE and Safety for Chemical Handling - ACS Material. (URL: [Link])

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (URL: [Link])

  • The importance of Personal Protective Equipment in the handling of chemicals. (URL: [Link])

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (URL: [Link])

  • Personal Protective Equipment (PPE) - CHEMM. (URL: [Link])

  • Thiazole-5-carboxylic acid | C4H3NO2S | CID 84494 - PubChem - NIH. (URL: [Link])

  • GHS07 - Safety Data Sheet. (URL: [Link])

  • Material Safety Data Sheet - Cole-Parmer. (URL: [Link])

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Retrosynthesis Analysis

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4-(4-Fluorophenyl)thiazole-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.